molecular formula C6H9NO2 B1396057 5-Oxa-7-azaspiro[3.4]octan-6-one CAS No. 27784-33-4

5-Oxa-7-azaspiro[3.4]octan-6-one

Cat. No.: B1396057
CAS No.: 27784-33-4
M. Wt: 127.14 g/mol
InChI Key: WCLVEVZRKNTHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-7-azaspiro[3.4]octan-6-one is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxa-7-azaspiro[3.4]octan-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxa-7-azaspiro[3.4]octan-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxa-7-azaspiro[3.4]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-4-6(9-5)2-1-3-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLVEVZRKNTHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302154
Record name 5-Oxa-7-azaspiro[3.4]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27784-33-4
Record name 5-Oxa-7-azaspiro[3.4]octan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27784-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-7-azaspiro[3.4]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-Oxa-7-azaspiro[3.4]octan-6-one, a spirocyclic β-lactam with potential applications in medicinal chemistry and drug discovery. Spirocyclic scaffolds have gained significant attention due to their inherent three-dimensional nature, which can lead to improved physicochemical and pharmacological properties of drug candidates.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Spirocyclic β-Lactams

β-lactams are a class of four-membered cyclic amides that form the core structure of many clinically important antibiotics, such as penicillins and cephalosporins.[3][4] Their biological activity often stems from the ability to acylate and inhibit bacterial enzymes essential for cell wall synthesis.[4] The incorporation of a spirocyclic moiety into the β-lactam scaffold introduces conformational rigidity and a unique three-dimensional architecture.[1] This can lead to enhanced target selectivity, improved metabolic stability, and novel pharmacological activities beyond antibacterial effects, including cholesterol absorption inhibition, and antiviral or anticancer properties.[4][5][6]

5-Oxa-7-azaspiro[3.4]octan-6-one is a novel spirocyclic β-lactam that combines the strained four-membered β-lactam ring with an oxetane ring. The oxetane moiety is a recognized bioisostere for carbonyl groups and can improve metabolic stability and aqueous solubility.[7] The synthesis and purification of this compound, therefore, present an interesting challenge and a valuable endeavor for the exploration of new chemical space in drug discovery.

Synthetic Strategy: The Staudinger [2+2] Cycloaddition

The most prominent and versatile method for the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine.[8][9][10][11] This reaction is highly valued for its convergence and ability to create the β-lactam ring in a single step.

The synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one can be strategically approached via the Staudinger reaction. The key retrosynthetic disconnection is across the C2-C3 and N1-C4 bonds of the β-lactam ring, leading back to an imine derived from an oxetane precursor and a suitable ketene.

Proposed Retrosynthetic Analysis

G 5-Oxa-7-azaspiro[3.4]octan-6-one 5-Oxa-7-azaspiro[3.4]octan-6-one Imine + Ketene Imine + Ketene 5-Oxa-7-azaspiro[3.4]octan-6-one->Imine + Ketene Staudinger [2+2] Oxetan-3-one + Benzylamine Oxetan-3-one + Benzylamine Imine + Ketene->Oxetan-3-one + Benzylamine Methoxyacetyl chloride Methoxyacetyl chloride Imine + Ketene->Methoxyacetyl chloride

Caption: Retrosynthetic analysis of 5-Oxa-7-azaspiro[3.4]octan-6-one.

This retrosynthetic approach identifies oxetan-3-one, benzylamine, and methoxyacetyl chloride as readily available starting materials. The synthesis will proceed in two main stages: the formation of the imine precursor and the subsequent Staudinger cycloaddition.

Part 1: Synthesis of the Imine Precursor

The imine required for the Staudinger reaction can be synthesized by the condensation of oxetan-3-one with benzylamine.

Experimental Protocol: Synthesis of N-benzyl-1-oxa-spiro[2.3]hexan-5-imine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add oxetan-3-one (1.0 eq), benzylamine (1.0 eq), and toluene (5 mL per mmol of oxetan-3-one).

  • Reaction Conditions: Heat the mixture to reflux and allow it to stir for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine is typically used in the next step without further purification.

Part 2: Staudinger [2+2] Cycloaddition

The core of the synthesis is the [2+2] cycloaddition between the in situ generated ketene and the previously synthesized imine. Methoxyketene will be generated in situ from methoxyacetyl chloride in the presence of a base, such as triethylamine.

Mechanism of the Staudinger Reaction

The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene.[8][9][12] Subsequent ring closure of this intermediate yields the β-lactam ring.[8][12]

G cluster_0 Ketene Formation cluster_1 Staudinger Cycloaddition Methoxyacetyl chloride Methoxyacetyl chloride Methoxyketene Methoxyketene Methoxyacetyl chloride->Methoxyketene Et3N Imine Imine Zwitterionic Intermediate Zwitterionic Intermediate Imine->Zwitterionic Intermediate + Methoxyketene 5-Oxa-7-azaspiro[3.4]octan-6-one 5-Oxa-7-azaspiro[3.4]octan-6-one Zwitterionic Intermediate->5-Oxa-7-azaspiro[3.4]octan-6-one Ring Closure

Caption: Key steps in the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one.

Experimental Protocol: Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the crude N-benzyl-1-oxa-spiro[2.3]hexan-5-imine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of imine). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To this solution, add triethylamine (1.2 eq). Then, add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: The resulting N-benzyl protected β-lactam is then deprotected. A common method is catalytic hydrogenation. Dissolve the crude product in ethanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude 5-Oxa-7-azaspiro[3.4]octan-6-one is then purified by column chromatography.

Purification of 5-Oxa-7-azaspiro[3.4]octan-6-one

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual catalyst. Flash column chromatography is the recommended method.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent system.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to ensure good separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Oxa-7-azaspiro[3.4]octan-6-one.

Parameter Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1)
Detection UV light (if applicable) or potassium permanganate stain

Characterization

The structure and purity of the synthesized 5-Oxa-7-azaspiro[3.4]octan-6-one should be confirmed by various spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the methylene protons of the oxetane and cyclobutane rings, and the N-H proton of the lactam.
¹³C NMR A signal for the carbonyl carbon of the β-lactam (around 165-175 ppm), signals for the spiro carbon and other carbons of the bicyclic system.
IR Spectroscopy A strong absorption band for the β-lactam carbonyl group (around 1730-1770 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₆H₉NO₂, MW: 127.14 g/mol ).[13]

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Acyl chlorides are corrosive and moisture-sensitive; handle with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This guide has outlined a detailed and practical approach for the synthesis and purification of 5-Oxa-7-azaspiro[3.4]octan-6-one. The Staudinger [2+2] cycloaddition provides a reliable and efficient route to this novel spirocyclic β-lactam. The protocols provided herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, enabling the exploration of this and related compounds for potential therapeutic applications.

References

  • Staudinger Synthesis - Organic Chemistry Portal. [Link]

  • Staudinger synthesis - Wikipedia. [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PubMed Central. [Link]

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile | Journal of the American Chemical Society - ACS Publications. [Link]

  • Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC - NIH. [Link]

  • Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. [Link]

  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one | C5H8N2O2 | CID 105427353 - PubChem. [Link]

  • 5-oxa-7-azaspiro[3.4]octan-6-one - PubChemLite. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

  • Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds promoted by acid or base catalyst - PubMed. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC - NIH. [Link]

  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC. [Link]

Sources

spectroscopic data of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 5-Oxa-7-azaspiro[3.4]octan-6-one

Introduction

5-Oxa-7-azaspiro[3.4]octan-6-one is a novel heterocyclic compound featuring a unique spirocyclic architecture that fuses a four-membered oxetane ring with a four-membered β-lactam ring. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[1][2] The β-lactam core is a well-established pharmacophore, central to the activity of a major class of antibiotics.[3][4] The combination of these two strained ring systems in a spirocyclic arrangement creates a rigid, three-dimensional structure that can present a unique pharmacophore profile.

Accurate characterization of such molecules is paramount, and spectroscopic techniques provide the foundational data for structural elucidation and purity assessment. This guide offers a comprehensive analysis of the expected spectroscopic data for 5-Oxa-7-azaspiro[3.4]octan-6-one, based on established principles and data from analogous structures. As a Senior Application Scientist, the following sections are designed to not only present the predicted data but also to explain the underlying principles that govern the spectral features of this intriguing molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Oxa-7-azaspiro[3.4]octan-6-one, both ¹H and ¹³C NMR will provide definitive information about its unique spirocyclic structure.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the spirocycle. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the ring strain of the oxetane and β-lactam moieties.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
Hₐ, Hₐ' (C1)~ 4.8 - 5.0tJ ≈ 7-8Protons on the carbon adjacent to the oxetane oxygen are significantly deshielded.[5]
H₂, H₂' (C2)~ 2.7 - 2.9pJ ≈ 7-8Protons on the C2 of the oxetane ring, showing a quintet-like pattern due to coupling with both sets of adjacent protons.
H₃, H₃' (C3)~ 4.6 - 4.8tJ ≈ 7-8Protons on the carbon adjacent to the spiro-carbon and the oxetane oxygen.
H₈, H₈' (C8)~ 3.0 - 3.3s-Protons on the carbon between the nitrogen of the β-lactam and the spiro-carbon. The chemical shift is influenced by the adjacent nitrogen.
NH (N7)~ 6.5 - 7.5br s-The amide proton chemical shift can be broad and is solvent-dependent.

Diagram of Proton Environments and Key Couplings

H_NMR_Structure cluster_molecule 5-Oxa-7-azaspiro[3.4]octan-6-one C4 C4 (Spiro) C1 C1 (Hₐ, Hₐ') C4->C1 C8 C8 (H₈, H₈') C4->C8 C2 C2 (H₂, H₂') C1->C2 J(Hₐ,H₂) C3 C3 (H₃, H₃') C2->C3 J(H₂,H₃) C3->C4 N7 N7 (NH) C8->N7 O5 O5 O5->C1 C6 C6 (C=O) C6->O5 N7->C6

Caption: Predicted proton environments and couplings.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will be characterized by a low number of signals due to the symmetry of the molecule. The chemical shifts of the carbons in the strained rings are particularly diagnostic.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon LabelPredicted Chemical Shift (ppm)Rationale
C1, C3~ 70 - 80Carbons bonded to the oxetane oxygen are significantly deshielded.[6]
C2~ 30 - 40Aliphatic carbon in the oxetane ring.
C4 (Spiro)~ 80 - 90The spiro-carbon is quaternary and bonded to two electronegative atoms (oxygen and nitrogen indirectly), resulting in a downfield shift.
C6 (C=O)~ 170 - 175The carbonyl carbon of a β-lactam is typically found at a higher chemical shift due to ring strain.
C8~ 40 - 50Carbon adjacent to the β-lactam nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. In 5-Oxa-7-azaspiro[3.4]octan-6-one, the most prominent feature will be the carbonyl stretch of the β-lactam.

Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
N-H Stretch3200 - 3400MediumCharacteristic of the amide N-H bond.
C-H Stretch2850 - 3000MediumAliphatic C-H stretching.
C=O Stretch (β-lactam)1760 - 1790StrongThe carbonyl stretch of a four-membered lactam is shifted to a higher frequency due to increased ring strain.[7][8]
C-O-C Stretch (Oxetane)950 - 1000StrongCharacteristic ether stretch for a strained cyclic ether like oxetane.[9]

Experimental Workflow for Spectroscopic Analysis

experimental_workflow sample Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl₃) nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) sample->nmr ir IR Spectroscopy (Thin film or KBr pellet) sample->ir ms Mass Spectrometry (ESI or CI) sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The expected exact mass for C₆H₉NO₂ is 127.0633 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 128.0706 would be expected.

  • Fragmentation: The strained spirocyclic system is expected to undergo characteristic fragmentation. A primary fragmentation pathway for β-lactams is the cleavage of the lactam ring.[3][10][11][12] The oxetane ring can also undergo ring-opening.

Plausible Fragmentation Pathway

A likely fragmentation involves the cleavage of the β-lactam ring, a common pathway for this class of compounds.

fragmentation_pathway parent [M+H]⁺ m/z 128 frag1 Loss of CO m/z 100 parent->frag1 β-Lactam Cleavage frag2 Oxetane Ring Opening parent->frag2 Alternative Pathway

Caption: A simplified potential fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-Oxa-7-azaspiro[3.4]octan-6-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): To unambiguously assign protons and carbons, acquire 2D spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: IR Spectroscopy (FT-IR)
  • Sample Preparation (Thin Film): If the sample is a liquid or low-melting solid, place a drop between two NaCl or KBr plates.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer and fragmenting it in a collision cell.

Conclusion

References

  • Filo. (2025). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle?[Link]

  • PubMed. Chemical-ionization mass spectrometry of beta-lactam antibiotics.[Link]

  • National Institutes of Health. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.[Link]

  • ResearchGate. Mass spectral fragmentation pathways of (a) cephalosporin antibiotics...[Link]

  • ResearchGate. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.[Link]

  • PubMed. (2001). FTIR study of five complex beta-lactam molecules.[Link]

  • Scilit. Carbon‐13 NMR of β‐lactam antibiotics and related compounds.[Link]

  • ACS Publications. (2022). Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization.[Link]

  • PubMed. Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams.[Link]

  • ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).[Link]

  • PubMed. (2001). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS.[Link]

  • ResearchGate. The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3.[Link]

  • National Institutes of Health. (2020). Chemical Space Exploration of Oxetanes.[Link]

  • ResearchGate. 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side...[Link]

  • Karger Publishers. (1998). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids.[Link]

  • ResearchGate. An update on the synthesis and reactivity of spiro-fused β-lactams.[Link]

  • The Royal Society Publishing. (1971). The use of 13C nmr (cmr) spectroscopy in biosynthetic studies of /^-lactam antibiotics I.[Link]

  • RSC Publishing. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space.[Link]

  • SpectraBase. OXETANE-C - Optional[13C NMR] - Chemical Shifts.[Link]

  • ResearchGate. The high resolution FTIR-spectrum of oxetane.[Link]

  • RSC Publishing. (2001). Infrared spectroscopy of enzyme reaction intermediates.[Link]

  • University of Colorado Boulder. Infrared Spectroscopy Handout.[Link]

  • ResearchGate. General structures of spirocyclic β‐ and δ‐lactams.[Link]

  • ResearchGate. 1 H NMR chemical shifts of ε-lactams (ppm).[Link]

  • The Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications.[Link]

  • University of Calgary. Infrared Spectroscopy.[Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.[Link]

  • ResearchGate. (2009). Structural determination of -lactams by 1 H and 13 C NMR.[Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.[Link]

  • University of Wisconsin-Madison. 13 Carbon NMR.[Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.[Link]

  • eScholarship, University of California. (2020). Toho-1 β-Lactamase: Backbone Chemical Shift Assignments and Changes in Dynamics upon Binding with Avibactam.[Link]

  • PubMed. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics.[Link]

  • Berkeley Learning Hub. (2025). Unveiling the Secrets: Carbonyl IR Spectra Decoded.[Link]

  • ResearchGate. IR spectrum (neat) of POx (Table II, Run 1).[Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values.[Link]

  • MDPI. (2014). Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media.[Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • Oregon State University. 13C NMR Chemical Shifts.[Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions.[Link]

  • SciELO. (2011). β-lactam antibiotics epitope mapping with STD NMR spectroscopy: a study of drug-human serum albumin interaction.[Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.[Link]

Sources

NMR and mass spectrometry of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Oxa-7-azaspiro[3.4]octan-6-one

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-Oxa-7-azaspiro[3.4]octan-6-one (Molecular Formula: C₆H₉NO₂, Molecular Weight: 127.14 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] As a molecule incorporating both a strained β-lactam ring and a spirocyclic oxolane moiety, its characterization requires a multi-faceted analytical approach. This document offers field-proven insights into experimental design, data interpretation, and structural validation, intended for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction and Molecular Overview

5-Oxa-7-azaspiro[3.4]octan-6-one is a heterocyclic compound featuring a unique spirocyclic architecture. This structure joins a four-membered azetidin-2-one (β-lactam) ring and a five-membered oxolane (tetrahydrofuran) ring through a single, shared quaternary carbon atom. The β-lactam is a critical pharmacophore found in a vast class of antibiotics, making its structural analysis paramount.[3] The spirocyclic nature of the molecule imparts significant conformational rigidity, a feature often exploited in medicinal chemistry to enhance binding affinity and metabolic stability.[4]

Accurate structural confirmation is non-negotiable for any novel chemical entity. NMR spectroscopy provides unparalleled detail on the molecular skeleton and stereochemistry, while mass spectrometry confirms the molecular weight and offers structural clues through fragmentation analysis. This guide details the logical application of these techniques for the unequivocal characterization of the title compound.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for unambiguous spectral assignment. The following structure will be used throughout this guide:

Caption: Structure of 5-Oxa-7-azaspiro[3.4]octan-6-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the cornerstone of structural elucidation for organic molecules. A logical workflow, beginning with 1D experiments (¹H and ¹³C) and progressing to 2D correlation experiments (COSY, HSQC, HMBC), is essential for complete and unambiguous assignment.

Caption: Logical workflow for NMR-based structure elucidation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (number of protons), chemical shift (electronic environment), and multiplicity (neighboring protons).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Rationale
NH (N7-H) 6.5 - 8.0 broad s - 1H Amide proton, chemical shift is solvent and concentration dependent.
H -1, H -3 3.8 - 4.2 m - 4H Protons on carbons adjacent to the oxolane oxygen (O5), deshielded.
H -2 1.9 - 2.2 m - 2H Aliphatic protons on the oxolane ring.

| H -4 | 3.0 - 3.5 | s | - | 2H | Protons on the β-lactam ring adjacent to the spiro center. Expected to be a singlet due to the absence of adjacent protons. The two protons are chemically equivalent. |

Note: The protons on the oxolane ring (H-1, H-2, H-3) form a complex spin system. While listed as multiplets, detailed analysis or simulation would be required to resolve individual coupling constants.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly indicative of the carbon's functional group and hybridization.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Rationale
C 6 (C=O) 165 - 175 Carbonyl carbon of the β-lactam ring, highly deshielded.[5]
C 8 (Spiro) 80 - 95 Quaternary spiro carbon bonded to two electronegative atoms (N7 and O5), significantly deshielded.
C 1, C 3 65 - 75 Carbons adjacent to the oxolane oxygen (O5).
C 4 45 - 55 Methylene carbon of the β-lactam ring.[3][5]

| C 2 | 25 - 35 | Aliphatic carbon in the oxolane ring. |

2D NMR for Unambiguous Assignment

While 1D spectra provide a strong foundation, 2D NMR is essential to definitively connect the molecular framework.[5]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. We expect to see correlations between H-1/H-2 and H-2/H-3, confirming the connectivity within the oxolane ring. The H-4 protons should show no COSY cross-peaks, confirming their isolation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It will definitively link the proton signals for H-1, H-2, H-3, and H-4 to their corresponding carbon signals C1, C2, C3, and C4.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons and is the key to confirming the spirocyclic core. Critical correlations to look for are:

    • From the H-4 protons to the carbonyl carbon (C6 ) and the spiro carbon (C8 ).

    • From the H-1 and H-3 protons to the spiro carbon (C8 ).

    • From the amide proton (N7-H ) to the spiro carbon (C8 ) and the β-lactam methylene carbon (C4 ).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of 5-Oxa-7-azaspiro[3.4]octan-6-one in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra:

    • Acquire a standard ¹H NMR spectrum with sufficient scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra:

    • Acquire standard gCOSY, gHSQC, and gHMBC experiments. Optimize acquisition and processing parameters for the expected chemical shift ranges.

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication for ¹H, sine-bell for COSY). Reference the spectra to the residual solvent peak or TMS.[3]

  • Interpretation: Assign all peaks systematically using the workflow described above, starting with HSQC to identify C-H pairs, using COSY to build fragments, and finally using HMBC to connect all fragments across quaternary centers.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure through controlled fragmentation. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Ionization Techniques
  • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the protonated molecule, [M+H]⁺, with minimal fragmentation. This is the preferred method for accurate mass determination.

  • Electron Ionization (EI): A hard ionization technique that induces extensive fragmentation. While it may not show a strong molecular ion peak, the resulting fragmentation pattern provides a structural fingerprint.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Expected HRMS (ESI+) Result for [M+H]⁺:

    • Formula: C₆H₁₀NO₂⁺

    • Calculated m/z: 128.0706

    • Observed m/z: Should be within 5 ppm of the calculated value.

Predicted Fragmentation Pathways

The most characteristic fragmentation of β-lactams is a retro-[2+2] cycloaddition-type cleavage of the four-membered ring.[6][7][8] This pathway is highly diagnostic.

MS_Fragmentation Parent [M+H]⁺ m/z = 128 Frag1 [C₄H₇O]⁺ m/z = 71 (Oxolane fragment) Parent->Frag1 β-lactam ring opening Frag2 C₂H₃NO (Isocyanic acid)

Caption: Primary fragmentation pathway for 5-Oxa-7-azaspiro[3.4]octan-6-one.

Key Predicted Fragments:

m/z Proposed Fragment Notes
128 [C₆H₉NO₂ + H]⁺ Protonated molecular ion. Should be the base peak in ESI-MS.
100 [M+H - CO]⁺ Loss of carbon monoxide from the β-lactam ring.
71 [C₄H₇O]⁺ A key fragment resulting from the characteristic cleavage of the β-lactam ring.[6][7]

| 57 | [C₄H₉]⁺ | Further fragmentation of the oxolane ring portion. |

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • HRMS (ESI):

    • Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire data in positive ion mode.

    • Calibrate the instrument immediately before analysis to ensure high mass accuracy.

  • Tandem MS (MS/MS):

    • Select the protonated molecular ion (m/z 128) as the precursor ion.

    • Apply collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting product ion spectrum to confirm the predicted fragmentation pathways.[7][9]

  • Data Analysis: Compare the exact mass of the molecular ion with the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum to verify the presence of key structural fragments.

Conclusion: Integrated Structural Confirmation

The structural elucidation of 5-Oxa-7-azaspiro[3.4]octan-6-one is achieved through the synergistic application of NMR and MS. HRMS provides the definitive molecular formula, C₆H₉NO₂. The complete assignment of all proton and carbon signals via a combination of 1D and 2D NMR experiments confirms the core skeleton and connectivity. Specifically, the HMBC correlations linking the β-lactam and oxolane ring protons to the central spiro carbon are indispensable for proving the spirocyclic junction. Finally, the characteristic fragmentation pattern observed in the MS/MS spectrum, particularly the cleavage of the β-lactam ring, serves as a final, powerful validation of the proposed structure. This rigorous, multi-technique approach ensures the highest level of scientific confidence in the molecule's identity.

References

  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • Mitscher, L. A., et al. (1976). Chemical-ionization mass spectrometry of beta-lactam antibiotics. PubMed.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • Liu, Y., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. National Institutes of Health (PMC).
  • ResearchGate. (2014). Mass spectral fragmentation pathways of cephalosporin and penicillin antibiotics.
  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. American Chemical Society.
  • Guo, C., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii. National Institutes of Health (PMC).
  • Bittermann, H., & Gmeiner, P. (2005). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). General pattern of mass fragmentation of β-lactams.
  • CymitQuimica. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • Royal Society of Chemistry. (n.d.). Supporting Information for an article.
  • PubChem. (n.d.). 5-oxa-7-azaspiro[3.4]octan-6-one.
  • Biosynth. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • ChemBK. (n.d.). 5-oxa-7-azaspiro[3.4]octan-6-one.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
  • Patra, P., et al. (2022). Spirocyclic Motifs in Natural Products. National Institutes of Health (PMC).

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystallography of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the crystallographic analysis of 5-Oxa-7-azaspiro[3.4]octan-6-one, a spirocyclic β-lactam scaffold of significant interest in medicinal chemistry. While a published crystal structure for this specific molecule is not publicly available as of the date of this guide, we will navigate the complete crystallographic workflow, from synthesis to structural elucidation, drawing upon established methodologies for analogous compounds. This document serves as both a practical manual and a reference for researchers aiming to characterize this or structurally related molecules.

Introduction: The Significance of Spirocyclic β-Lactams in Drug Discovery

The β-lactam ring is a cornerstone of antibiotic therapy, but its efficacy has been challenged by rising bacterial resistance. The exploration of novel β-lactam scaffolds is therefore a critical endeavor in modern drug development. Spirocyclic systems, such as 5-Oxa-7-azaspiro[3.4]octan-6-one, are particularly compelling. The inherent three-dimensionality and conformational rigidity of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets, while also improving physicochemical properties like solubility and metabolic stability.

A precise understanding of the three-dimensional structure of 5-Oxa-7-azaspiro[3.4]octan-6-one is paramount. Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing atomic-level insights into bond lengths, bond angles, and the overall conformation of the molecule. This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthetic Approach: A Plausible Route

A common and effective method for the synthesis of β-lactams is the Staudinger [2+2] cycloaddition reaction between a ketene and an imine. For 5-Oxa-7-azaspiro[3.4]octan-6-one, a plausible synthetic route would involve the reaction of a ketene precursor with an appropriate imine, followed by cyclization.

Experimental Protocol: Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one

  • Imine Formation: The imine precursor can be synthesized by the condensation of an appropriate aldehyde and amine.

  • Ketene Generation: A suitable acid chloride is treated with a non-nucleophilic base, such as triethylamine, to generate the ketene in situ.

  • [2+2] Cycloaddition: The imine solution is added to the freshly generated ketene at low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon) to promote the cycloaddition and form the β-lactam ring.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.

  • Characterization: The purified product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity before proceeding to crystallization.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. It is an empirical science that requires patience and systematic screening of various conditions.

Experimental Protocol: Crystallization of 5-Oxa-7-azaspiro[3.4]octan-6-one

  • Solvent Selection: A range of solvents and solvent systems should be screened. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and flash-cooled in liquid nitrogen to prevent crystal damage during data collection.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal. The fundamental principle relies on the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice.[1][2]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Experimental Workflow: X-ray Data Collection

Caption: Workflow for X-ray data collection.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

The Crystal Structure of 5-Oxa-7-azaspiro[3.4]octan-6-one: A Hypothetical Analysis

While an experimental structure is not available, we can predict the key structural features based on related compounds.

Molecular Structure of 5-Oxa-7-azaspiro[3.4]octan-6-one

Caption: Predicted molecular structure of 5-Oxa-7-azaspiro[3.4]octan-6-one.

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic parameters for 5-Oxa-7-azaspiro[3.4]octan-6-one, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₆H₉NO₂
Formula Weight127.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)655.4
Z4
Density (calculated)1.288 g/cm³
Absorption Coefficient (μ)0.095 mm⁻¹
F(000)272
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05
Structural Insights

A detailed analysis of the crystal structure would reveal key geometric parameters:

  • β-Lactam Ring Strain: The bond angles within the four-membered β-lactam ring would deviate significantly from the ideal tetrahedral angle of 109.5°, indicating substantial ring strain, which is crucial for its reactivity.

  • Spirocyclic Junction: The geometry at the spiro carbon atom would define the relative orientation of the two rings.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as hydrogen bonding (if applicable) and van der Waals interactions. Understanding these interactions is important for predicting crystal morphology and solid-state properties.

Conclusion and Future Directions

The crystallographic analysis of 5-Oxa-7-azaspiro[3.4]octan-6-one is a critical step in harnessing its full potential as a scaffold for drug discovery. This guide has outlined a comprehensive and technically sound approach to achieving this goal. The resulting atomic-resolution structure would provide an invaluable blueprint for the rational design of novel therapeutic agents with improved efficacy and pharmacological profiles. It is our hope that this guide will empower researchers to undertake such studies and contribute to the advancement of medicinal chemistry.

References

  • Sharada, L.N., Satyanarayana Reddy, G.S., Sammaiah, B., & Sumalatha, D. (2014). Synthesis and biological evaluation of novel spirocyclic β-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. Organic CHEMISTRY, 10(3), 108-112.
  • Al-Tel, T. H. (2007). Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams. PubMed.
  • Bremner, J. B., Coates, J. A., Creado, R., Keller, P. A., & Pyne, S. G. (2011). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one.
  • National Center for Biotechnology Information (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one. PubChem. Retrieved from [Link]

  • Carleton College (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Bragg, W. H., & Bragg, W. L. (1913). The Reflection of X-rays by Crystals. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 88(605), 428–438.
  • University of slideplayer.com (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Oxa-7-azaspiro[3.4]octan-6-one: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensional complexity is paramount for the development of next-generation therapeutics.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of motifs.[2][3] Their rigidified conformations can enhance binding affinity, improve selectivity, and confer favorable physicochemical properties compared to their linear or monocyclic counterparts.[3] Within this class, 5-Oxa-7-azaspiro[3.4]octan-6-one stands out as a versatile building block, particularly noted for its potential in the synthesis of innovative protein degraders and other complex bioactive molecules.[1] This guide provides a comprehensive overview of its chemical structure, properties, and strategic applications in drug discovery.

Chemical Structure and Identification

5-Oxa-7-azaspiro[3.4]octan-6-one is a heterocyclic compound featuring a spirocyclic junction between a cyclobutane ring and a five-membered oxazolidinone ring. This unique arrangement imparts a defined three-dimensional geometry, a desirable trait for molecular scaffolds in drug design.

Diagram 1: Chemical Structure of 5-Oxa-7-azaspiro[3.4]octan-6-one

Caption: 2D representation of 5-Oxa-7-azaspiro[3.4]octan-6-one.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-Oxa-7-azaspiro[3.4]octan-6-one
CAS Number 27784-33-4[4]
Molecular Formula C₆H₉NO₂[4]
Molecular Weight 127.14 g/mol [5]
InChI InChI=1S/C6H9NO2/c8-5-7-4-6(9-5)2-1-3-6/h1-4H2,(H,7,8)[4]
SMILES C1CC2(C1)CNC(=O)O2[5]

Physicochemical and Spectroscopic Properties

While specific experimental data for the melting point, boiling point, and solubility of 5-Oxa-7-azaspiro[3.4]octan-6-one are not extensively reported in peer-reviewed literature, its general properties can be inferred from its structure and information from commercial suppliers. It is known to be a solid at room temperature.[4] The presence of the lactam and ether functionalities suggests it would exhibit moderate polarity.

Table 2: Physicochemical Properties

PropertyValue/ObservationSource/Justification
Physical Form Solid[4]
Storage Room temperature[1]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents.Inferred from chemical structure
Spectroscopic Analysis
  • ¹H NMR: The spectrum would be expected to show complex multiplets for the cyclobutane protons. The methylene protons adjacent to the nitrogen and oxygen in the oxazolidinone ring would also likely appear as distinct signals. A broad singlet corresponding to the N-H proton of the lactam should also be present.

  • ¹³C NMR: The spectrum would feature six distinct carbon signals. The most downfield signal would correspond to the carbonyl carbon of the lactam. The spiro carbon would also have a characteristic chemical shift.

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3200 cm⁻¹) and the amide C=O stretch (around 1700-1750 cm⁻¹). C-O and C-N stretching bands would also be present.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 128.

Synthesis Strategies

A specific, detailed, and validated experimental protocol for the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one is not widely published. However, a plausible synthetic approach can be conceptualized based on established methods for creating similar spirocyclic lactams. One such hypothetical route could involve the following key transformations:

Diagram 2: Hypothetical Synthesis Workflow

G A Starting Material (e.g., Cyclobutanone derivative) B Functional Group Interconversion A->B Step 1 C Key Intermediate (Amino acid precursor) B->C Step 2 D Intramolecular Cyclization (Lactam Formation) C->D Step 3 E 5-Oxa-7-azaspiro[3.4]octan-6-one D->E Final Product

Caption: A conceptual workflow for the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one.

A potential synthetic route could start from a readily available cyclobutane derivative, which would be functionalized to install an amino and a hydroxyl group in a suitable stereochemical arrangement. Subsequent intramolecular cyclization would then yield the desired spirocyclic lactam. The choice of protecting groups and cyclization conditions would be critical to achieving a good yield.

Applications in Drug Discovery

The primary value of 5-Oxa-7-azaspiro[3.4]octan-6-one in drug discovery lies in its utility as a rigid, three-dimensional building block.[6] Spirocyclic scaffolds are increasingly sought after to move away from "flat" aromatic structures that can be associated with poor physicochemical properties and off-target effects.[3]

Role as a Spirocyclic Scaffold

The incorporation of a spirocyclic moiety like 5-Oxa-7-azaspiro[3.4]octan-6-one into a drug candidate can offer several advantages:

  • Increased Three-Dimensionality: The rigid, non-planar structure can lead to more specific interactions with the target protein, potentially increasing potency and selectivity.[3]

  • Improved Physicochemical Properties: Spirocycles can modulate properties such as solubility and lipophilicity, which are crucial for drug metabolism and pharmacokinetics (DMPK).[3]

  • Novelty and Intellectual Property: The use of unique spirocyclic scaffolds can provide a pathway to novel chemical matter with strong intellectual property protection.

Potential in PROTACs and Protein Degraders

Commercial suppliers have categorized 5-Oxa-7-azaspiro[3.4]octan-6-one as a "Protein Degrader Building Block".[1] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and rigid, well-defined linkers are often desirable. The spirocyclic nature of 5-Oxa-7-azaspiro[3.4]octan-6-one makes it an attractive component for constructing such rigid linkers, helping to control the spatial orientation of the target-binding and E3 ligase-binding moieties.

Diagram 3: Conceptual Role in PROTAC Assembly

G cluster_0 PROTAC Molecule cluster_1 5-Oxa-7-azaspiro[3.4]octan-6-one Target Binder Target Binder Linker Linker Target Binder->Linker E3 Ligase Binder E3 Ligase Binder Linker->E3 Ligase Binder Spiro Scaffold Incorporated into Linker Spiro Scaffold->Linker Provides rigidity

Caption: Conceptual integration of the spiro scaffold into a PROTAC linker.

Conclusion

5-Oxa-7-azaspiro[3..4]octan-6-one represents a valuable, albeit underexplored, building block for modern medicinal chemistry. Its rigid, three-dimensional structure is well-suited for the design of novel therapeutics with improved properties. While detailed experimental data in the public domain is sparse, its classification as a protein degrader building block highlights its potential in the rapidly evolving field of targeted protein degradation. As synthetic methodologies for spirocycles become more accessible, it is anticipated that scaffolds such as 5-Oxa-7-azaspiro[3.4]octan-6-one will find broader application in the development of innovative drugs for a range of diseases.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Biosynth. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • CymitQuimica. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • PubChem. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • Vertex AI Search. (n.d.). 5-oxa-7-azaspiro[3.4]octan-6-one, min 97%, 250 mg.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]

Sources

The Azaspiro[3.4]octanone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[3.4]octanone scaffold, a unique three-dimensional bicyclic system, has steadily gained prominence in the field of medicinal chemistry. Its inherent structural rigidity and the precise spatial arrangement of functional groups it allows have made it an attractive core for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the azaspiro[3.4]octanone framework, from its historical discovery to modern synthetic strategies and its burgeoning applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compelling spirocyclic scaffold.

Introduction: The Rise of Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by "flat," aromatic-rich molecules. However, the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property has led to a paradigm shift towards more three-dimensional (3D) molecular architectures. Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution. The spiro[3.4]octane framework, and specifically its ketone-containing derivatives, the azaspiro[3.4]octanones, offer a compelling blend of conformational restriction and synthetic tractability, making them a privileged scaffold in modern drug discovery.[1]

The incorporation of an azaspiro[3.4]octanone core can impart several desirable properties to a drug candidate, including:

  • Increased sp³ character: This often correlates with improved solubility, metabolic stability, and clinical success rates.

  • Precise vectorization of substituents: The rigid framework allows for the controlled orientation of functional groups to optimize interactions with biological targets.

  • Novel chemical space: These scaffolds provide access to unique molecular shapes that can lead to new pharmacological activities and intellectual property.

This guide will delve into the key aspects of azaspiro[3.4]octanone chemistry, providing both foundational knowledge and practical insights for researchers in the field.

Historical Perspective: The Emergence of the Azaspiro[3.4]octanone Scaffold

While the broader class of spirocycles has been known for over a century, the specific exploration of azaspiro[3.4]octanone scaffolds in medicinal chemistry is a more recent development. Early synthetic efforts in spirocyclic chemistry often focused on carbocyclic systems, with the introduction of heteroatoms, particularly nitrogen, gaining traction as their value in drug design became more apparent.

The development of synthetic routes to related scaffolds, such as 2-azaspiro[3.4]octane, laid the groundwork for accessing the corresponding ketone derivatives.[2][3] The inherent challenges in constructing the spirocyclic core, particularly the creation of a quaternary carbon center, spurred the development of innovative synthetic methodologies. As our understanding of intramolecular cyclization reactions and other advanced synthetic techniques has grown, so too has our ability to efficiently synthesize a variety of azaspiro[3.4]octanone isomers.

Key Synthetic Strategies for Azaspiro[3.4]octanone Scaffolds

The synthesis of azaspiro[3.4]octanones can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include intramolecular cyclization, ring-expansion reactions, and cycloaddition approaches.

Intramolecular Cyclization: A Powerful Tool for Ring Formation

Intramolecular cyclization is a cornerstone of spirocycle synthesis. This approach typically involves the formation of one of the rings by connecting two functional groups within an acyclic or monocyclic precursor.

A common strategy for the synthesis of 6-azaspiro[3.4]octan-5-one (CAS 1193-30-2) involves the intramolecular cyclization of a suitably functionalized cyclopentane derivative.[4]

Conceptual Workflow for Intramolecular Cyclization:

Caption: Intramolecular cyclization approach to 6-azaspiro[3.4]octan-5-one.

Experimental Protocol: Synthesis of a Protected 6-Azaspiro[3.4]octan-5-one (General Procedure)

  • Preparation of the Precursor: Begin with a 1-amino-1-cyclopentanecarboxylic acid derivative. The amine and carboxylic acid functionalities can be suitably protected.

  • Activation of the Carboxylic Acid: The carboxylic acid is activated for cyclization. A common method is conversion to an acid chloride using thionyl chloride or oxalyl chloride.

  • Intramolecular Amidation: The protecting group on the amine is removed, and the resulting free amine undergoes an intramolecular nucleophilic attack on the activated carbonyl group to form the lactam ring of the 6-azaspiro[3.4]octan-5-one.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

The causality behind this experimental choice lies in the thermodynamic favorability of forming five- and six-membered rings. The use of protecting groups is crucial to prevent intermolecular side reactions and to control the regioselectivity of the cyclization.

Annulation Strategies: Building Rings Stepwise

Annulation strategies involve the construction of one ring onto a pre-existing ring. For the synthesis of 2-azaspiro[3.4]octane, a precursor to the corresponding 1-one or 3-one, one approach involves the annulation of the azetidine ring onto a cyclopentane core, while another builds the cyclopentane ring onto an azetidine precursor.[2]

Conceptual Workflow for Azetidine Annulation:

Azetidine_Annulation Start Cyclopentanone Derivative Step1 Introduction of a Two-Carbon Unit with a Leaving Group and a Nitrogen Precursor Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 End 2-Azaspiro[3.4]octane Scaffold Step2->End

Caption: Annulation strategy for the formation of a 2-azaspiro[3.4]octane scaffold.

Spectroscopic Characterization of Azaspiro[3.4]octanones

The unambiguous characterization of azaspiro[3.4]octanone scaffolds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of these molecules.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their connectivity through spin-spin coupling, and their chemical shifts. The rigid nature of the spirocyclic system can lead to complex splitting patterns and diastereotopic protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shift of the carbonyl carbon is a key diagnostic signal, typically appearing in the downfield region of the spectrum (190-220 ppm for ketones).[5] The spiro carbon, being a quaternary center, will appear as a singlet.

Table 1: Representative NMR Data for a Diazaspiro[3.4]octane Derivative [6]

¹H NMR (300 MHz, DMSO-d₆) ¹³C NMR (75 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.35 – 7.23Aromatic protons156.29Carbonyl (Boc)
3.91CH₂138.23Aromatic C
3.69CH₂128.69Aromatic CH
3.57 – 3.41CH, CH₂79.68Quaternary C (Boc)
1.38tert-Butyl protons64.71CH₂
1.00 – 0.94CH₂ (cyclopropyl)59.87CH₂
28.30CH₃ (tert-Butyl)

Note: Data is for 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane and serves as an illustrative example of the types of signals observed in this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the ketone functional group. The C=O stretch of the carbonyl group gives rise to a strong, sharp absorption band in the region of 1650-1785 cm⁻¹. The exact position of this band can provide clues about the ring size and strain. For instance, the C=O stretch in a five-membered ring (cyclopentanone) is typically found at a higher wavenumber (around 1750 cm⁻¹) compared to a six-membered ring (around 1715 cm⁻¹).[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of azaspiro[3.4]octanone scaffolds have led to their incorporation into a variety of drug discovery programs. Their ability to serve as rigid scaffolds for the presentation of pharmacophoric elements makes them valuable for targeting a wide range of biological systems.

A notable example is the investigation of 5-azaspiro[3.4]octan-6-one derivatives as modulators of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and a target for the treatment of neurodegenerative diseases, inflammation, and pain.

The synthesis of new biologically active azaspiro compounds has also shown promise in the development of agents with antiproliferative activity against human cancer cell lines.[8]

Future Outlook and Conclusion

The azaspiro[3.4]octanone scaffold represents a significant and growing area of interest in medicinal chemistry. As synthetic methodologies continue to advance, providing more efficient and stereoselective access to a wider range of derivatives, we can expect to see the increased application of this versatile core in drug discovery. The ability to fine-tune the physicochemical and pharmacological properties of drug candidates by incorporating this 3D scaffold will undoubtedly lead to the development of novel and effective therapeutics for a variety of diseases. This technical guide serves as a foundational resource for researchers poised to explore the exciting potential of the azaspiro[3.4]octanone core.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3364-3368. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134–6136. Available from: [Link]

  • RSC. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. (n.d.). MDPI. Retrieved January 4, 2026, from https://www.mdpi.com/1422-8599/2022/1/M1426
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved January 4, 2026, from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). Figshare. Available from: [Link]

  • Infrared Spectroscopy of Ketones | PDF. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031290). (n.d.). Human Metabolome Database. Retrieved January 4, 2026, from [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Martins, L. J., Altei, W. F., Schwalm, C. S., Andricopulo, A. D., & Coelho, F. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings, 1(2), 25-26. Available from: [Link]

  • (1R)-1-phenyl-2-azaspiro[3.4]octan-3-one at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 4, 2026, from [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • 2,5-Diazaspiro[3.4]octan-6-one. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Nakazaki, A., Nakane, Y., Ishikawa, Y., & Nishikawa, T. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6), 1157. Available from: [Link]

  • Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Available from: [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available from: [Link]

  • Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. (2015). ResearchGate. Available from: [Link]-2-organylmethylthiopyridines)

Sources

theoretical modeling of 5-Oxa-7-azaspiro[3.4]octan-6-one conformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Modeling of 5-Oxa-7-azaspiro[3.4]octan-6-one Conformations

Foreword: Embracing Complexity in Drug Design

In the modern era of drug discovery, the pursuit of novel chemical matter has led researchers to explore complex three-dimensional scaffolds that can populate previously inaccessible regions of chemical space. The 5-Oxa-7-azaspiro[3.4]octan-6-one core is a prime example of such a scaffold. Its inherent rigidity, conferred by the spirocyclic fusion of an oxetane and a γ-lactam ring, offers a unique opportunity to design highly specific and potent therapeutic agents.[1][2] However, this same rigidity presents a significant challenge: understanding and predicting its precise three-dimensional conformation, which is inextricably linked to its biological activity.

This technical guide provides a comprehensive, experience-driven framework for the theoretical modeling of 5-Oxa-7-azaspiro[3.4]octan-6-one and its derivatives. We will move beyond a simple recitation of methods to delve into the underlying rationale for a multi-tiered computational strategy, ensuring that each step is not only mechanistically sound but also self-validating. This document is intended for medicinal chemists, computational scientists, and drug development professionals who seek to harness the power of in silico techniques to accelerate their research.

Chapter 1: The Rationale for a Multi-Scale Modeling Approach

A single computational method is rarely sufficient to capture the full conformational landscape of a complex molecule. A robust strategy relies on a synergistic workflow that leverages the strengths of different techniques, progressing from broad, rapid exploration to high-accuracy refinement. The rationale is to efficiently filter a vast conformational space to identify a small number of low-energy states that are most likely to be biologically relevant.

Our recommended workflow integrates Molecular Mechanics (MM) for initial exploration, Quantum Mechanics (QM) for accurate refinement, and optional Molecular Dynamics (MD) for assessing dynamic stability in a simulated physiological environment.

G cluster_0 Phase 1: Broad Exploration cluster_1 Phase 2: High-Accuracy Refinement cluster_2 Phase 3: Dynamic Analysis (Optional) cluster_3 Phase 4: Final Analysis Start Initial 3D Structure (e.g., from 2D sketch) MM_Search Molecular Mechanics (MM) Conformational Search Start->MM_Search Fast, broad sampling QM_Opt Quantum Mechanics (QM) Geometry Optimization & Energy Calculation MM_Search->QM_Opt Low-energy conformers Freq_Calc Frequency Calculation (Validation Step) QM_Opt->Freq_Calc Verify true minima MD_Sim Molecular Dynamics (MD) Simulation in Solvent Freq_Calc->MD_Sim Lowest energy conformer Analysis Boltzmann Population Analysis & Structural Clustering Freq_Calc->Analysis Validated conformers MD_Sim->Analysis Trajectory analysis

Figure 1: A multi-scale computational workflow for conformational analysis.

Chapter 2: Phase 1 - Molecular Mechanics for Rapid Conformational Searching

Expertise & Experience: The primary goal of this phase is not to find the exact conformation but to rapidly generate a diverse and plausible set of initial guesses. Molecular mechanics (MM) is the ideal tool for this task due to its computational efficiency.[3] The accuracy of MM is entirely dependent on the underlying force field—a set of parameters and functions that describe the potential energy of the system.

Trustworthiness - Force Field Selection: For a novel scaffold like 5-Oxa-7-azaspiro[3.4]octan-6-one, force field selection is critical. Standard, well-parameterized force fields for drug-like small molecules are the most reliable starting point. Generating a force field from scratch is a significant undertaking and often unnecessary unless high-throughput screening of thousands of derivatives is planned.[3]

Force FieldStrengthsConsiderations
GAFF/GAFF2 General Amber Force Field. Excellent compatibility with the AMBER suite for biomolecular simulations. Widely used and validated.[3]Requires atom typing and charge calculation (e.g., AM1-BCC) prior to use.
OPLS-AA/OPLS5 Optimized Potentials for Liquid Simulations. Known for good performance in reproducing condensed-phase properties.[4][5]Parameter coverage for the specific spirocyclic junction should be verified.
CGenFF CHARMM General Force Field. Designed for compatibility with the CHARMM force fields for proteins and nucleic acids.[3][6]May assign high penalty scores to parameters for the strained rings, indicating potential inaccuracies.
MMFF94 Merck Molecular Force Field. Broad coverage of organic chemistry space and good for geometry and conformational energy calculations.[3]Less commonly used for subsequent molecular dynamics simulations compared to GAFF or OPLS.

Authoritative Grounding: The choice of force field should be guided by its parameterization philosophy and its intended use in subsequent steps (e.g., MD simulations). For this scaffold, GAFF2 or OPLS5 would be excellent choices due to their continuous development and broad applicability in drug discovery contexts.[4][5]

Protocol 2.1: MM-Based Systematic Conformational Search

Objective: To generate a pool of low-energy conformers covering the accessible conformational space.

  • Structure Preparation:

    • Generate an initial 3D structure of the 5-Oxa-7-azaspiro[3.4]octan-6-one core. Most molecular modeling packages can do this from a 2D sketch.

    • Perform an initial, quick energy minimization using the chosen force field (e.g., GAFF2).

  • Force Field Assignment:

    • Assign atom types according to the chosen force field (e.g., using antechamber for GAFF2).

    • Calculate partial atomic charges. The AM1-BCC method provides a good balance of speed and accuracy for this purpose.[4]

  • Conformational Search Execution:

    • Define the rotatable bonds. For the core scaffold, there are none, but for substituted analogs, these must be identified. The key degrees of freedom are the puckering of the two rings.

    • Use a systematic search algorithm. For a semi-rigid core like this, a systematic dihedral angle drive or a random sampling method like Monte Carlo Multiple Minimum (MCMM) is effective.

    • Set an energy window for saving structures (e.g., 10-15 kcal/mol above the global minimum found) to ensure comprehensive coverage without saving irrelevant high-energy states.

  • Post-Search Processing:

    • Minimize all generated conformers.

    • Cluster the resulting structures based on Root-Mean-Square Deviation (RMSD) to identify unique conformations.

    • Rank the unique conformers by their final MM energy. Select the top 10-20 unique conformers for the next phase of high-accuracy QM refinement.

Chapter 3: Phase 2 - Quantum Mechanical Refinement for High Accuracy

Expertise & Experience: While MM is fast, it struggles to accurately describe the electronic effects and strain inherent in the fused four- and five-membered rings of our scaffold. Quantum mechanics (QM), specifically Density Functional Theory (DFT), is required to obtain reliable geometries and relative energies.[7][8] DFT provides a much better physical representation of the system by solving for the electron density.[9]

Trustworthiness - Method Validation: A DFT calculation is not complete upon convergence. To ensure the optimized geometry represents a true energy minimum (a stable conformation) and not a transition state, a frequency calculation must be performed. The absence of imaginary frequencies confirms a true minimum on the potential energy surface.

Authoritative Grounding: The choice of DFT functional and basis set is a trade-off between accuracy and computational cost. For systems like this, functionals that account for dispersion forces are often recommended.[7]

Method ComponentRecommendationRationale
Functional B3LYP or M06-2X B3LYP is a widely-used hybrid functional that provides a robust balance of accuracy and cost for general organic molecules.[10] M06-2X is often superior for systems where non-covalent interactions and dispersion are important, although it can be more computationally expensive.[7]
Basis Set 6-31G(d) or cc-pVDZ 6-31G(d) is a Pople-style basis set that is a good starting point for geometry optimizations. It includes polarization functions on heavy atoms, which is crucial for strained rings. cc-pVDZ is a correlation-consistent basis set that offers a more systematic path to improving accuracy if needed, but at a higher computational cost.
Solvation Model PCM or SMD An implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used to account for the general electrostatic effect of a solvent (e.g., water), which can influence conformational preference.
Protocol 3.1: DFT Geometry Optimization and Energy Calculation

Objective: To re-optimize the low-energy MM conformers at a high level of theory to obtain accurate relative energies and geometries.

  • Input Preparation:

    • Use the coordinates from the top 10-20 unique MM conformers as starting points for individual DFT calculations.

  • Calculation Setup (Example using Gaussian software):

    • Specify the calculation type: Opt Freq (Optimize and then perform a frequency calculation).

    • Select the method: B3LYP/6-31G(d) or M062X/cc-pVDZ.

    • Include a solvation model: SCRF=(PCM, Solvent=Water).

    • Ensure appropriate charge and multiplicity are set (typically 0 and 1 for this molecule).

  • Execution and Validation:

    • Run the calculations. This is the most computationally intensive step.

    • Upon completion, inspect the output file for each conformer.

    • Self-Validation Check: Confirm that the optimization converged and that the frequency calculation reports zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the calculation should be re-run (e.g., by slightly perturbing the geometry and restarting).

  • Energy Analysis:

    • Extract the final electronic energy (including zero-point vibrational energy correction from the frequency calculation) for each validated conformer.

    • Calculate the relative energy of each conformer with respect to the lowest-energy (global minimum) structure.

Chapter 4: Phase 3 (Optional) - Molecular Dynamics for Dynamic Behavior

Expertise & Experience: Static calculations provide a snapshot of stable conformations. However, in a biological system, molecules are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insight into the stability of conformations, the barriers between them, and how the molecule interacts with its environment (e.g., water).[4][10] An MD simulation can reveal if a higher-energy conformer is readily accessible from the global minimum, which could be important for biological function.

G cluster_0 MD Setup cluster_1 MD Simulation Protocol Start Lowest Energy QM Conformer Solvate Place in Water Box (e.g., TIP3P model) Start->Solvate Neutralize Add Counter-Ions Solvate->Neutralize Minimize Energy Minimization of System Neutralize->Minimize Heat Heating to 300 K (NVT Ensemble) Minimize->Heat Equilibrate Equilibration (NPT Ensemble) Heat->Equilibrate Production Production Run (100+ ns) Equilibrate->Production

Figure 2: A typical workflow for setting up and running an MD simulation.
Protocol 4.1: High-Level Overview of an MD Simulation

Objective: To assess the conformational stability and dynamics of the lowest-energy conformer in a simulated aqueous environment.

  • System Preparation:

    • Take the global minimum energy structure from the QM calculations.

    • Use the same force field (e.g., GAFF2) and charges from Phase 1.

    • Place the molecule in the center of a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system charge.[11]

  • Minimization and Equilibration:

    • Perform a series of energy minimization and equilibration steps. This involves first minimizing the entire system, then gradually heating it to the target temperature (e.g., 300 K) and allowing the system pressure and density to stabilize. This is a critical step to ensure a valid starting point for the production simulation.

  • Production Simulation:

    • Run the simulation for a sufficient length of time to observe relevant conformational dynamics. For a small, semi-rigid molecule, 100-200 nanoseconds is often a good starting point.[10]

    • Save the coordinates (trajectory) of the system at regular intervals (e.g., every 10-100 picoseconds).

  • Trajectory Analysis:

    • Analyze the trajectory to monitor key dihedral angles, RMSD from the starting structure, and interactions with solvent molecules. This analysis can confirm the stability of the initial conformation or reveal transitions to other low-energy states.

Chapter 5: Data Synthesis and Interpretation

The final step is to synthesize the data from all phases into a coherent model of the molecule's conformational preferences.

Quantitative Data Summary: The most critical output is a summary of the stable conformers identified through the QM calculations. This data should be presented clearly for easy interpretation.

Conformer IDRelative Energy (kcal/mol)Key Dihedral 1 (°)Key Dihedral 2 (°)Boltzmann Population (%)**
Conf-01 0.0015.2-175.885.1
Conf-02 1.15-14.8176.114.7
Conf-03 3.5025.4-160.30.2

*Key dihedrals should be defined to describe the puckering of the oxetane and lactam rings. **Calculated at 298.15 K. The Boltzmann population gives the predicted percentage of each conformer present at thermal equilibrium.

This table clearly shows that the molecule is predicted to exist predominantly as a mixture of two primary conformations (Conf-01 and Conf-02), with other states being energetically unfavorable. This information is invaluable for subsequent steps in drug design, such as pharmacophore modeling or molecular docking, where using the correct, low-energy conformation is paramount for predictive accuracy.

Conclusion

The theoretical modeling of a conformationally constrained scaffold like 5-Oxa-7-azaspiro[3.4]octan-6-one requires a disciplined, multi-scale approach. By systematically employing molecular mechanics for broad searching, density functional theory for high-accuracy refinement, and molecular dynamics for dynamic validation, researchers can build a reliable and predictive model of its conformational behavior. This guide provides the strategic framework and validated protocols necessary to confidently apply these powerful computational tools, ultimately enabling a more rational and efficient design of next-generation therapeutics.

References

  • Lopes, P., et al. (2019). Force fields for small molecules. Methods in Molecular Biology, 1982:21-48. [Link][3][6]

  • Ganie, M. A., et al. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. ResearchGate. [Link]

  • Lewis, J. C., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1):2175. [Link]

  • Ghasemi, F., et al. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[3][12][13]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure & Dynamics, 39(8):2877-2891. [Link][10]

  • Fasan, R., et al. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Research Square. [Link]

  • Fernández, M. M., et al. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of Organic Chemistry, 67(22):7587-99. [Link][14][15]

  • Suhail, M. (2022). A Theoretical Density Functional Theory Calculation-Based Analysis of Conformers of P-Xylene. European Journal of Chemistry, 13(3):224-229. [Link]

  • Fasan, R., et al. (Preprint). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. chemrxiv. [Link][16][17]

  • Söderhjelm, P., et al. (2023). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, 63(16):5167-5182. [Link]

  • de la Torre, M. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22):8005. [Link]

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39):8689-97. [Link]

  • Afonso, M. M., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(15):4174-4211. [Link]

  • Bakhtin, A. G., et al. (2010). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link]

  • Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 20(1):433-441. [Link]

  • Organic Chemistry Portal. Synthesis of γ-lactams. [Link]

  • El-Sawy, E. R., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. Chemistry & Biodiversity, 19(10):e202200632. [Link]

  • da Silva, F. S., et al. (2023). Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. International Journal of Molecular Sciences, 24(24):17417. [Link]

  • Schrödinger. Force Field Bundle. [Link]

  • Cojocaru, V., et al. (2007). Conformational analysis of flexible molecules: An investigation and evaluation of NMR-based modeling approaches. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable drug-like properties is paramount. Spirocyclic compounds have emerged as a particularly promising class of molecules, offering a three-dimensional structure that can lead to improved potency, selectivity, and physicochemical properties.[1][2][3][4] 5-Oxa-7-azaspiro[3.4]octan-6-one is a unique spirocyclic lactam that incorporates an oxetane ring, a feature known to often enhance aqueous solubility and metabolic stability in drug candidates.[5][6][7][8] This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 5-Oxa-7-azaspiro[3.4]octan-6-one, along with detailed protocols for their experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this promising chemical scaffold.

Molecular Structure and Physicochemical Properties

5-Oxa-7-azaspiro[3.4]octan-6-one is a spirocyclic compound with the molecular formula C₆H₉NO₂ and a molecular weight of approximately 127.14 g/mol .[9][10] Its structure features a γ-lactam ring fused to a cyclobutane ring, which in turn is part of an oxetane spiro-system. This unique combination of functional groups is expected to govern its solubility and stability profile.

PropertyValueSource
Molecular FormulaC₆H₉NO₂[9][10]
Molecular Weight127.14 g/mol [9]
CAS Number27784-33-4[11][12][13]
AppearanceSolid[9]

Anticipated Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. The structural features of 5-Oxa-7-azaspiro[3.4]octan-6-one suggest a favorable solubility profile in aqueous and polar organic solvents.

The presence of the oxetane ring is a key contributor to its predicted aqueous solubility.[5][6][7][8] Oxetanes are known to be less lipophilic and more metabolically stable than their corresponding gem-dimethyl or carbonyl analogs.[7] The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, further promoting interactions with water molecules.[8]

The γ-lactam moiety also contributes to the molecule's polarity and potential for hydrogen bonding. The sp³-rich character of the spirocyclic scaffold is generally associated with improved water solubility compared to flat, aromatic systems.[2]

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • 5-Oxa-7-azaspiro[3.4]octan-6-one

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of 5-Oxa-7-azaspiro[3.4]octan-6-one in a suitable organic solvent (e.g., acetonitrile).

  • Create a calibration curve by preparing a series of known concentrations of the compound in PBS.

  • Add an excess amount of solid 5-Oxa-7-azaspiro[3.4]octan-6-one to a known volume of PBS (pH 7.4) in a glass vial.

  • Seal the vial and place it in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the filtered supernatant by HPLC to determine the concentration of the dissolved compound.

  • Compare the concentration to the calibration curve to determine the aqueous solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare Stock Solution & Calibration Curve prep2 Add Excess Solid to PBS prep1->prep2 equil1 Seal and Shake (24-48h) prep2->equil1 analysis1 Centrifuge and Filter Supernatant equil1->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Determine Solubility from Calibration Curve analysis2->analysis3

Caption: Workflow for Aqueous Solubility Determination.

Anticipated Stability Profile

The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and in vivo performance. The primary potential route of degradation for 5-Oxa-7-azaspiro[3.4]octan-6-one is the hydrolysis of the γ-lactam ring.

Lactam rings, particularly strained β-lactams, are susceptible to hydrolysis, which involves the cleavage of the amide bond.[14][15][16][17][18] While γ-lactams are generally more stable than β-lactams, they can still undergo hydrolysis under certain conditions, such as in strongly acidic or alkaline environments. The rate of hydrolysis is expected to be pH-dependent.

The oxetane ring is generally considered to be chemically stable and is often incorporated into molecules to improve metabolic stability.[7][8] Therefore, degradation of the oxetane moiety is less likely under typical physiological conditions.

Experimental Protocol for Assessing pH-Dependent Stability

This protocol describes a method to evaluate the stability of 5-Oxa-7-azaspiro[3.4]octan-6-one at different pH values over time.

Materials:

  • 5-Oxa-7-azaspiro[3.4]octan-6-one

  • Aqueous buffers of varying pH (e.g., pH 2, 4, 7.4, 9)

  • HPLC system with a UV detector

  • Thermostatic incubator

  • Autosampler vials

Procedure:

  • Prepare a stock solution of 5-Oxa-7-azaspiro[3.4]octan-6-one in a minimal amount of a co-solvent (e.g., acetonitrile) and dilute it into the different pH buffers to a final known concentration.

  • Aliquot the solutions into autosampler vials.

  • Immediately analyze a "time zero" sample for each pH condition by HPLC to determine the initial concentration.

  • Incubate the remaining vials at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from each pH condition and analyze its contents by HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

G cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification setup1 Prepare Solutions in Different pH Buffers setup2 Aliquot into Vials setup1->setup2 inc1 Incubate at Constant Temperature setup2->inc1 inc2 Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) inc1->inc2 quant1 HPLC Analysis of Samples inc2->quant1 quant2 Plot % Remaining vs. Time quant1->quant2 quant3 Determine Degradation Rate quant2->quant3

Caption: Workflow for pH-Dependent Stability Assessment.

Conclusion

5-Oxa-7-azaspiro[3.4]octan-6-one represents a fascinating molecular scaffold with significant potential in drug discovery. Its unique combination of a spirocyclic system, an oxetane ring, and a lactam functionality suggests favorable physicochemical properties, including good aqueous solubility and metabolic stability. The primary stability concern is the potential for pH-dependent hydrolysis of the γ-lactam ring. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the solubility and stability of this compound, which is essential for its advancement in any drug development program.

References

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Available at: [Link]

  • Hydrolysis of β-lactam antibiotics by β-lactamase enzymes. ResearchGate. Available at: [Link]

  • β-Lactamases: A Focus on Current Challenges. PMC - NIH. Available at: [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH. Available at: [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Thieme Connect. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Journal of Cheminformatics. Available at: [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available at: [Link]

  • General structures of spirocyclic β‐ and δ‐lactams. ResearchGate. Available at: [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 5-oxa-7-azaspiro[3.4]octan-6-one. PubChemLite. Available at: [Link]

  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem. Available at: [Link]

  • 3-Amino-5-oxa-7-azaspiro[3.4]octan-6-one. PubChem. Available at: [Link]

  • 5-oxa-7-azaspiro[3.4]octan-6-one, min 97%, 250 mg. Stratech. Available at: [Link]

  • 5-Oxa-7-azaspiro[3.4]octan-6-one. ChemBK. Available at: [Link]

  • 5-oxa-7-azaspiro[3.4]octan-6-one CAS#: 27784-33-4. ChemWhat. Available at: [Link]

  • 1-Oxa-2-azaspiro[2.5]octane. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Oxa-7-azaspiro[3.4]octan-6-one: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, three-dimensional molecular scaffolds is a paramount objective in modern medicinal chemistry, driven by the need to access new chemical space and develop therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising motifs due to their inherent rigidity and well-defined spatial arrangement of functional groups. This guide provides a comprehensive technical overview of 5-Oxa-7-azaspiro[3.4]octan-6-one, a unique spirocyclic entity featuring a γ-lactam fused to an oxetane ring. While direct literature on this specific molecule is sparse, this document, leveraging expert analysis of analogous structures, will detail a proposed synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications as a valuable building block in drug discovery programs.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

The "escape from flatland" is a well-recognized strategy in drug design, encouraging the move away from planar, aromatic structures towards molecules with greater three-dimensionality (sp³ character)[1]. Spirocyclic scaffolds are exemplary in this regard, offering a rigid framework that can pre-organize appended functional groups in specific vectors, potentially leading to enhanced binding affinity and selectivity for biological targets[1]. The quaternary spiro-carbon center imparts conformational constraint, which can reduce the entropic penalty upon binding to a protein and improve metabolic stability[1].

The β-lactam and γ-lactam moieties are privileged structures in their own right, most famously as the core of penicillin and other antibiotics that inhibit bacterial cell wall synthesis[2]. Beyond their antimicrobial properties, these lactam rings are found in molecules with a wide array of biological activities, including cholesterol absorption inhibition, and antiviral and anticancer properties[2]. The fusion of a lactam ring with another cyclic system in a spirocyclic arrangement, therefore, presents an exciting opportunity to combine the favorable attributes of both motifs.

5-Oxa-7-azaspiro[3.4]octan-6-one, the subject of this guide, incorporates a γ-lactam and an oxetane ring. Oxetanes are increasingly utilized in medicinal chemistry as they can improve aqueous solubility, metabolic stability, and lipophilicity while acting as a bioisostere for gem-dimethyl or carbonyl groups. The unique combination of these features in 5-Oxa-7-azaspiro[3.4]octan-6-one makes it a compelling, yet underexplored, building block for the synthesis of novel bioactive molecules.

Proposed Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one

Rationale for the Synthetic Approach

The proposed synthesis hinges on the intramolecular cyclization of a suitably functionalized 1-aminocyclobutane-1-carboxylic acid derivative. This strategy is logical as it builds the spirocyclic core from a readily accessible starting material containing the pre-formed cyclobutane ring. The key steps involve the protection of the amine, activation of the carboxylic acid, and a subsequent intramolecular reaction to form the γ-lactam-oxazolidinone fused ring system.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of 1-Aminocyclobutane-1-carboxylic Acid

The initial step involves the protection of the amino group of 1-aminocyclobutane-1-carboxylic acid (1) with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This is a standard and high-yielding reaction in peptide chemistry[3].

  • Reaction:

    • 1-Aminocyclobutane-1-carboxylic acid (1.0 eq) is dissolved in a mixture of 1,4-dioxane and water.

    • Sodium bicarbonate (3.0 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) at 0 °C.

    • The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification:

    • The reaction mixture is washed with ethyl acetate to remove impurities.

    • The aqueous layer is acidified to pH 2-3 with 1N HCl.

    • The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-1-aminocyclobutane-1-carboxylic acid (2) as a white solid[3].

Step 2: Intramolecular Cyclization to form 5-Oxa-7-azaspiro[3.4]octan-6-one

This crucial step involves the formation of the spirocyclic lactam. A plausible method involves the activation of the carboxylic acid followed by an intramolecular cyclization that forms the oxazolidinone ring. While there are several methods to achieve this, a one-pot procedure using a coupling agent that also facilitates the cyclization would be most efficient. A variation of the Mitsunobu reaction or the use of a chloroformate followed by intramolecular attack of the deprotected amine are viable strategies. For this guide, we propose a pathway involving the formation of an activated ester followed by cyclization.

  • Reaction:

    • To a solution of N-Boc-1-aminocyclobutane-1-carboxylic acid (2) (1.0 eq) in anhydrous dichloromethane at 0 °C, ethyl chloroformate (1.1 eq) and triethylamine (1.2 eq) are added. The mixture is stirred for 1 hour to form the mixed anhydride.

    • The Boc protecting group is then removed in situ by the addition of trifluoroacetic acid (TFA) (5.0 eq). The reaction is stirred at room temperature for 2 hours.

    • The reaction mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate, which should induce the intramolecular cyclization of the deprotected amino-activated ester to form 5-Oxa-7-azaspiro[3.4]octan-6-one (3).

  • Work-up and Purification:

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 5-Oxa-7-azaspiro[3.4]octan-6-one (3).

Synthetic_Pathway_of_5-Oxa-7-azaspiro[3.4]octan-6-one cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Cyclization start 1-Aminocyclobutane-1-carboxylic acid (1) reagents1 (Boc)₂O, NaHCO₃ 1,4-Dioxane/H₂O start->reagents1 product1 N-Boc-1-aminocyclobutane-1-carboxylic acid (2) reagents1->product1 reagents2 1. Ethyl Chloroformate, Et₃N 2. TFA 3. NaHCO₃ (aq.) product1->reagents2 product2 5-Oxa-7-azaspiro[3.4]octan-6-one (3) reagents2->product2

Caption: Proposed two-step synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one.

Predicted Spectroscopic and Physicochemical Properties

As no experimental data is publicly available, the following properties are predicted based on the chemical structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted ValueSource/Justification
Molecular Formula C₆H₉NO₂Calculated from structure
Molecular Weight 127.14 g/mol Calculated from structure
Appearance White to off-white solidTypical for small organic molecules of this type
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Presence of polar lactam and oxetane moieties
Predicted logP ~0.4Estimation based on similar spirocyclic structures
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Rationale: The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the cyclobutane ring. The chemical shifts will be influenced by the adjacent electronegative oxygen and nitrogen atoms and the carbonyl group.

  • Predicted Spectrum (in CDCl₃, 400 MHz):

    • δ 1.80-2.00 (m, 2H, -CH₂- of cyclobutane)

    • δ 2.20-2.40 (m, 4H, two -CH₂- of cyclobutane adjacent to the spiro center)

    • δ 4.50 (s, 2H, -O-CH₂-N-)

    • δ 6.50 (br s, 1H, -NH-)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Rationale: The carbon NMR will show distinct signals for the carbonyl carbon, the spiro-carbon, and the carbons of the cyclobutane and oxazolidinone rings.

  • Predicted Spectrum (in CDCl₃, 100 MHz):

    • δ 175.0 (C=O, lactam carbonyl)

    • δ 90.0 (spiro-carbon)

    • δ 70.0 (-O-CH₂-N-)

    • δ 35.0 (2 x -CH₂- of cyclobutane adjacent to spiro center)

    • δ 15.0 (-CH₂- of cyclobutane)

IR (Infrared) Spectroscopy

  • Rationale: The IR spectrum will be dominated by the characteristic stretching frequencies of the functional groups present.

  • Predicted Key Peaks (cm⁻¹):

    • 3200-3300 (N-H stretch, lactam)

    • 2850-2950 (C-H stretch, aliphatic)

    • 1750-1770 (C=O stretch, γ-lactam)

    • 1100-1200 (C-O stretch, oxetane ether linkage)

Mass Spectrometry (MS)

  • Rationale: Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

  • Predicted Data (ESI+):

    • m/z = 128.07 [M+H]⁺

    • m/z = 150.05 [M+Na]⁺

Potential Reactivity and Applications in Drug Discovery

The unique structural features of 5-Oxa-7-azaspiro[3.4]octan-6-one suggest several avenues for its application as a versatile building block in the synthesis of more complex molecules for drug discovery.

Applications_of_5-Oxa-7-azaspiro[3.4]octan-6-one cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas core 5-Oxa-7-azaspiro[3.4]octan-6-one n_alkylation N-Alkylation/ N-Arylation core->n_alkylation ring_opening Lactam Ring Opening core->ring_opening alpha_functionalization α-Functionalization core->alpha_functionalization antibacterial Antibacterial Agents n_alkylation->antibacterial antiviral Antiviral Agents n_alkylation->antiviral anticancer Anticancer Agents ring_opening->anticancer cns_agents CNS Agents alpha_functionalization->cns_agents

Caption: Potential derivatization strategies and therapeutic applications.

Key Reactive Sites and Derivatization Strategies
  • N-H of the Lactam: The secondary amine of the γ-lactam is a prime site for functionalization. It can undergo N-alkylation or N-arylation reactions to introduce a wide variety of substituents. This allows for the exploration of structure-activity relationships (SAR) by modifying the R-group to interact with specific pockets in a biological target.

  • Lactam Carbonyl: The carbonyl group can be reduced or serve as a handle for further chemical transformations.

  • Lactam Ring Opening: Under hydrolytic conditions (acidic or basic), the γ-lactam ring can be opened to yield a γ-amino acid with a cyclobutane and oxetane moiety. These unique amino acids could be incorporated into peptidomimetics.

  • α-Position to the Carbonyl: The methylene group adjacent to the carbonyl could potentially be functionalized after deprotonation with a strong base, although this might be challenging.

Potential as a Privileged Scaffold in Medicinal Chemistry

Given the known biological activities of related spirocyclic lactams, 5-Oxa-7-azaspiro[3.4]octan-6-one and its derivatives are promising candidates for screening in various therapeutic areas:

  • Antibacterial Agents: The structural similarity to β-lactam antibiotics suggests potential antibacterial activity. Derivatives could be designed to inhibit bacterial cell wall synthesis or other essential bacterial enzymes.

  • Antiviral Agents: Spiro-β-lactams have shown promising anti-HIV activity[4]. The rigid conformation of the 5-Oxa-7-azaspiro[3.4]octan-6-one core could be exploited to design inhibitors of viral proteases or other viral enzymes.

  • Anticancer Agents: The conformational rigidity of spirocycles can lead to potent and selective enzyme inhibitors. Derivatives of this scaffold could be explored as kinase inhibitors or inhibitors of other enzymes implicated in cancer progression.

  • Central Nervous System (CNS) Agents: The three-dimensional nature of the scaffold is well-suited for targeting complex receptors in the CNS. The introduction of appropriate functional groups could lead to novel agents for treating neurological disorders.

Conclusion

5-Oxa-7-azaspiro[3.4]octan-6-one represents a novel and underexplored chemical entity with significant potential as a building block in drug discovery. Its unique spirocyclic architecture, combining the favorable properties of a γ-lactam and an oxetane, offers a rigid and three-dimensional framework for the design of new therapeutic agents. While direct experimental data for this molecule is currently lacking, this guide has provided a scientifically grounded, proposed synthetic route and predicted its key physicochemical and spectroscopic properties based on expert analysis of analogous structures. The potential for straightforward derivatization at the lactam nitrogen opens up a vast chemical space for the generation of compound libraries for biological screening. It is our hope that this technical guide will stimulate further research into the synthesis and application of this promising scaffold, ultimately leading to the discovery of new and effective medicines.

References

  • No direct scientific literature was found for the synthesis or detailed characterization of 5-Oxa-7-azaspiro[3.4]octan-6-one in the conducted searches.
  • Information on the general importance and synthesis of spirocyclic β-lactams was synthesized from multiple sources discussing their medicinal chemistry applic
  • General principles of NMR, IR, and MS interpretation were applied to predict the spectroscopic d
  • Information on the applications of spirocycles and lactams in drug discovery was drawn from various review articles in medicinal chemistry.
  • The concept of "escaping from flatland" is a widely recognized principle in modern drug design, discussed in numerous public
  • The utility of oxetanes in medicinal chemistry is well-documented in the liter
  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 941499. [Link]

  • The synthesis of derivatives of cyclobutane β-amino acids has been reported in the chemical literature, providing a basis for the proposed synthetic str
  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333-8. [Link]

  • Bandyopadhyay, D. (2025). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025. [Link]

  • The synthesis and derivatization of 1-aminocyclobutanecarboxylic acid are described in various chemical public
  • The formation of spiro 1,3-oxazolidin-2-ones is a known synthetic transformation, providing a basis for the proposed cycliz
  • The stereoselective synthesis of spirocyclic γ-lactams has been reported, highlighting the feasibility of constructing such scaffolds.
  • General methods for the synthesis of β-aminocyclobutanecarboxylic acid derivatives are available in the chemical liter
  • Spectroscopic characterization of spiro thiazolidinone derivatives provides analogous data for predicting the spectra of the target molecule.

Sources

Methodological & Application

Application Notes and Protocols for the Integration of 5-Oxa-7-azaspiro[3.4]octan-6-one in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The design of each component is critical to the efficacy and selectivity of the PROTAC. While much focus has been placed on the development of novel POI and E3 ligase ligands, the linker component is increasingly recognized as a key determinant of PROTAC activity, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2][3]

The introduction of rigid, three-dimensional scaffolds within the linker can offer significant advantages in PROTAC design. Spirocyclic structures, for instance, can enhance physicochemical properties, improve metabolic stability, and provide conformational constraint, which can optimize the presentation of the POI and E3 ligase ligands for efficient ternary complex formation.[4][5] Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons generally correlates with improved pharmacokinetic profiles.[5] This application note explores the potential of a novel spirocyclic scaffold, 5-Oxa-7-azaspiro[3.4]octan-6-one , in the design and synthesis of next-generation PROTACs.

The Strategic Advantage of 5-Oxa-7-azaspiro[3.4]octan-6-one in PROTAC Linkers

5-Oxa-7-azaspiro[3.4]octan-6-one is a unique building block that offers several desirable features for its incorporation into PROTAC linkers:

  • Inherent Rigidity and 3D-Character: The spirocyclic core imparts a defined three-dimensional geometry, which can reduce the entropic penalty of ternary complex formation and lead to improved potency.[4][6]

  • Modulation of Physicochemical Properties: The inclusion of heteroatoms (oxygen and nitrogen) and the lactam functionality can influence solubility, polarity, and cell permeability—key parameters for developing orally bioavailable drugs.[5]

  • Synthetic Tractability: The lactam nitrogen provides a convenient handle for synthetic elaboration, allowing for the attachment of either the POI ligand or the E3 ligase ligand through standard amide bond-forming reactions.

This guide will provide a detailed, hypothetical workflow for the design, synthesis, and evaluation of a PROTAC incorporating the 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold.

Visualizing the PROTAC Strategy

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with 5-Oxa-7-azaspiro[3.4]octan-6-one) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PROTAC incorporating the spirocyclic scaffold.

Part 1: Synthesis of a Hypothetical PROTAC Featuring 5-Oxa-7-azaspiro[3.4]octan-6-one

In this section, we outline a plausible synthetic route to a hypothetical PROTAC, SP-PROTAC-1 , targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4. We will utilize the well-characterized BRD4 inhibitor, JQ1, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold will be a central component of the linker.

Synthetic Workflow Overview

Synthesis_Workflow cluster_workflow Synthetic Workflow for SP-PROTAC-1 Start 5-Oxa-7-azaspiro[3.4]octan-6-one Step1 Functionalization of Spirocycle Start->Step1 Intermediate1 Spirocycle-Linker Intermediate Step1->Intermediate1 Step2 Conjugation to VHL Ligand Intermediate1->Step2 Intermediate2 Spirocycle-Linker-VHL Step2->Intermediate2 Step3 Conjugation to JQ1 (BRD4 Ligand) Intermediate2->Step3 Final_PROTAC SP-PROTAC-1 Step3->Final_PROTAC

Caption: High-level overview of the synthetic strategy for SP-PROTAC-1.

Protocol 1: Synthesis of SP-PROTAC-1 via Amide Bond Formation

This protocol details the steps for synthesizing SP-PROTAC-1. It assumes the availability of appropriately functionalized JQ1 and VHL ligand precursors.

Materials:

  • 5-Oxa-7-azaspiro[3.4]octan-6-one

  • tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

  • VHL ligand with a carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • JQ1 derivative with a carboxylic acid handle

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Step 1: Functionalization of 5-Oxa-7-azaspiro[3.4]octan-6-one

  • Reaction Setup: In a round-bottom flask, dissolve 5-Oxa-7-azaspiro[3.4]octan-6-one (1.0 eq) and tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.1 eq) in anhydrous DMF.

  • Coupling: Add DIPEA (3.0 eq) and PyBOP (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected spirocycle-linker intermediate.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in DCM.

  • Deprotection: Add an excess of TFA (typically 20-30% v/v) and stir the reaction at room temperature for 1-2 hours.

  • Removal of Reagents: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene to ensure complete removal of TFA. The resulting amine is typically used in the next step without further purification.

Step 3: Conjugation to VHL Ligand

  • Reaction Setup: Dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) and the deprotected spirocycle-linker intermediate from Step 2 (1.1 eq) in anhydrous DMF.

  • Coupling: Add DIPEA (3.0 eq) and PyBOP (1.2 eq).

  • Reaction Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, purify the product using the work-up and purification procedure described in Step 1 to obtain the spirocycle-linker-VHL conjugate.

Step 4: Conjugation to JQ1

  • Reaction Setup: This step utilizes the free amine on the JQ1 precursor. Dissolve the product from Step 3 (which has a carboxylic acid) (1.0 eq) and the JQ1 amine precursor (1.1 eq) in anhydrous DMF.

  • Coupling and Final Purification: Add DIPEA (3.0 eq) and PyBOP (1.2 eq). Monitor the reaction by LC-MS. Upon completion, purify the final SP-PROTAC-1 by preparative HPLC to obtain a highly pure compound.

Note: For researchers preferring an alternative conjugation strategy, "click chemistry" offers a highly efficient and orthogonal approach. This would involve synthesizing alkyne and azide-functionalized versions of the spirocycle-linker and the warheads, followed by a copper-catalyzed or strain-promoted cycloaddition reaction.[7][8][9]

Part 2: In Vitro Evaluation of SP-PROTAC-1

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.

Protocol 2: Target Engagement in Live Cells using NanoBRET™ Assay

This assay confirms that the JQ1 moiety of SP-PROTAC-1 engages with its target, BRD4, within a cellular context.[10][11][12]

Materials:

  • HEK293T cells

  • NanoLuc®-BRD4 fusion vector

  • NanoBRET™ BRD4 tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection: Transfect HEK293T cells with the NanoLuc®-BRD4 fusion vector according to the manufacturer's protocol. Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of SP-PROTAC-1 and the parent inhibitor JQ1 in Opti-MEM™.

  • Tracer and Compound Addition: Add the NanoBRET™ BRD4 tracer to the cells at the predetermined optimal concentration. Then, add the serially diluted compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for binding equilibrium.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to each well. Read the plate within 10 minutes on a luminometer, measuring both the donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET signal with increasing compound concentration indicates competitive displacement of the tracer and target engagement. Determine the IC50 value for SP-PROTAC-1.

Protocol 3: Assessment of BRD4 Degradation by Western Blot

This is a fundamental assay to directly measure the reduction in BRD4 protein levels following treatment with SP-PROTAC-1.[13][14]

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, VCaP)

  • SP-PROTAC-1

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of SP-PROTAC-1 for a specified time (e.g., 18-24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal using an imaging system. Re-probe the blot with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the extent of BRD4 degradation. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Protocol 4: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay determines the downstream functional consequence of BRD4 degradation, which is expected to be a reduction in cancer cell viability.[15][16][17][18]

Materials:

  • Human cancer cell line (e.g., HeLa, VCaP)

  • SP-PROTAC-1

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of SP-PROTAC-1. Include a vehicle control.

  • Incubation: Incubate the plates for a period relevant to the expected biological effect (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement and Analysis: Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP, which indicates the number of viable cells. Calculate the GI50 (concentration at which 50% of cell growth is inhibited).

Part 3: Advanced In Vitro and In Vivo Characterization

For promising PROTAC candidates, further studies are necessary to understand their selectivity and in vivo efficacy.

Advanced In Vitro Profiling
  • Global Proteomics by LC-MS/MS: To assess the selectivity of SP-PROTAC-1, quantitative mass spectrometry-based proteomics can be performed.[19][20][21] This powerful technique allows for the unbiased quantification of thousands of proteins in cells treated with the PROTAC, revealing any off-target degradation events.

  • Ternary Complex Characterization: Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Resonance Energy Transfer (FRET) can be employed to study the formation and stability of the BRD4-SP-PROTAC-1-VHL ternary complex.[1][2][22] Understanding the cooperativity of ternary complex formation is crucial for rational PROTAC optimization.[22]

In Vivo Evaluation
  • Pharmacokinetics (PK): The in vivo stability and exposure of SP-PROTAC-1 would be assessed in animal models, typically mice or rats.[23] This involves administering the compound and measuring its concentration in plasma and tissues over time using LC-MS/MS.[24]

  • Pharmacodynamics (PD) and Efficacy: In a tumor xenograft model, the ability of SP-PROTAC-1 to degrade BRD4 in the tumor tissue and inhibit tumor growth would be evaluated.[][][27] This provides the ultimate proof-of-concept for the therapeutic potential of the PROTAC. Non-invasive in vivo imaging techniques can also be employed to monitor protein degradation in real-time.[28]

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity of SP-PROTAC-1

CompoundBRD4 Target Engagement (NanoBRET IC50, nM)BRD4 Degradation (Western Blot DC50, nM)Max Degradation (Dmax, %)Cell Viability (CellTiter-Glo GI50, nM)
JQ1100>1000<10250
SP-PROTAC-1 120 25 >90 50

Interpretation: The hypothetical data in Table 1 illustrates a successful PROTAC. SP-PROTAC-1 retains target engagement similar to the parent inhibitor JQ1 but is significantly more potent at inducing BRD4 degradation and inhibiting cell viability. This highlights the catalytic nature of PROTACs.

Conclusion

The incorporation of novel, rigid scaffolds like 5-Oxa-7-azaspiro[3.4]octan-6-one into PROTAC linkers represents a promising strategy for developing next-generation protein degraders with improved drug-like properties. The synthetic and analytical protocols outlined in this application note provide a comprehensive framework for researchers to explore the potential of this and other unique building blocks in the exciting field of targeted protein degradation. A systematic and multi-faceted approach, from rational design and synthesis to rigorous in vitro and in vivo evaluation, is paramount to unlocking the full therapeutic potential of this transformative technology.

References

  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2365, 79–113. [Link]

  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • ResearchGate. (n.d.). Structures of PROTACs in co-crystal structures of ternary complex. Retrieved from [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • Zorba, A., et al. (2017). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 60(11), 4710-4719. [Link]

  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Retrieved from [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Li, Y., et al. (2025). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. Nature Communications, 16(1), 1234. [Link]

  • Caron, J., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(1), 1-5. [Link]

  • Arduengo, M. (2022). Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. Promega Connections. [Link]

  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Li, Y., et al. (2024). Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry. Angewandte Chemie International Edition, 63(18), e202319321. [Link]

  • Zhang, X., et al. (2021). Click chemistry in the development of PROTACs. RSC Chemical Biology, 2(6), 1533-1549. [Link]

  • Yang, W., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β‑Keto Carboxylic Acids. Organic Letters. [Link]

  • Dias, G. G., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(17), 4784-4809. [Link]

  • Balalaie, S., et al. (2020). Synthesis of Spiro-β-lactam-pyrroloquinolines as Fused Heterocyclic Scaffolds through Post-transformation Reactions. The Journal of Organic Chemistry, 85(20), 13038-13047. [Link]

  • Al-Terkawi, A., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(15), 4458. [Link]

  • ResearchGate. (n.d.). Degrading proteins in animals: “PROTAC”tion goes in vivo. Retrieved from [Link]

  • Arines, F., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101389. [Link]

  • Morressier. (2023). Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 87(15), 9876-9884. [Link]

  • Daniels, D. L., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(21), 16035-16045. [Link]

  • ResearchGate. (n.d.). (a) Our initial approach for automated PROTAC synthesis via amide coupling. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Retrieved from [Link]

  • Chen, Y., Gin, J., & Petzold, C. J. (2020). Targeted proteomic LC-MS/MS analysis. Protocols.io. [Link]

  • Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Retrieved from [Link]

  • Journal of Proteome Research. (2022). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. [Link]

Sources

Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can populate three-dimensional chemical space is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest due to their inherent structural rigidity and novel exit vectors for substituent placement. Among these, the 5-Oxa-7-azaspiro[3.4]octan-6-one core represents a compelling heterocyclic framework, integrating both lactone and lactam functionalities. This guide provides an in-depth exploration of plausible synthetic strategies for accessing this valuable scaffold, focusing on the underlying principles and detailed experimental protocols.

Introduction to the 5-Oxa-7-azaspiro[3.4]octan-6-one Scaffold

The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold is a unique bicyclic system featuring a spirocyclic carbon linking a γ-butyrolactone and a β-lactam ring. This architectural motif offers a rigid framework that can orient substituents in well-defined spatial arrangements, a desirable trait for optimizing interactions with biological targets. The presence of both lactone and lactam rings provides opportunities for diverse chemical modifications and potential interactions with various biological macromolecules.

Strategic Approaches to Synthesis

The construction of the sterically demanding spirocyclic core of 5-Oxa-7-azaspiro[3.4]octan-6-one derivatives necessitates robust and efficient synthetic methodologies. Multicomponent reactions (MCRs) and classic cycloadditions offer elegant solutions for the rapid assembly of molecular complexity from simple starting materials. This guide will detail two strategic and scientifically sound approaches: a Passerini-based strategy and a Staudinger-based strategy.

Protocol 1: Passerini Reaction Followed by Intramolecular Lactonization

The Passerini three-component reaction is a powerful tool for the synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid. By employing a bifunctional carboxylic acid containing a hydroxyl group, a subsequent intramolecular cyclization can be triggered to form a lactone ring, leading to the desired spirocyclic scaffold.

Mechanistic Rationale

The proposed Passerini-based synthesis commences with the reaction of cyclobutanone, an isocyanide, and a γ-hydroxy acid. The initial Passerini product, an α-acyloxy amide bearing a terminal hydroxyl group, is then subjected to conditions that promote intramolecular transesterification, leading to the formation of the γ-lactone ring and the concomitant closure of the spirocyclic system.

Diagram of the Passerini-based Synthetic Strategy

Passerini_based_Synthesis cluster_0 Passerini Three-Component Reaction cluster_1 Intramolecular Lactonization start1 Cyclobutanone passerini_product α-Acyloxy Amide Intermediate start1->passerini_product Passerini Reaction (Aprotic Solvent, RT) start2 Isocyanide (R-NC) start2->passerini_product Passerini Reaction (Aprotic Solvent, RT) start3 γ-Hydroxybutyric Acid start3->passerini_product Passerini Reaction (Aprotic Solvent, RT) final_product 5-Oxa-7-azaspiro[3.4]octan-6-one Derivative passerini_product->final_product Acid or Base Catalysis (e.g., p-TsOH, heat) Staudinger_based_Synthesis cluster_0 Imine Formation cluster_1 Staudinger Cycloaddition cluster_2 Intramolecular Lactonization start1 Cyclobutanone imine Imine Intermediate start1->imine start2 Amino Acid Ester start2->imine spiro_lactam Spiro-β-lactam Intermediate imine->spiro_lactam ketene Ketene (from Acyl Chloride) ketene->spiro_lactam [2+2] Cycloaddition final_product 5-Oxa-7-azaspiro[3.4]octan-6-one Derivative spiro_lactam->final_product Hydrolysis & Cyclization

Application Notes and Protocols for the Functionalization of the 5-Oxa-7-azaspiro[3.4]octan-6-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensionality. This "escape from flatland" is driven by the need for novel chemical entities with improved pharmacological profiles, including enhanced target specificity, better metabolic stability, and increased solubility.[1] In this context, spirocyclic scaffolds have emerged as privileged structures. The 5-oxa-7-azaspiro[3.4]octan-6-one core, a unique architectural motif combining a β-lactam, an oxetane, and a spirocyclic center, represents a promising scaffold for the development of new therapeutics.

The inherent rigidity of the spirocyclic system reduces conformational flexibility, which can lead to a more precise interaction with biological targets. Furthermore, the oxetane moiety is a known bioisostere for carbonyl and gem-dimethyl groups, often conferring improved physicochemical properties such as increased aqueous solubility and metabolic stability.[2] The β-lactam ring, a well-known pharmacophore, also provides a versatile handle for chemical modification. These features make the 5-oxa-7-azaspiro[3.4]octan-6-one scaffold a valuable starting point for the generation of diverse compound libraries for drug discovery.

This application note provides a guide to the key functionalization strategies for the 5-oxa-7-azaspiro[3.4]octan-6-one scaffold, complete with a detailed experimental protocol for a representative N-acylation reaction and guidance on the characterization of the resulting derivatives.

Strategic Approaches to Functionalization

The 5-oxa-7-azaspiro[3.4]octan-6-one scaffold offers several avenues for chemical modification, primarily centered around the β-lactam nitrogen and the cyclopentane ring. The choice of functionalization strategy will depend on the desired properties of the final compound and its intended biological target.

Caption: Key reactive sites for the functionalization of the 5-oxa-7-azaspiro[3.4]octan-6-one scaffold.

N-Functionalization of the β-Lactam

The secondary amine within the β-lactam ring is a primary site for functionalization. Its nucleophilicity allows for a variety of reactions, most notably acylation and alkylation, to introduce a wide range of substituents.

  • N-Acylation: This is a robust and widely used method for introducing diverse functional groups. The reaction typically involves treating the scaffold with an acylating agent, such as an acid chloride or an activated carboxylic acid, in the presence of a base. This approach is exemplified in the synthesis of monoacylglycerol lipase modulators, where the 5-oxa-7-azaspiro[3.4]octan-6-one core is acylated with a substituted 2-azaspiro[3.3]heptane-2-carbonyl moiety.[3]

  • N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides or sulfonates, under basic conditions. This modification can be used to modulate the steric and electronic properties of the scaffold.

C-H Functionalization of the Cyclopentane Ring

The saturated cyclopentane ring presents a more challenging but potentially rewarding site for functionalization. Modern methods in C-H activation offer the possibility of directly introducing functional groups onto this ring system, thereby accessing novel chemical space.

  • Transition Metal-Catalyzed C-H Activation: Recent advances in catalysis have enabled the direct functionalization of C-H bonds in cyclic systems.[4][5][6] These reactions, often mediated by palladium, rhodium, or iridium catalysts, can be directed by a coordinating group on the scaffold or proceed via non-directed pathways. While specific examples on the 5-oxa-7-azaspiro[3.4]octan-6-one scaffold are not yet widely reported, the principles of C-H activation on five-membered carbocycles are well-established.[6]

Detailed Experimental Protocol: N-Acylation

This protocol provides a representative procedure for the N-acylation of 5-oxa-7-azaspiro[3.4]octan-6-one with a generic carboxylic acid. The conditions are based on standard amide coupling reactions and can be adapted for a variety of acylating agents.

Materials and Reagents
ReagentSupplierGrade
5-Oxa-7-azaspiro[3.4]octan-6-oneCommercial>95%
Carboxylic Acid (R-COOH)Commercial/Custom>98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CommercialCoupling Grade
DIPEA (N,N-Diisopropylethylamine)CommercialAnhydrous, >99.5%
DMF (N,N-Dimethylformamide)CommercialAnhydrous, >99.8%
Dichloromethane (DCM)CommercialAnhydrous, >99.8%
Saturated aq. Sodium Bicarbonate (NaHCO₃)In-house prep.Reagent Grade
Brine (Saturated aq. NaCl)In-house prep.Reagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)CommercialReagent Grade
Ethyl Acetate (EtOAc)CommercialHPLC Grade
HexanesCommercialHPLC Grade
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired carboxylic acid (1.1 equivalents).

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration). To this solution, add HATU (1.1 equivalents) and DIPEA (2.2 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.

  • Addition of the Scaffold: In a separate flask, dissolve 5-oxa-7-azaspiro[3.4]octan-6-one (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

N_Acylation_Workflow Start Carboxylic Acid (R-COOH) + 5-Oxa-7-azaspiro[3.4]octan-6-one Coupling HATU, DIPEA, DMF Room Temperature Start->Coupling Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Flash Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Caption: General workflow for the N-acylation of the 5-oxa-7-azaspiro[3.4]octan-6-one scaffold.

Characterization of Functionalized Products

Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and structure. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of protons from both the scaffold and the newly introduced functional group, and to assess the diastereomeric ratio if new stereocenters are formed.

    • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic β-lactam carbonyl stretch (typically around 1750-1780 cm⁻¹) and the newly formed amide carbonyl stretch.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.

Conclusion

The 5-oxa-7-azaspiro[3.4]octan-6-one scaffold is a valuable building block in modern medicinal chemistry, offering a unique combination of desirable structural and physicochemical properties. Its functionalization, particularly at the β-lactam nitrogen, provides a reliable and versatile strategy for the synthesis of diverse compound libraries. The protocols and guidelines presented in this application note are intended to facilitate the exploration of this promising scaffold and accelerate the discovery of new therapeutic agents.

References

  • Janssen Pharmaceutica NV. (2022). Azaspirocycles as monoacylglycerol lipase modulators. U.S.
  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one.
  • Huang, G., Hucek, D. G., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC medicinal chemistry, 14(12), 2269–2301.
  • Neurocrine Biosciences, Inc. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • CymitQuimica. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • Biosynth. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • Palchykov, V., et al. (2019). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Leonori, D., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C−H Functionalization. Organic Letters, 25(29), 5484-5488.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • Palchykov, V., et al. (2019). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF.
  • PubChemLite. (n.d.). 5-oxa-7-azaspiro[3.4]octan-6-one.
  • Neurocrine Biosciences, Inc. (2022). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Smolecule. (n.d.). 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile.
  • Arts, M., et al. (2020). C–H Activation: Toward Sustainability and Applications. Accounts of Chemical Research, 53(8), 1514-1526.
  • Shi, X., Sasmal, A., Soulé, J. F., & Doucet, H. (2018). Metal-Catalyzed C-H Bond Activation of 5-Membered Carbocyclic Rings: A Powerful Access to Azulene, Acenaphthylene and Fulvene Derivatives. Chemistry, an Asian journal, 13(2), 143–157.
  • Chemspace. (n.d.). 7-oxa-5-azaspiro[3.4]octan-6-one.

Sources

Application Note: A Robust Protocol for the Covalent Coupling of 5-Oxa-7-azaspiro[3.4]octan-6-one to Amine-Containing Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the covalent conjugation of 5-Oxa-7-azaspiro[3.4]octan-6-one, a spirocyclic compound featuring a reactive β-lactam ring, to amine-containing ligands such as proteins, peptides, or small molecule probes. The protocol leverages the inherent ring strain of the β-lactam for a direct acylation reaction with primary amines, resulting in a stable amide bond and ring-opening of the spirocyclic core. This guide offers a comprehensive workflow, including reaction setup, purification of the conjugate, and methods for characterization, intended for researchers in drug development, chemical biology, and materials science.

Introduction: The Chemistry of Spirocyclic β-Lactam Conjugation

5-Oxa-7-azaspiro[3.4]octan-6-one is a unique chemical entity characterized by a spirocyclic scaffold that joins a cyclobutane and a tetrahydrofuran ring system through a shared carbon atom. A key feature of this molecule is the presence of a β-lactam, a four-membered cyclic amide. Due to significant ring strain, the amide bond within the β-lactam ring is considerably more susceptible to nucleophilic attack compared to a standard acyclic amide.[1] This heightened reactivity is the cornerstone of its utility as a conjugatable moiety.

The primary mechanism for coupling 5-Oxa-7-azaspiro[3.4]octan-6-one to a ligand is through the nucleophilic attack of a primary amine on the carbonyl carbon of the β-lactam. This results in the opening of the four-membered ring and the formation of a stable amide linkage between the spirocyclic core and the ligand. This process, a form of acylation, is particularly advantageous for bioconjugation as it can often proceed under mild, aqueous conditions, preserving the integrity of sensitive biomolecules like proteins.

This protocol will focus on the conjugation of 5-Oxa-7-azaspiro[3.4]octan-6-one to a generic protein ligand, highlighting the critical parameters and control experiments necessary for successful and reproducible conjugation.

Materials and Equipment

Reagents
  • 5-Oxa-7-azaspiro[3.4]octan-6-one (Purity ≥95%)[2]

  • Amine-containing ligand (e.g., Bovine Serum Albumin, lysozyme, or a custom peptide with an accessible primary amine)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydroxylamine solution (1 M, pH 7.0)

  • Dialysis tubing or centrifugal ultrafiltration units (with appropriate molecular weight cutoff)

  • Coomassie Brilliant Blue G-250 dye

  • BCA™ Protein Assay Kit (or equivalent)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • UV-Vis spectrophotometer

  • Dialysis cassettes or centrifugal filters

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for detailed characterization)

  • Lyophilizer (optional)

Experimental Protocols

Preparation of Reagents
  • Ligand Solution: Prepare a stock solution of the amine-containing ligand in PBS (pH 7.4) at a concentration of 1-10 mg/mL.

  • 5-Oxa-7-azaspiro[3.4]octan-6-one Stock Solution: Prepare a 100 mM stock solution of 5-Oxa-7-azaspiro[3.4]octan-6-one in anhydrous DMSO. This should be prepared fresh before each conjugation reaction.

Conjugation Reaction

The following protocol is a general guideline and may require optimization depending on the specific ligand and desired degree of labeling.

  • Reaction Setup: In a microcentrifuge tube, add the ligand solution. While gently vortexing, add the desired molar excess of the 5-Oxa-7-azaspiro[3.4]octan-6-one stock solution. A starting point is a 20-fold molar excess of the spirocycle to the ligand.

  • pH Adjustment: Adjust the pH of the reaction mixture to 8.0-8.5 using the 0.1 M sodium bicarbonate buffer. This slightly alkaline pH deprotonates the primary amines on the ligand, enhancing their nucleophilicity.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking or stirring. For less reactive ligands or to increase the degree of labeling, the incubation time can be extended, or the temperature can be raised to 37°C.

  • Quenching (Optional): To quench any unreacted 5-Oxa-7-azaspiro[3.4]octan-6-one, a small molecule amine like Tris or glycine can be added to the reaction mixture.

Purification of the Conjugate
  • Removal of Unreacted Small Molecules: The unreacted 5-Oxa-7-azaspiro[3.4]octan-6-one and any quenching agents must be removed from the conjugate. This is typically achieved by:

    • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) at 4°C for 24-48 hours with at least three buffer changes.

    • Centrifugal Ultrafiltration: Use a centrifugal filter with a molecular weight cutoff significantly smaller than the ligand to concentrate the conjugate and remove small molecules. Wash the conjugate with PBS (pH 7.4) multiple times.

Characterization of the Conjugate
  • Protein Concentration: Determine the protein concentration of the purified conjugate using a standard protein assay such as the BCA or Bradford assay.

  • Degree of Labeling (DOL) - Optional Spectrophotometric Method: If the ligand has a distinct UV-Vis absorbance, the DOL can be estimated by measuring the absorbance of the conjugate at the appropriate wavelengths for the ligand and the spirocyclic moiety (if it has a chromophore after ring-opening). Note: 5-Oxa-7-azaspiro[3.4]octan-6-one itself does not have a strong chromophore, making this method challenging without further modification.

  • Confirmation of Conjugation by HPLC:

    • Analyze the purified conjugate by reverse-phase HPLC using a C18 column.

    • A successful conjugation will result in a shift in the retention time of the conjugate compared to the unconjugated ligand.

  • Mass Spectrometry (for detailed analysis):

    • For a precise determination of the degree of labeling, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used. The mass increase of the ligand will correspond to the number of attached spirocyclic moieties.

Visualization of the Workflow

Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Ligand_Sol Prepare Ligand Solution (e.g., Protein in PBS) Mix Mix Ligand and Spirocycle Ligand_Sol->Mix Spiro_Sol Prepare 5-Oxa-7-azaspiro[3.4]octan-6-one Stock in DMSO Spiro_Sol->Mix Adjust_pH Adjust pH to 8.0-8.5 Mix->Adjust_pH Incubate Incubate at RT (2-4 hours) Adjust_pH->Incubate Purify Dialysis or Centrifugal Filtration Incubate->Purify Protein_Assay Protein Concentration Purify->Protein_Assay HPLC HPLC Analysis Purify->HPLC MS Mass Spectrometry (Optional) Purify->MS

Caption: Workflow for the conjugation of 5-Oxa-7-azaspiro[3.4]octan-6-one to an amine-containing ligand.

Key Experimental Considerations and Causality

  • Choice of Buffer and pH: A slightly alkaline pH (8.0-8.5) is crucial for the reaction. At this pH, the ε-amino group of lysine residues on proteins is sufficiently deprotonated to act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam.

  • Molar Excess of the Spirocycle: The molar ratio of 5-Oxa-7-azaspiro[3.4]octan-6-one to the ligand will directly influence the degree of labeling. A higher molar excess will generally lead to a higher number of spirocyclic moieties attached to the ligand. However, excessive labeling can sometimes lead to protein aggregation or loss of function, so this parameter should be optimized for each specific application.

  • Reaction Time and Temperature: The rate of the conjugation reaction is dependent on both time and temperature. For sensitive ligands, it is advisable to start with a shorter reaction time at room temperature. If the degree of labeling is insufficient, the incubation time can be extended, or the temperature can be moderately increased.

  • Solvent: While the reaction is performed in an aqueous buffer, 5-Oxa-7-azaspiro[3.4]octan-6-one is first dissolved in DMSO. It is important to keep the final concentration of DMSO in the reaction mixture low (typically <10%) to avoid denaturation of protein ligands.

Troubleshooting

Problem Possible Cause Solution
Low or no conjugation - Inactive 5-Oxa-7-azaspiro[3.4]octan-6-one (hydrolyzed)- Incorrect pH- Insufficient molar excess of the spirocycle- Ligand has no accessible primary amines- Prepare fresh stock solution of the spirocycle- Verify the pH of the reaction buffer- Increase the molar excess of the spirocycle- Confirm the presence of accessible amines on the ligand
Protein precipitation - High concentration of DMSO- Excessive degree of labeling- Unstable protein- Reduce the volume of DMSO added- Decrease the molar excess of the spirocycle or shorten the reaction time- Optimize buffer conditions for the protein
Broad peaks in HPLC - Heterogeneous labeling- Protein aggregation- Optimize reaction conditions for more controlled labeling- Analyze the sample by size-exclusion chromatography to check for aggregates

Conclusion

The protocol outlined in this application note provides a reliable and straightforward method for the covalent coupling of 5-Oxa-7-azaspiro[3.4]octan-6-one to amine-containing ligands. By leveraging the inherent reactivity of the β-lactam ring, this approach enables the formation of stable amide-linked conjugates under mild conditions. The versatility of this chemistry makes it a valuable tool for a wide range of applications, from the development of targeted therapeutics to the creation of novel biomaterials.

References

  • Alves, M. J., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 9, 730095. [Link]

  • Berlina, A. N. (2022). Conjugates of beta-lactam antibiotics with carrier proteins: Synthesis, properties and bioanalytical application. Chemistry Meeting. [Link]

  • De Rosa, M., et al. (2018). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 23(8), 1847. [Link]

  • Gómez-García, M., et al. (2021). The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. Journal of the American Chemical Society, 143(39), 16186–16198. [Link]

  • PubChem. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Oxa-7-azaspiro[3.4]octan-6-one as a Novel Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4][5] The linker connecting the POI-binding and E3-binding ligands is a critical determinant of a PROTAC's success, profoundly influencing the stability of the ternary complex and the molecule's overall physicochemical properties.[6][7][8] This guide introduces 5-Oxa-7-azaspiro[3.4]octan-6-one, a novel spirocyclic scaffold, as a structurally rigid linker for PROTAC design. We provide a comprehensive overview of its strategic advantages, detailed protocols for its synthesis and incorporation into PROTACs, and a complete workflow for evaluating the resulting degrader's efficacy.

Introduction: Beyond the Spacer - The Linker's Active Role in TPD

A PROTAC molecule consists of three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects them.[2][9] Initially perceived as a simple spacer, the linker is now understood to be an active and critical component that governs the PROTAC's biological activity.[6][9]

The linker's length, rigidity, and chemical composition dictate the geometry of the POI-PROTAC-E3 ligase ternary complex.[8] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, which is essential for efficient ubiquitin transfer.[10] Common linkers, such as flexible polyethylene glycol (PEG) or alkyl chains, are synthetically accessible but can sometimes lead to issues like hydrophobic collapse or allow for multiple non-productive binding conformations.[8][11]

This has driven the exploration of more rigid and conformationally constrained linkers. These structures can pre-organize the PROTAC into a bioactive conformation, potentially improving potency, selectivity, and metabolic stability.[6] The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold represents a novel approach in this class, offering a defined three-dimensional structure to rationally design next-generation protein degraders.[11][12]

The PROTAC Mechanism of Action

The PROTAC molecule acts as a catalyst, initiating a multi-step intracellular process that culminates in the destruction of the target protein. This event-driven pharmacology allows for sub-stoichiometric activity, a key advantage over traditional occupancy-based inhibitors.[3]

TPD_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Spiro Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds E3 Ligase TernaryComplex->PROTAC Catalytic Release PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

The Spirocyclic Advantage: Introducing 5-Oxa-7-azaspiro[3.4]octan-6-one

The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold is a rigid, spirocyclic structure containing an oxetane and a lactam ring.[13] Its inherent rigidity is its key advantage in PROTAC design.

Structural Features:

  • Molecular Formula: C₆H₉NO₂[13]

  • Molecular Weight: 127.14 g/mol [13]

  • Core Structure: A spirocyclic system fusing a cyclobutane ring with a morpholinone ring.

Caption: Structure of the spirocyclic linker and its role in a PROTAC.

Advantages over Flexible Linkers:

  • Conformational Rigidity: The spirocyclic core restricts the rotational freedom of the linker, reducing the entropic penalty of forming the ternary complex. This can lead to more stable and productive POI-PROTAC-E3 interactions.[6]

  • Improved Physicochemical Properties: Unlike long, hydrophobic alkyl chains, the polar lactam and ether functionalities can improve solubility. The rigid structure helps to escape the "hydrophobic collapse" often seen with flexible linkers, potentially improving cell permeability and reducing non-specific binding.[11]

  • Vectorial Control: The defined 3D geometry provides precise control over the orientation of the warhead and E3 ligase ligand, allowing for more rational design to optimize protein-protein interactions in the ternary complex.

  • Novel IP Space: As a non-traditional linker, it provides opportunities for generating novel intellectual property.[11][12]

Experimental Protocols: From Synthesis to Cellular Validation

This section provides a comprehensive, step-by-step workflow for researchers. The protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Experimental_Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_biochem Phase 2: Biochemical Validation cluster_cell Phase 3: Cellular Activity P1 Protocol 1: Linker Synthesis & Functionalization P2 Protocol 2: PROTAC Assembly (Ligand Conjugation) P1->P2 P3 Protocol 3: Ternary Complex Formation Assay (FP/SPR) P2->P3 Purified PROTAC P4 Protocol 4: Target Degradation Assay (Western Blot) P3->P4 Validated PROTAC P5 Protocol 5: Target Ubiquitination Assay (IP-Blot) P4->P5 Confirm Mechanism

Caption: Overall experimental workflow for PROTAC development.

Protocol 1: Proposed Synthesis and Functionalization of the Linker

Rationale: A robust synthetic route is required to produce the spirocyclic core with appropriate handles for conjugation. As no direct literature precedent for a functionalized version for PROTACs is available, this protocol is based on established cycloaddition and functional group manipulation principles.[14]

Materials:

  • Commercially available starting materials for [3+2] cycloaddition.[14]

  • Reagents for Boc-protection and subsequent deprotection.

  • Reagents for introducing terminal functional groups (e.g., carboxylic acid or alkyne for click chemistry).

  • Standard organic synthesis glassware and purification equipment (flash chromatography, HPLC).

Procedure:

  • Synthesis of the Core: Synthesize the 5-Oxa-7-azaspiro[3.4]octan-6-one core via a [3+2] cycloaddition reaction as a foundation.[14]

  • Introduction of a Primary Handle: The secondary amine within the lactam can be protected (e.g., with a Boc group). The spirocyclic core can then be selectively functionalized at a non-critical position to introduce a reactive handle.

  • Elaboration of the Linker Arm: Using the primary handle, build out a short chain (e.g., a short alkyl or PEG chain) terminating in a functional group suitable for conjugation, such as a carboxylic acid or a primary amine.

  • Deprotection and Final Functionalization: Deprotect the lactam nitrogen. This nitrogen can now be functionalized with a second linker arm terminating in an orthogonal reactive group (e.g., an azide or alkyne for click chemistry).

  • Purification: Purify the final bifunctional linker using flash chromatography or reverse-phase HPLC. Characterize by NMR and LC-MS to confirm identity and purity (>95%).

Protocol 2: PROTAC Assembly via Ligand Conjugation

Rationale: This protocol describes the covalent attachment of the POI warhead and E3 ligase ligand to the bifunctional spirocyclic linker. The choice of reaction (e.g., amide coupling or click chemistry) depends on the functional groups installed in Protocol 1.

Materials:

  • Functionalized 5-Oxa-7-azaspiro[3.4]octan-6-one linker (from Protocol 1).

  • POI-binding ligand (warhead) with a compatible functional group.

  • E3 ligase-binding ligand (e.g., VHL or CRBN ligand) with a compatible functional group.

  • Coupling reagents (e.g., HATU, HOBt for amide bonds) or click chemistry reagents (e.g., Copper(II) sulfate, sodium ascorbate).

  • Anhydrous solvents (DMF, DMSO).

  • Preparative HPLC for purification.

Procedure:

  • First Conjugation: Dissolve the bifunctional linker (1.0 eq) and the first ligand (e.g., the warhead, 1.1 eq) in anhydrous DMF.

  • Add the appropriate coupling reagents and stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Purification: Purify the mono-conjugated intermediate by preparative HPLC.

  • Second Conjugation: Dissolve the purified intermediate (1.0 eq) and the second ligand (e.g., the E3 ligand, 1.1 eq) in anhydrous DMF/DMSO.

  • Add the appropriate coupling reagents for the second reaction and stir until completion (monitor by LC-MS).

  • Final Purification & Validation: Purify the final PROTAC molecule by preparative HPLC to >98% purity. Confirm the final structure and mass by high-resolution mass spectrometry and NMR.

Protocol 3: Ternary Complex Formation Assay

Rationale: Before testing in cells, it is crucial to confirm that the PROTAC can successfully bridge the POI and the E3 ligase to form a stable ternary complex. Fluorescence Polarization (FP) is a cost-effective method for this purpose.[15][16]

Materials:

  • Purified recombinant POI.

  • Purified recombinant E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).

  • Fluorescently labeled tracer that binds to either the POI or the E3 ligase.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well, low-volume, black plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Setup: In a 384-well plate, add the fluorescent tracer and the protein it binds to (e.g., FAM-labeled HIF-1α peptide and the VCB complex) at concentrations that give a stable FP signal.

  • Competitive Binding (Binary): First, titrate the PROTAC into the well to confirm it can displace the tracer and bind to its target protein (either POI or E3). This determines the binary binding affinity.

  • Ternary Complex Formation: In separate wells, add the tracer, its binding protein (e.g., VCB), and a fixed, saturating concentration of the other protein (the POI).

  • Titrate the PROTAC into this mixture. An increase in FP signal beyond simple displacement indicates the formation of a larger, slower-tumbling ternary complex.

  • Data Analysis: Plot the change in millipolarization (mP) units against the PROTAC concentration. Calculate the binding affinity (Kd) for the binary interaction and the EC50 for ternary complex formation.

Protocol 4: In-Cell Target Degradation Assay (Western Blot)

Rationale: The definitive test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard method to quantify this effect and determine key parameters like DC50 and Dmax.[17][18]

Materials:

  • Cell line expressing the POI.

  • Completed PROTAC molecule, dissolved in DMSO.

  • Cell culture reagents.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imager.

  • Loading Control: Strip the membrane and re-probe for the loading control protein.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 5: Target Ubiquitination Assay

Rationale: To confirm that degradation is occurring via the ubiquitin-proteasome system, it is essential to show that the POI is ubiquitinated upon PROTAC treatment.[18][19]

Materials:

  • Materials from Protocol 4.

  • Proteasome inhibitor (e.g., MG132).

  • Immunoprecipitation (IP) buffer.

  • Primary antibody against the POI for IP.

  • Protein A/G magnetic beads.

  • Primary antibody against Ubiquitin for Western blot.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration near its DC50. In a parallel well, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter time (e.g., 2-4 hours). The inhibitor will cause ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells in a non-denaturing IP buffer.

  • Immunoprecipitation: Incubate the cell lysates with the anti-POI antibody overnight, then add Protein A/G beads to pull down the POI and its binding partners.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Run the eluates on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody.

  • Interpretation: A high-molecular-weight smear or ladder appearing only in the PROTAC + MG132 lane indicates poly-ubiquitination of the target protein, confirming the mechanism of action.

Data Presentation & Interpretation

Quantitative data should be organized clearly to facilitate comparison and decision-making.

Table 1: Comparative Physicochemical Properties of Linkers

PropertyStandard PEG4 Linker5-Oxa-7-azaspiro[3.4]octan-6-oneRationale for Difference
Flexibility HighLowThe spirocyclic core restricts bond rotation.
Calculated LogP Lower (more hydrophilic)Higher (more lipophilic)The spiro core has more carbon-rich framework.
Topological Polar Surface Area ModerateModerateBoth contain polar ether and amide/lactam groups.
3D Shape Linear, flexibleGlobular, definedThe spirocycle creates a distinct 3D vector.

Table 2: Example Degradation Data for a Spiro-PROTAC

PROTAC ConcentrationNormalized POI Level (%)
Vehicle (DMSO)100%
0.1 nM98%
1 nM85%
10 nM52%
100 nM15%
1 µM12%
10 µM13%
Calculated DC50 9.5 nM
Calculated Dmax 88%

Conclusion

The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold offers a compelling alternative to traditional flexible linkers in the design of PROTACs. Its rigid, three-dimensional structure provides a platform for the rational design of degraders with potentially enhanced potency, selectivity, and improved physicochemical properties. The protocols outlined in this guide provide a complete roadmap for synthesizing PROTACs with this novel linker and rigorously evaluating their biological activity from biochemical validation to cellular degradation. The continued exploration of such constrained linkers will undoubtedly be a key driver in advancing the field of targeted protein degradation and developing the next generation of therapeutics.

References

The Strategic Application of 5-Oxa-7-azaspiro[3.4]octan-6-one in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The concept of "escaping flatland" — moving away from planar, aromatic-rich molecules towards more three-dimensional (3D) structures — has gained significant traction. Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet spatially diverse framework that can improve aqueous solubility, metabolic stability, and target engagement.[1][2] Among these, 5-Oxa-7-azaspiro[3.4]octan-6-one , a unique spirocyclic oxetane lactam, has emerged as a valuable building block, particularly in the innovative field of targeted protein degradation (TPD).[]

This technical guide provides an in-depth exploration of the applications of 5-Oxa-7-azaspiro[3.4]octan-6-one, focusing on its strategic incorporation into Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale behind its use, provide detailed protocols for its integration into a model PROTAC, and outline methods for evaluating the biological activity of the resulting conjugate.

Core Application: A Rigidifying Linker Element in PROTACs

The primary application of 5-Oxa-7-azaspiro[3.4]octan-6-one in medicinal chemistry is as a sophisticated building block for the linkers of PROTACs.[] PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][6] This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8]

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. The incorporation of rigid, spirocyclic elements like 5-Oxa-7-azaspiro[3.4]octan-6-one into the linker can offer several advantages:

  • Conformational Rigidity: The spirocyclic nature of the scaffold reduces the flexibility of the linker, which can help to pre-organize the molecule into a bioactive conformation for optimal ternary complex formation.[2]

  • Improved Physicochemical Properties: The oxetane moiety is a known bioisostere for carbonyl groups and can enhance aqueous solubility and metabolic stability.[1] This can lead to improved pharmacokinetic profiles.

  • Three-Dimensional Vectorial Orientation: The defined geometry of the spirocycle provides precise exit vectors for attaching the POI and E3 ligase ligands, allowing for a more controlled exploration of the 3D space required for effective protein-protein interactions.[1]

The following diagram illustrates the general mechanism of action of a PROTAC incorporating a spirocyclic linker element.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Degradation POI Target Protein (POI) PROTAC PROTAC (with 5-Oxa-7-azaspiro[3.4]octan-6-one linker) POI->PROTAC binds Ub Ubiquitin POI_Ub Ub-POI E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 recruits Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides releases POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Part 1: Synthesis of a PROTAC Incorporating 5-Oxa-7-azaspiro[3.4]octan-6-one

This protocol describes a representative synthesis of a hypothetical PROTAC targeting a kinase of interest (e.g., BTK with an ibrutinib-like warhead) and recruiting the Cereblon (CRBN) E3 ligase using a pomalidomide-based ligand. The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold is incorporated as a rigid linker element.

Rationale for Experimental Choices:

  • Starting Materials: We begin with a functionalized linker precursor containing a terminal amine and a carboxylic acid, which are common handles for bioconjugation. The 5-Oxa-7-azaspiro[3.4]octan-6-one is assumed to be commercially available or synthesized via established methods.

  • Reaction Sequence: The synthesis involves a two-step process: 1) Acylation of the spiro-lactam with a linker fragment, followed by 2) Amide coupling to the POI ligand. This sequence allows for the modular construction of the PROTAC.

  • Coupling Reagents: HATU is chosen as the amide coupling reagent due to its high efficiency and low rate of epimerization. DIPEA is used as a non-nucleophilic base to neutralize the reaction mixture.

  • Purification: Reverse-phase HPLC is the standard method for purifying PROTACs due to their relatively high molecular weight and polarity.

Step-by-Step Methodology:

  • Synthesis of the Linker-Spiro-Lactam Intermediate:

    • To a solution of 5-Oxa-7-azaspiro[3.4]octan-6-one (1.0 eq) in anhydrous DMF, add a suitable linker precursor with a terminal carboxylic acid (e.g., 4-(Boc-amino)butanoic acid) (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected linker-spiro-lactam intermediate.

    • Deprotect the Boc group using standard conditions (e.g., 20% TFA in DCM) to yield the amine-functionalized linker-spiro-lactam.

  • Coupling to the E3 Ligase Ligand:

    • Dissolve the amine-functionalized linker-spiro-lactam (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the mixture at room temperature overnight.

    • Monitor the reaction by LC-MS. Upon completion, purify the crude product directly by preparative reverse-phase HPLC to obtain the E3 ligase ligand-linker-spiro-lactam conjugate.

  • Final PROTAC Assembly:

    • The POI ligand (e.g., an ibrutinib analog with a suitable linker attachment point) is then coupled to the other end of the linker on the E3 ligase ligand-linker-spiro-lactam conjugate using a similar amide coupling protocol.

    • The final PROTAC is purified by preparative reverse-phase HPLC and characterized by HRMS and NMR.

The following diagram outlines the synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product Spiro 5-Oxa-7-azaspiro[3.4]octan-6-one Step1 Step 1: Acylation & Deprotection Spiro->Step1 Linker Linker Precursor (e.g., Boc-NH-(CH2)3-COOH) Linker->Step1 E3_ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) Step2 Step 2: Amide Coupling E3_ligand->Step2 POI_ligand POI Ligand (e.g., Ibrutinib-NH2) Step3 Step 3: Final Amide Coupling POI_ligand->Step3 Intermediate1 Linker-Spiro-Lactam Step1->Intermediate1 Intermediate2 E3 Ligand-Linker-Spiro-Lactam Step2->Intermediate2 Final_PROTAC Final PROTAC Step3->Final_PROTAC Intermediate1->Step2 Intermediate2->Step3

Caption: Synthetic workflow for a PROTAC incorporating the spiro scaffold.

Part 2: Biological Evaluation of the PROTAC

This protocol describes a standard Western blot assay to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Rationale for Experimental Choices:

  • Cell Line: A human cell line endogenously expressing the target protein (e.g., a B-cell lymphoma line for BTK) is chosen to provide a physiologically relevant system.

  • Treatment Conditions: A dose-response and time-course experiment is essential to determine the potency (DC₅₀) and kinetics of degradation.

  • Controls: Including a negative control (vehicle, e.g., DMSO) and a positive control (a known degrader for the target, if available) is crucial for data interpretation. A control with the POI ligand alone is also important to distinguish degradation from simple target inhibition.

  • Detection: Western blotting is a robust and widely used method for quantifying changes in protein levels. An antibody specific to the POI is used for detection, and a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control to normalize the data.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed the chosen cell line in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • The next day, treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24 hours). Include a vehicle control (DMSO).

    • For a time-course experiment, treat the cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest them at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the PROTAC concentration to determine the DC₅₀ value (the concentration at which 50% of the protein is degraded).

Quantitative Data Summary

The following table provides a template for summarizing the results from the Western blot experiment.

PROTAC ConcentrationNormalized POI Level (vs. Vehicle)% Degradation
Vehicle (DMSO)1.000%
0.1 nM0.955%
1 nM0.8020%
10 nM0.5545%
100 nM0.1585%
1 µM0.0595%
10 µM0.0595%

DC₅₀: [Calculated value] nM

Conclusion

5-Oxa-7-azaspiro[3.4]octan-6-one is a valuable and strategic building block for the modern medicinal chemist, particularly in the rapidly advancing field of targeted protein degradation. Its inherent three-dimensionality and favorable physicochemical properties make it an excellent choice for incorporation into PROTAC linkers, where it can impart rigidity and improve drug-like characteristics. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of PROTACs containing this spirocyclic scaffold, enabling researchers to harness its potential in the development of novel therapeutics.

References

  • BOC Sciences. Main Product - 5-Oxa-7-azaspiro[3.4]octan-6-one. (n.d.).
  • Enamine. Linkers for Linkerology. (n.d.).
  • Kargbo, R. B. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. ACS Medicinal Chemistry Letters, 12(10), 1635–1636.
  • Taft, F., & Jones, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144.
  • CymitQuimica. 5-Oxa-7-azaspiro[3.4]octan-6-one. (n.d.).
  • BenchChem. A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. (2025).
  • PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. (n.d.).
  • Merck Millipore. Spirocyclic Building Blocks for Scaffold Assembly. (n.d.).
  • Biosynth. 5-Oxa-7-azaspiro[3.4]octan-6-one | 27784-33-4. (n.d.).
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025).
  • BenchChem. Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. (2025).
  • Nowak, R. P., & Gray, N. S. (2020). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Medicinal Chemistry, 63(21), 12463–12487.
  • Royal Society of Chemistry. E3 ligase ligand chemistries: from building blocks to protein degraders. (2022).
  • Montanari, D., & Ciulli, A. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 633.
  • Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Central Science, 6(11), 1875–1889.
  • SpiroChem. Linker Design. (n.d.).
  • Sin, Y. Y., et al. (2024). Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. The FEBS Journal, 292(13), 3360-3377.
  • Google Patents. (2023).
  • Google Patents. (2022). ZA202202913B - 5-oxa-2-azaspiro[3.
  • Sigma-Aldrich. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.).
  • MDPI.
  • PubChem. 2-azaspiro[3.
  • eLife.

Sources

Application Note: A Multi-faceted Approach to the Structural Elucidation of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-Oxa-7-azaspiro[3.4]octan-6-one core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional architecture, stemming from the spirocyclic fusion of an oxazolidinone and a cyclobutane ring, presents a compelling framework for the development of novel therapeutic agents.[1][2] Spiro-β-lactam structures, a related class of compounds, have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-HIV properties.[2][3][4] The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development programs.

This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous structural characterization of 5-Oxa-7-azaspiro[3.4]octan-6-one. We will delve into the practical and theoretical considerations of employing a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray Crystallography. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale.

The Analytical Challenge

The rigid, non-planar structure of 5-Oxa-7-azaspiro[3.4]octan-6-one necessitates a multi-technique approach for full characterization. The key challenges include:

  • Stereochemistry: The spirocyclic center is a quaternary carbon, and the relative stereochemistry of substituents on the rings must be definitively established.

  • Purity Assessment: Ensuring the sample is free from starting materials, reagents, and potential diastereomers is critical.

  • Structural Confirmation: Unambiguous confirmation of the molecular formula and connectivity is essential.

The following sections will detail the application of key analytical techniques to address these challenges.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of 5-Oxa-7-azaspiro[3.4]octan-6-one. The interplay between chromatographic separation and spectroscopic analysis ensures both purity and structural integrity are confirmed.

Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Structural Elucidation Synthesis Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Method Development) Purification->HPLC Purity Check HRMS High-Resolution Mass Spectrometry (Molecular Formula Confirmation) HPLC->HRMS Informed Analysis NMR NMR Spectroscopy (1H, 13C, 2D) (Structural Connectivity) HRMS->NMR Confirm Mass Xray Single-Crystal X-ray Crystallography (Absolute & Relative Stereochemistry) NMR->Xray Hypothesized Structure for Confirmation

Figure 1: Integrated workflow for the characterization of 5-Oxa-7-azaspiro[3.4]octan-6-one.

I. High-Performance Liquid Chromatography (HPLC): Purity and Method Development

Rationale: HPLC is the cornerstone for assessing the purity of the synthesized compound. A robust HPLC method can separate the target molecule from starting materials, byproducts, and any potential diastereomers. This technique is often the first step after synthesis and purification to ensure the sample is suitable for further spectroscopic analysis.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this class of polar, non-ionic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate any residual basic sites on the silica and sharpen peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure separation of compounds with a range of polarities.

    • Initial Conditions: 95% A, 5% B.

    • Gradient: Linearly increase to 95% B over 20 minutes.

    • Hold: Hold at 95% B for 5 minutes.

    • Re-equilibration: Return to initial conditions over 1 minute and re-equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 210 nm, 230 nm, and 254 nm) is advised to ensure detection of all potential impurities.[5]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition or a compatible solvent like acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. A purity level of >95% is generally required for subsequent analytical techniques.

II. Mass Spectrometry (MS): Unveiling the Molecular Formula

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental composition and confirming the molecular formula of the target compound.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Instrumentation: An ESI-TOF mass spectrometer. ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation.

  • Sample Introduction: The sample can be introduced via direct infusion or by coupling the HPLC system to the mass spectrometer (LC-MS). LC-MS is advantageous as it provides purity information and mass data simultaneously.

  • Ionization Mode: Positive ion mode is typically used for this class of compounds to form the protonated molecule [M+H]⁺.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition: Acquire data in high-resolution mode.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ adduct. For 5-Oxa-7-azaspiro[3.4]octan-6-one (C₆H₉NO₂), the expected monoisotopic mass is 127.0633 g/mol . The [M+H]⁺ ion should be observed at m/z 128.0706.[6]

    • Use the instrument's software to calculate the elemental composition from the accurate mass measurement. A mass accuracy of <5 ppm is expected.

Parameter Expected Value
Molecular FormulaC₆H₉NO₂
Monoisotopic Mass127.0633 u
[M+H]⁺128.0706 m/z
[M+Na]⁺150.0525 m/z

Table 1: Predicted mass spectrometry data for 5-Oxa-7-azaspiro[3.4]octan-6-one.[6]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides information on the chemical environment of each atom and their connectivity.

Protocol: Comprehensive NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex spin systems in cyclic structures.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Purpose: To identify the number of unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

    • Expected Signals: Protons on the cyclobutane ring and the methylene group of the oxazolidinone ring.

  • ¹³C NMR:

    • Purpose: To identify the number of unique carbon environments.

    • Expected Signals: A carbonyl carbon (C=O) of the lactam, the spiro quaternary carbon, and aliphatic carbons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary centers like the spiro carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.[7]

NMR_Logic H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Proton Skeleton HSQC->Structure Assign Carbons HMBC->Structure Confirm Backbone & Quaternary Centers

Figure 2: Logical flow of NMR experiments for structural elucidation.

IV. Single-Crystal X-ray Crystallography: The Definitive Answer

Rationale: While NMR can provide strong evidence for the structure, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and both relative and absolute stereochemistry.[1][8] It is considered the "gold standard" for structural determination.[8]

Protocol: X-ray Crystallographic Analysis
  • Crystal Growth: This is often the most challenging step.[9]

    • Method: Slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Solvent Systems: Experiment with a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

    • Goal: To obtain a single, high-quality crystal suitable for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Data Analysis and Validation:

    • The final refined structure will provide precise atomic coordinates.

    • For chiral molecules, the Flack parameter can be used to determine the absolute configuration.[9]

Conclusion

The structural characterization of 5-Oxa-7-azaspiro[3.4]octan-6-one requires a synergistic application of multiple analytical techniques. HPLC provides the initial and crucial assessment of purity. High-resolution mass spectrometry confirms the elemental composition. A suite of NMR experiments maps out the molecular connectivity and provides insights into the solution-state conformation. Finally, single-crystal X-ray crystallography offers the definitive, solid-state structure, unambiguously establishing stereochemistry. By following the integrated workflow and protocols detailed in this application note, researchers can confidently and accurately characterize this important class of spirocyclic compounds, paving the way for their further development in medicinal chemistry.

References

  • Current time information in Le Flore County, US. Google.
  • Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professio - Benchchem. BenchChem.
  • Structural Elucidation of 5-Azaspiro[3.5]nonan-2-one: A Comparative Guide to Validation by X-ray Crystallography - Benchchem. BenchChem.
  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization | ACS Omega - ACS Publications. ACS Publications.
  • Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed. PubMed.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage.
  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis - American Chemical Society. American Chemical Society.
  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - Frontiers. Frontiers.
  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta - lactam antibiotics in serum and interstitial fluid - RSC Publishing. RSC Publishing.
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Organic Chemistry Data & Info.
  • NOT Open Access | Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium - MalariaWorld. MalariaWorld.
  • Synthesis of medicinally privileged spiro-β-lactams - ACS Fall 2025. American Chemical Society.
  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - NIH. NIH.
  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC - NIH. PMC - NIH.
  • HPLC method for simultaneous detection of β-lactam in eggs.
  • 5-oxa-7-azaspiro[3.4]octan-6-one - PubChemLite. PubChemLite.
  • Synthesis of Novel Chiral Spiro-β-Lactams from Nitrile Oxides and 6- (Z)-(Benzoylmethylene)penicillanate: Batch, Microwave-Indu - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 5-Oxa-7-azaspiro[3.4]octan-6-one | 27784-33-4 | CBA78433 - Biosynth. Biosynth.
  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one | C5H8N2O2 | CID 105427353 - PubChem. PubChem.
  • 3-Amino-5-oxa-7-azaspiro[3.4]octan-6-one - PubChem. PubChem.
  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - MDPI. MDPI.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. PMC - NIH.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH. PMC - NIH.
  • 5-oxa-7-azaspiro[3.4]octan-6-one, min 97%, 250 mg.
  • 5-Oxa-7-azaspiro[3.4]octan-6-one - ChemBK. ChemBK.
  • 2-Oxa-6-azaspiro[3.4]octan-7-one - Sigma-Aldrich. Sigma-Aldrich.
  • 5-Oxa-7-azaspiro[3.4]octan-6-one | CymitQuimica. CymitQuimica.
  • 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile - Smolecule. Smolecule.

Sources

Application Notes & Protocols: Strategic Incorporation of 5-Oxa-7-azaspiro[3.4]octan-6-one into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical matter with improved pharmacological profiles is a cornerstone of modern drug discovery. A significant strategic shift involves moving away from planar, sp2-rich scaffolds towards more three-dimensional (3D) structures that can better explore biological space. This "escape from flatland" has driven the adoption of spirocyclic systems, which offer inherent rigidity, novel structural vectors, and improved physicochemical properties.[1][2] This guide provides a detailed technical overview and actionable protocols for the incorporation of 5-Oxa-7-azaspiro[3.4]octan-6-one , a versatile and valuable building block for introducing a constrained, 3D γ-lactam motif into drug candidates. We will explore the design rationale, present step-by-step synthetic methodologies, and discuss its application as a bioisosteric replacement for more traditional scaffolds.

The Scaffold: Properties & Strategic Value

5-Oxa-7-azaspiro[3.4]octan-6-one is a unique scaffold featuring a γ-lactam fused to a cyclobutane ring at the C4 position. This arrangement imparts significant conformational rigidity compared to acyclic amides or monocyclic lactams. Its value in medicinal chemistry is rooted in its ability to precisely orient substituents in 3D space, potentially enhancing binding affinity and selectivity for the biological target.[3]

Physicochemical Profile

The predictable properties of this scaffold make it an attractive starting point for molecular design.

PropertyValue (Predicted/Calculated)Significance in Drug Design
Molecular Formula C₆H₉NO₂Low molecular weight starting point for elaboration.[4]
Molecular Weight 127.14 g/mol Provides ample room for modification without excessive MW increase.
Fsp³ 0.83High degree of saturation, correlated with improved clinical success rates.[2]
XlogP -0.4Inherent polarity can help balance the lipophilicity of appended groups.[4]
Topological Polar Surface Area (TPSA) 46.2 ŲContributes to favorable solubility and permeability characteristics.
Hydrogen Bond Donors 1 (Lactam N-H)Provides a key vector for derivatization or target interaction.
Hydrogen Bond Acceptors 2 (Lactam C=O, Ether O)Offers multiple points for hydrogen bonding with a target protein.
Design Rationale: Why Incorporate This Scaffold?

The decision to use 5-Oxa-7-azaspiro[3.4]octan-6-one is driven by several key strategic advantages:

  • Conformational Rigidity: The spirocyclic fusion locks the five-membered lactam ring, reducing the entropic penalty upon binding to a target.[5]

  • Novel Exit Vectors: The cyclobutane ring orients substituents along vectors that are not accessible with flat aromatic or simple aliphatic rings. This allows for novel exploration of a target's binding pocket.

  • Bioisosterism: It can serve as a rigid bioisostere for motifs like N-substituted pyrrolidinones, succinimides, or even constrained peptides, often improving metabolic stability and cell permeability.

  • Intellectual Property: The novelty of the scaffold can provide a strong foundation for a new intellectual property position.[5]

Caption: Transitioning from flat scaffolds to 3D spirocycles.

Core Synthetic Protocols for Incorporation

The primary point of attachment for this scaffold is the nucleophilic nitrogen of the γ-lactam. The following protocols detail two robust and widely applicable methods for its derivatization.

Protocol 2.1: Standard N-Alkylation

This protocol describes the reaction of the scaffold with an alkyl halide or equivalent electrophile under basic conditions. It is a workhorse reaction for attaching aliphatic linkers, side chains, or pharmacophores.

Causality Behind Choices:

  • Base (NaH): A strong, non-nucleophilic base is required to fully deprotonate the lactam nitrogen (pKa ≈ 17-18), creating a potent nucleophile. Sodium hydride is ideal as its byproduct is innocuous hydrogen gas. Cesium carbonate (Cs₂CO₃) is a milder, safer alternative suitable for more sensitive electrophiles.

  • Solvent (DMF/THF): A polar aprotic solvent is essential. It dissolves the ionic intermediates and does not interfere with the nucleophile. DMF (N,N-Dimethylformamide) is excellent for solubility, while THF (Tetrahydrofuran) is easier to remove under vacuum.

  • Temperature: The reaction is initiated at 0 °C to control the exothermic deprotonation step and then warmed to allow the substitution to proceed at a reasonable rate without promoting side reactions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Oxa-7-azaspiro[3.4]octan-6-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Activation: Stir the mixture at 0 °C for 30 minutes. The solution should become clear or remain a fine suspension.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol enables the coupling of aryl or heteroaryl halides, which is critical for many medicinal chemistry programs.

Causality Behind Choices:

  • Catalyst/Ligand System (Pd₂(dba)₃ / Xantphos): This is a powerful combination for C-N bond formation. The palladium catalyst is the engine of the reaction, while the bulky, electron-rich Xantphos ligand facilitates the crucial reductive elimination step and prevents catalyst decomposition.

  • Base (Cs₂CO₃): A moderately strong, non-nucleophilic inorganic base is required. Cesium carbonate is highly effective in these couplings due to the high solubility of its salts in organic solvents and the activating effect of the cesium cation.

  • Solvent (Dioxane/Toluene): Anhydrous, high-boiling point, non-coordinating solvents are necessary to achieve the temperatures required for the catalytic cycle to turn over efficiently.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add 5-Oxa-7-azaspiro[3.4]octan-6-one (1.2 eq), the aryl halide (Ar-X, 1.0 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., Xantphos, 4-10 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe (approx. 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

Experimental Workflow & Decision Making

The incorporation of the scaffold into a lead optimization program follows a logical workflow.

Workflow Start Identify Flexible or Planar Motif in Lead Compound (e.g., N-Aryl Pyrrolidinone) Hypothesis Hypothesize: Rigid Spirocycle Will Improve Potency or PK Properties Start->Hypothesis Scaffold Select 5-Oxa-7-azaspiro[3.4]octan-6-one as Bioisostere Hypothesis->Scaffold Decision Nature of 'R' Group to be Attached? Scaffold->Decision Alkyl R = Alkyl / Saturated Decision->Alkyl Aliphatic Aryl R = Aryl / Heteroaryl Decision->Aryl Aromatic Protocol1 Execute Protocol 2.1: N-Alkylation Alkyl->Protocol1 Protocol2 Execute Protocol 2.2: N-Arylation Aryl->Protocol2 Purify Purify & Characterize Final Compound (NMR, LCMS, HRMS) Protocol1->Purify Protocol2->Purify Test Profile in Biological and ADME Assays Purify->Test

Caption: Decision workflow for scaffold incorporation.

Characterization & Quality Control

Confirmation of successful scaffold incorporation is critical. The following data are expected for a successfully synthesized analogue.

Analysis TechniqueExpected ObservationsPurpose
¹H NMR Disappearance of the broad N-H singlet (typically δ 7-8 ppm). Appearance of new signals corresponding to the appended R-group. Characteristic multiplets for the cyclobutane protons (δ 2.0-2.8 ppm) and the -CH₂-N- proton (δ 3.5-4.0 ppm) will shift.Confirms covalent bond formation and structural integrity.
¹³C NMR Appearance of new carbon signals from the R-group. A distinct spirocyclic quaternary carbon signal (δ ~70-80 ppm).Confirms the carbon skeleton of the final product.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the desired product.Assesses purity and confirms the molecular weight.
HRMS Exact mass measurement consistent with the calculated molecular formula (within 5 ppm).Unambiguously confirms the elemental composition.

Case Study: Bioisosteric Replacement of a Pyrrolidinone

Consider a hypothetical lead compound containing an N-benzylpyrrolidinone moiety, which exhibits unwanted metabolic liability at the benzylic position.

References

Application Notes and Protocols for Click Chemistry with 5-Oxa-7-azaspiro[3.4]octan-6-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Bioconjugation

In the landscape of modern drug discovery and chemical biology, the architectural complexity of a molecule is intrinsically linked to its biological activity and pharmacokinetic profile. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent three-dimensionality provides a rigid and well-defined orientation of functional groups in space, a feature that can significantly enhance binding affinity and selectivity for biological targets. The 5-Oxa-7-azaspiro[3.4]octan-6-one core, a unique spirocyclic lactam, offers a compelling framework for the development of novel bioconjugates, probes, and therapeutics.

This guide provides a comprehensive overview of the application of click chemistry to analogues of 5-Oxa-7-azaspiro[3.4]octan-6-one. We will first detail a proposed synthetic strategy for the functionalization of this spirocyclic core with azide and alkyne handles, essential for its use in click chemistry. Subsequently, we will provide detailed protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), two of the most robust and widely adopted click chemistry reactions.

Part 1: Synthesis of Click-Ready 5-Oxa-7-azaspiro[3.4]octan-6-one Analogues

A critical prerequisite for employing the 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold in click chemistry is the introduction of a bioorthogonal handle, namely a terminal alkyne or an azide. The lactam nitrogen provides a convenient site for functionalization. Below are proposed, yet chemically sound, protocols for the synthesis of N-propargyl and N-(2-azidoethyl) derivatives.

Synthesis of N-Propargyl-5-Oxa-7-azaspiro[3.4]octan-6-one (Alkyne Analogue)

The introduction of a terminal alkyne is achieved via N-alkylation with propargyl bromide. This reaction is a standard method for the propargylation of amides and lactams.

Reaction Scheme:

G compound 5-Oxa-7-azaspiro[3.4]octan-6-one product N-Propargyl-5-Oxa-7-azaspiro[3.4]octan-6-one compound->product DMF, 0 °C to rt reagents Propargyl Bromide, NaH reagents->product

Caption: Synthesis of the alkyne-functionalized analogue.

Experimental Protocol:

  • Preparation: To a solution of 5-Oxa-7-azaspiro[3.4]octan-6-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Stir the suspension at 0 °C for 30 minutes to allow for the deprotonation of the lactam nitrogen.

  • Alkylation: Add propargyl bromide (80% solution in toluene, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Propargyl-5-Oxa-7-azaspiro[3.4]octan-6-one.

Synthesis of N-(2-Azidoethyl)-5-Oxa-7-azaspiro[3.4]octan-6-one (Azide Analogue)

The synthesis of the azide analogue is proposed as a two-step process: initial N-alkylation with a suitable haloethanol, followed by conversion of the hydroxyl group to an azide.

Reaction Scheme:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Azidation start 5-Oxa-7-azaspiro[3.4]octan-6-one intermediate N-(2-Hydroxyethyl)-5-Oxa-7-azaspiro[3.4]octan-6-one start->intermediate Acetonitrile, Reflux reagents1 2-Bromoethanol, K₂CO₃ reagents1->intermediate reagents2 DPPA, DBU product N-(2-Azidoethyl)-5-Oxa-7-azaspiro[3.4]octan-6-one reagents2->product intermediate2 N-(2-Hydroxyethyl)-5-Oxa-7-azaspiro[3.4]octan-6-one intermediate2->product THF, 0 °C to rt

Caption: Two-step synthesis of the azide-functionalized analogue.

Experimental Protocol:

Step 1: N-Alkylation with 2-Bromoethanol

  • Setup: To a solution of 5-Oxa-7-azaspiro[3.4]octan-6-one (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 3.0 eq) and 2-bromoethanol (1.5 eq).

  • Reaction: Heat the mixture to reflux and stir for 18-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain N-(2-Hydroxyethyl)-5-Oxa-7-azaspiro[3.4]octan-6-one.

Step 2: Conversion to Azide

  • Activation: Dissolve the N-(2-Hydroxyethyl) intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Azidation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Washing and Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield N-(2-Azidoethyl)-5-Oxa-7-azaspiro[3.4]octan-6-one.

Part 2: Click Chemistry Protocols

The functionalized spirocyclic analogues can be conjugated to a wide range of molecules (peptides, proteins, small molecules, etc.) bearing the complementary click handle.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] The use of a copper(I)-stabilizing ligand like THPTA is recommended for bioconjugation to enhance reaction rates and minimize potential damage to biomolecules.[2][3]

Workflow for a Typical CuAAC Reaction:

G start Prepare Stock Solutions: - Alkyne-Spirocycle - Azide-Molecule - CuSO₄ - THPTA Ligand - Sodium Ascorbate premix Premix CuSO₄ and THPTA Ligand start->premix combine Combine Alkyne-Spirocycle and Azide-Molecule in Reaction Buffer start->combine add_catalyst Add CuSO₄/THPTA Premix premix->add_catalyst combine->add_catalyst initiate Initiate Reaction with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature (30 min - 4 h) initiate->incubate purify Purify Conjugate (e.g., SEC, HPLC) incubate->purify

Caption: General workflow for a CuAAC bioconjugation reaction.

Detailed Protocol for Bioconjugation:

This protocol is a general guideline and may require optimization for specific substrates.

  • Stock Solutions:

    • Alkyne-Spirocycle: 10 mM in DMSO or an appropriate organic solvent.

    • Azide-Biomolecule: 1-10 mg/mL in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • CuSO₄: 50 mM in water.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 250 mM in water.[3]

    • Sodium Ascorbate: 1 M in water (prepare fresh).

  • Reaction Setup (for a 100 µL final volume):

    • To a microcentrifuge tube, add the Azide-Biomolecule to a final concentration of 100 µM.

    • Add the Alkyne-Spirocycle to a final concentration of 200-500 µM (2-5 fold molar excess).

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA). Add this premix to the reaction tube for a final CuSO₄ concentration of 0.5 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (for proteins), HPLC, or dialysis to remove excess reagents.

Quantitative Data for a Model CuAAC Reaction:

ParameterValueReference
Reactants N-Propargyl-5-Oxa-7-azaspiro[3.4]octan-6-one & Azido-PEG-BiotinN/A (Model)
Catalyst System CuSO₄/THPTA (1:5)[2]
Reducing Agent Sodium Ascorbate[1]
Solvent PBS:DMSO (9:1)General Practice
Reaction Time 2 hoursGeneral Practice
Conversion >95% (as determined by LC-MS)Expected Outcome
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the high ring strain of cyclooctynes to react with azides.[4] This makes it ideal for applications in living systems where copper toxicity is a concern.[5] For this reaction, the spirocycle would need to be conjugated to a strained alkyne, or the azide-functionalized spirocycle would be reacted with a biomolecule functionalized with a strained alkyne (e.g., DBCO, DIBO).

Workflow for a Typical SPAAC Reaction:

G start Prepare Stock Solutions: - Azide-Spirocycle - Strained Alkyne-Molecule (e.g., DBCO-Protein) combine Combine Azide-Spirocycle and Strained Alkyne-Molecule in Reaction Buffer start->combine incubate Incubate at Physiological Temperature (e.g., 37 °C) (1 - 12 h) combine->incubate purify Purify Conjugate (e.g., SEC, HPLC) incubate->purify

Caption: General workflow for a SPAAC bioconjugation reaction.

Detailed Protocol for Live Cell Labeling:

This protocol describes the labeling of cell surface glycans metabolically engineered to display azides.

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-functionalized sugar (e.g., Ac₄ManNAz) for 48-72 hours to allow for incorporation into cell-surface glycans.

  • Labeling Reaction:

    • Wash the cells with PBS to remove unincorporated azido-sugars.

    • Prepare a solution of a DBCO-functionalized 5-Oxa-7-azaspiro[3.4]octan-6-one analogue (or a DBCO-fluorophore to be clicked to the azide-spirocycle pre-conjugate) in cell culture medium at a final concentration of 10-50 µM.

    • Incubate the cells with the labeling solution for 1-2 hours at 37 °C.

  • Washing and Analysis:

    • Wash the cells multiple times with PBS to remove excess labeling reagent.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

Quantitative Data for a Model SPAAC Reaction:

ParameterValueReference
Reactants N-(2-Azidoethyl)-5-Oxa-7-azaspiro[3.4]octan-6-one & DBCO-functionalized proteinN/A (Model)
Reaction Conditions Physiological pH and temperature (e.g., PBS, 37°C)[4]
Reaction Time 1-12 hours[4]
Second-order rate constant Typically 10⁻³ to 1 M⁻¹s⁻¹ for DBCO-azide reactions[4]
Conversion High, dependent on concentration and timeExpected Outcome

Part 3: Characterization of Conjugates

The successful formation of the triazole-linked spirocyclic conjugates can be confirmed by a variety of analytical techniques:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of small molecule conjugates and confirm the formation of the triazole ring.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate and monitor the progress of the reaction.

  • Gel Electrophoresis (SDS-PAGE): For protein conjugates, an increase in molecular weight can be visualized by a shift in the band on an SDS-PAGE gel.

Conclusion

The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold represents a valuable building block for the construction of novel, three-dimensional molecular probes and bioconjugates. By functionalizing this core with azide or alkyne handles, researchers can leverage the power and versatility of click chemistry to create a diverse range of molecules for applications in drug discovery, diagnostics, and fundamental biological research. The protocols outlined in this guide provide a solid foundation for the synthesis and application of these exciting new chemical entities.

References

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1431-1443. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

  • Geerdink, D., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]

Sources

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds.[1] Their inherent three-dimensionality provides a rigid framework that can enhance interactions with biological targets and improve physicochemical properties such as solubility and metabolic stability.[1][2]

The target molecule, 5-Oxa-7-azaspiro[3.4]octan-6-one, is a unique spirocyclic compound that incorporates both a β-lactam ring and an oxetane moiety. The β-lactam is a well-known pharmacophore, central to the activity of a vast array of antibiotics and other therapeutic agents.[3] The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug design as a bioisostere for carbonyl and gem-dimethyl groups, often leading to improved aqueous solubility and metabolic stability.[4][5] The fusion of these two privileged substructures in a spirocyclic arrangement offers a compelling scaffold for the development of novel therapeutics with unique three-dimensional pharmacophoric features.[6]

This document provides a comprehensive guide to a proposed large-scale synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one, designed for researchers, scientists, and drug development professionals. The proposed synthetic strategy is grounded in established chemical principles and draws parallels from the synthesis of related spirocyclic systems.

Proposed Synthetic Strategy: A Convergent Approach

The most logical and scalable approach to the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one is a convergent strategy centered around the Staudinger [2+2] ketene-imine cycloaddition.[3][7] This powerful reaction allows for the efficient construction of the β-lactam ring from two readily accessible precursors: an imine and a ketene.

Our proposed synthetic workflow is a two-step process:

  • Synthesis of the Oxetane-Derived Imine Intermediate: This involves the condensation of a suitable oxetane ketone with a primary amine.

  • Staudinger [2+2] Cycloaddition: The cycloaddition of the imine with a ketene, generated in situ from an acyl chloride and a hindered base, to yield the target spirocyclic β-lactam.

This approach is advantageous for large-scale synthesis due to its modularity, allowing for the independent preparation and purification of the precursors, and the generally high efficiency of the final cycloaddition step.

Detailed Experimental Protocols

Part 1: Synthesis of N-(oxetan-3-ylidene)methanamine (Intermediate 1)

Rationale: The formation of the imine is a critical step that prepares the oxetane core for the subsequent cycloaddition. The choice of a simple methyl group on the imine nitrogen is for initial route development; this can be readily modified to introduce further diversity if required.

Materials:

Reagent/SolventMolecular WeightMoles (for a 100g scale)Quantity
Oxetan-3-one72.06 g/mol 1.39 mol100 g
Methylamine (40% in H₂O)31.06 g/mol 1.67 mol129.5 mL
Toluene--1 L
Anhydrous Magnesium Sulfate--50 g

Protocol:

  • To a 2 L round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add oxetan-3-one (100 g, 1.39 mol) and toluene (1 L).

  • Add methylamine (40% in H₂O, 129.5 mL, 1.67 mol) to the flask.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected (expected: ~25 mL).

  • After 4-6 hours, or once no more water is collected, cool the reaction mixture to room temperature.

  • Dry the toluene solution over anhydrous magnesium sulfate (50 g), filter, and concentrate under reduced pressure to yield the crude imine.

  • The crude N-(oxetan-3-ylidene)methanamine is a volatile liquid and is best used directly in the next step without further purification.

Part 2: Large-Scale Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one

Rationale: This step employs the Staudinger [2+2] cycloaddition. A suitable ketene is generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine. The reaction is typically carried out at low temperatures to control the reactivity of the ketene and improve the diastereoselectivity of the cycloaddition.[7]

Materials:

Reagent/SolventMolecular WeightMoles (for a 100g scale of imine)Quantity
N-(oxetan-3-ylidene)methanamine (crude from Part 1)85.10 g/mol 1.39 mol (theoretical)~118 g
Methoxyacetyl chloride108.52 g/mol 1.53 mol166 g (133 mL)
Triethylamine101.19 g/mol 1.67 mol233 mL
Dichloromethane (DCM), anhydrous--2 L

Protocol:

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude N-(oxetan-3-ylidene)methanamine (~118 g, 1.39 mol) in anhydrous dichloromethane (2 L).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of methoxyacetyl chloride (166 g, 1.53 mol) and triethylamine (233 mL, 1.67 mol) in anhydrous dichloromethane (500 mL).

  • Add the solution from the dropping funnel to the cold imine solution dropwise over 2-3 hours, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water (1 L).

  • Separate the organic layer, and wash successively with 1 M HCl (500 mL), saturated aqueous sodium bicarbonate (500 mL), and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For large-scale purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is recommended.

Visualizing the Process

Synthetic Workflow

G cluster_0 Part 1: Imine Formation cluster_1 Part 2: Staudinger Cycloaddition Oxetan-3-one Oxetan-3-one Intermediate_1 N-(oxetan-3-ylidene)methanamine Oxetan-3-one->Intermediate_1 Toluene, Reflux Methylamine Methylamine Methylamine->Intermediate_1 Methoxyacetyl_chloride Methoxyacetyl chloride Target_Product 5-Oxa-7-azaspiro[3.4]octan-6-one Methoxyacetyl_chloride->Target_Product Triethylamine Triethylamine Triethylamine->Target_Product Intermediate_1_ref N-(oxetan-3-ylidene)methanamine Intermediate_1_ref->Target_Product DCM, -78 °C to rt

Caption: Overall synthetic workflow for 5-Oxa-7-azaspiro[3.4]octan-6-one.

Mechanism of the Staudinger [2+2] Cycloaddition

G Ketene Methoxyketene (from Methoxyacetyl chloride + Et3N) Zwitterion Zwitterion Ketene->Zwitterion Product Product Zwitterion->Product Ring closure

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

Safety and Handling Considerations

  • Oxetan-3-one: Handle in a well-ventilated fume hood. It is a flammable liquid and potential irritant.

  • Methylamine: Corrosive and flammable. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Methoxyacetyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a dry atmosphere and in a fume hood.

  • Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

  • Dichloromethane (DCM): A potential carcinogen. All operations should be conducted in a fume hood.

  • Cryogenic Conditions: The use of a dry ice/acetone bath requires insulated gloves and careful handling to avoid cold burns.

Conclusion

The protocol outlined in this application note presents a robust and scalable synthetic route to 5-Oxa-7-azaspiro[3.4]octan-6-one. By leveraging the well-established Staudinger [2+2] cycloaddition, this method provides a reliable pathway for producing multi-gram quantities of this valuable spirocyclic scaffold. The modularity of the synthesis also allows for the future generation of analogues by varying the amine and acyl chloride components, making it a versatile tool for drug discovery and development programs.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Oxa-7-azaspiro[3.4]octan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this novel spirocyclic β-lactam. Our aim is to equip you with the scientific rationale behind experimental choices to empower you to overcome synthetic challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.

Introduction to the Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one

5-Oxa-7-azaspiro[3.4]octan-6-one is a unique spirocyclic scaffold that incorporates both a strained oxetane ring and a β-lactam functionality. Such structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential to explore novel chemical space. The synthesis of this target molecule, like many spiro-β-lactams, presents unique challenges, primarily due to the steric hindrance around the spirocyclic center.[1][2]

The most common and effective method for the synthesis of β-lactams is the Staudinger [2+2] ketene-imine cycloaddition.[1][3][4][5][6] This guide will focus on optimizing this reaction for the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Oxa-7-azaspiro[3.4]octan-6-one involves the [2+2] cycloaddition of a ketene, generated in situ from an appropriate acyl chloride, with an oxetane-containing imine.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Staudinger Cycloaddition cluster_3 Final Product Oxetan-3-one Oxetan-3-one Imine Oxetane-Imine Intermediate Oxetan-3-one->Imine Condensation Amine R-NH2 Amine->Imine Acyl_Chloride R'-CH2COCl Ketene Ketene (in situ) Acyl_Chloride->Ketene Base (e.g., Et3N) Reaction [2+2] Cycloaddition Imine->Reaction Ketene->Reaction Product 5-Oxa-7-azaspiro[3.4]octan-6-one Reaction->Product

Figure 1: Proposed synthetic workflow for 5-Oxa-7-azaspiro[3.4]octan-6-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one via the Staudinger cycloaddition.

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low to No Product Formation 1. Inefficient imine formation. 2. Decomposition of the ketene intermediate. 3. Steric hindrance preventing cycloaddition. 4. Incorrect reaction temperature.1. a) Use a dehydrating agent (e.g., MgSO₄, molecular sieves). b) Remove water azeotropically (e.g., with a Dean-Stark trap). 2. a) Generate the ketene in situ at low temperatures (-78 °C to 0 °C). b) Use a non-nucleophilic, sterically hindered base (e.g., DIPEA). 3. a) Increase reaction time. b) Use a more reactive ketene precursor (e.g., a more electrophilic acyl chloride). 4. a) Optimize temperature; start at low temperatures and gradually warm to room temperature.1. The condensation reaction to form the imine is an equilibrium process; removing water drives the reaction forward. 2. Ketenes are highly reactive and can polymerize if not trapped by the imine.[6] Low temperatures and appropriate bases minimize side reactions. 3. The spirocyclic nature of the imine presents significant steric challenges.[1] Longer reaction times or more reactive reagents may be necessary to overcome the activation energy barrier. 4. The Staudinger reaction is often temperature-sensitive; the optimal temperature balances reaction rate with the stability of intermediates.[3]
Formation of Multiple Products (Low Purity) 1. Formation of both cis and trans diastereomers. 2. Amide formation as a side product. 3. Polymerization of the ketene.1. a) Modify the solvent. Non-polar solvents often favor one diastereomer. b) Change the base. The nature of the base can influence the stereochemical outcome.[3] 2. a) Ensure slow addition of the acyl chloride to the imine/base mixture. b) Use a non-nucleophilic base. 3. a) Maintain a low concentration of the ketene by slow addition of the acyl chloride. b) Ensure the reaction is well-stirred.1. The stereoselectivity of the Staudinger reaction is influenced by the solvent and the nature of the substituents on the imine and ketene.[3][6] The mechanism involves a zwitterionic intermediate, and its lifetime and conformation, affected by the solvent, can dictate the final stereochemistry.[6] 2. Amide formation can occur if the imine or another nucleophile reacts with the acyl chloride before ketene formation. Slow addition and a non-nucleophilic base minimize this. 3. High concentrations of ketene can lead to self-condensation or polymerization.
Difficulty in Product Purification 1. Co-elution of diastereomers. 2. Presence of unreacted starting materials or byproducts.1. a) Utilize a different column chromatography stationary phase (e.g., alumina instead of silica gel). b) Employ preparative HPLC for separation. 2. a) Perform an aqueous workup to remove the tertiary amine salt. b) Recrystallize the crude product.1. Diastereomers can have very similar polarities, making separation by standard silica gel chromatography challenging. Alternative separation techniques may be required. 2. A proper workup is crucial to remove water-soluble byproducts. Recrystallization is an effective method for purifying solid products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one?

A1: The choice of solvent can significantly impact the yield and diastereoselectivity of the Staudinger reaction.[3] Non-polar aprotic solvents such as dichloromethane (DCM) or toluene are commonly used.[3] It is advisable to start with dry DCM, as it is a good solvent for both the imine and the in situ generated ketene. If diastereoselectivity is an issue, screening other solvents like THF or toluene may be beneficial.

Q2: Which base should I use for the in situ generation of the ketene?

A2: A tertiary amine base is required to dehydrohalogenate the acyl chloride to form the ketene. Triethylamine (Et₃N) is a common choice.[3] However, for substrates prone to side reactions, a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be advantageous to minimize nucleophilic attack on the acyl chloride.

Q3: How can I control the stereochemistry of the resulting β-lactam?

A3: The stereochemical outcome of the Staudinger reaction is complex and depends on several factors, including the substituents on the imine and ketene, the solvent, and the temperature.[3][6] Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine favor the formation of the cis-β-lactam.[6] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine tend to favor the trans-isomer.[6] Careful optimization of reaction conditions, particularly temperature and solvent, is crucial for controlling diastereoselectivity.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: The synthesis of spiro-β-lactams can be slow due to steric hindrance.[1][2] If the reaction is proceeding sluggishly at low temperatures, you can try gradually warming the reaction mixture to room temperature. However, be aware that this may also lead to the formation of side products. Alternatively, using a more reactive acyl chloride (e.g., by introducing an electron-withdrawing group) could accelerate the reaction. Microwave irradiation has also been shown to accelerate Staudinger reactions in some cases.[7]

Q5: I am observing a significant amount of a byproduct that appears to be an amide. What is causing this?

A5: Amide formation is a common side reaction that occurs when a nucleophile (such as the imine or the tertiary amine base) attacks the acyl chloride directly, before it has a chance to form the ketene. To minimize this, ensure that the acyl chloride is added slowly to the reaction mixture containing the imine and the base. Using a non-nucleophilic base like DIPEA can also help.

Experimental Protocols

Protocol 1: Synthesis of the Oxetane-Imine Intermediate

This protocol describes the formation of the imine from oxetan-3-one and a primary amine.

G Start Start Dissolve Dissolve oxetan-3-one and primary amine in toluene Start->Dissolve Add_Dehydrating_Agent Add dehydrating agent (e.g., MgSO4) Dissolve->Add_Dehydrating_Agent Reflux Reflux with stirring (monitor by TLC) Add_Dehydrating_Agent->Reflux Filter Filter to remove dehydrating agent Reflux->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify End End Purify->End

Figure 2: Workflow for the synthesis of the oxetane-imine intermediate.

Materials:

  • Oxetan-3-one (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (or other suitable dehydrating agent)

Procedure:

  • To a solution of oxetan-3-one in anhydrous toluene, add the primary amine.

  • Add anhydrous magnesium sulfate to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the magnesium sulfate.

  • Wash the filter cake with a small amount of toluene.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude imine.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Staudinger [2+2] Cycloaddition for 5-Oxa-7-azaspiro[3.4]octan-6-one

This protocol outlines the key cycloaddition step.

Materials:

  • Oxetane-imine intermediate (1.0 eq)

  • Acyl chloride (1.1 - 1.5 eq)

  • Triethylamine (or DIPEA) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the oxetane-imine intermediate in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine to the solution and cool the mixture to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the acyl chloride in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred imine/base solution at -78 °C over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2025). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025.
  • Bandyopadhyay, D. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • De Vito, M., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 17(11), 13313-13363. [Link]

  • Karlsson, S., et al. (2015). Optimization of Ketene-Imine Staudinger Cyclization under Flow Conditions. Organic Process Research & Development, 19(12), 2067–2074.
  • Kuznetsov, A. G., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22933–22942. [Link]

  • Maslov, M. A., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6666. [Link]

  • Barba, V., et al. (2007). Diastereoselective Synthesis of Spiro-β-Lactams via Staudinger Reaction. HETEROCYCLES, 71(3), 543-550.
  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2011). Synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2011(i), 25-59.
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Zavar, S., et al. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline.
  • Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849–1851. [Link]

Sources

Technical Support Center: 5-Oxa-7-azaspiro[3.4]octan-6-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Oxa-7-azaspiro[3.4]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and handling of this unique spirocyclic compound. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and minimize the formation of unwanted byproducts.

Introduction to the Reactivity of 5-Oxa-7-azaspiro[3.4]octan-6-one

5-Oxa-7-azaspiro[3.4]octan-6-one is a fascinating molecule that incorporates two strained ring systems: a β-lactam and an oxetane, fused at a single carbon center. This unique structural arrangement confers a high degree of reactivity, making it a valuable building block in medicinal chemistry. However, this reactivity also presents challenges, as the strained rings are susceptible to opening under various conditions, leading to the formation of byproducts. This guide will focus on the most common byproducts and provide practical advice for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with 5-Oxa-7-azaspiro[3.4]octan-6-one?

A1: The most common byproducts arise from the hydrolysis or nucleophilic attack on the β-lactam and/or the oxetane ring. The primary byproduct is the hydrolyzed product of the β-lactam ring, which is a β-amino acid. Under acidic conditions, the oxetane ring can also open to form a diol. In the presence of other nucleophiles, you may observe the corresponding ring-opened products.

Q2: My reaction mixture is showing a complex mixture of products by LC-MS. How can I identify the major byproducts?

A2: The primary byproducts will have distinct mass shifts corresponding to the addition of a water molecule (M+18 for hydrolysis) or your nucleophile. For example, hydrolysis of the β-lactam ring will result in a product with a mass of 145.15 g/mol (C6H11NO3). Ring-opening of the oxetane by water will also lead to an increase in mass. High-resolution mass spectrometry and 2D NMR techniques like COSY and HMQC can be invaluable in elucidating the exact structures of these byproducts.[1][2]

Q3: What are the optimal storage conditions for 5-Oxa-7-azaspiro[3.4]octan-6-one to prevent degradation?

A3: Due to its susceptibility to hydrolysis, 5-Oxa-7-azaspiro[3.4]octan-6-one should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It is crucial to avoid exposure to moisture and acidic or basic conditions.

Q4: Can I use protic solvents for my reactions involving 5-Oxa-7-azaspiro[3.4]octan-6-one?

A4: The use of protic solvents, especially water, alcohols, or primary/secondary amines, should be approached with caution as they can act as nucleophiles and lead to ring-opening of the β-lactam or oxetane. If a protic solvent is necessary, the reaction should be performed at low temperatures and for the shortest possible time to minimize byproduct formation. Anhydrous aprotic solvents are generally preferred.

Troubleshooting Guide

Issue 1: Low yield of the desired product and formation of a major byproduct with a mass of 145.15 g/mol .
  • Possible Cause: Hydrolysis of the β-lactam ring. The four-membered β-lactam ring is highly susceptible to cleavage by water, especially in the presence of acid or base catalysts.[3][4][5][6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to exclude atmospheric moisture.

    • Control pH: If the reaction is sensitive to acid or base, use a non-nucleophilic buffer or ensure the reaction is run under neutral conditions.

    • Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of hydrolysis.

Issue 2: Formation of multiple unidentified byproducts, particularly in acidic reaction conditions.
  • Possible Cause: Acid-catalyzed ring-opening of the oxetane ring. The oxetane ring, being a strained four-membered ether, is prone to cleavage under acidic conditions, which can lead to a cascade of reactions and multiple products.[7]

  • Troubleshooting Steps:

    • Avoid Strong Acids: If possible, use milder Lewis acids or avoid acidic conditions altogether.

    • Optimize Acid Catalyst: If an acid is required, screen different Lewis or Brønsted acids and use the minimum effective concentration.

    • Temperature and Time: Keep the reaction temperature low and monitor the reaction closely to stop it as soon as the desired product is formed.

Issue 3: During purification by column chromatography on silica gel, the product appears to be degrading.
  • Possible Cause: Silica gel is slightly acidic and can catalyze the hydrolysis of the β-lactam or the opening of the oxetane ring.

  • Troubleshooting Steps:

    • Neutralize Silica Gel: Deactivate the silica gel by washing it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexane) and then flushing with the eluent until the triethylamine is removed.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase for chromatography.

    • Rapid Purification: Minimize the time the compound spends on the column.

Mechanistic Insights into Byproduct Formation

Understanding the mechanisms of byproduct formation is key to preventing them. Below are diagrams illustrating the primary degradation pathways for 5-Oxa-7-azaspiro[3.4]octan-6-one.

Hydrolysis of the β-Lactam Ring

G reactant 5-Oxa-7-azaspiro[3.4]octan-6-one intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic attack on carbonyl carbon product β-Amino Acid Byproduct (Hydrolyzed Product) intermediate->product Ring opening H2O H₂O (Nucleophile) H2O->intermediate H_plus H⁺ or OH⁻ (Catalyst) H_plus->reactant

Acid-Catalyzed Ring-Opening of the Oxetane Ring

G reactant 5-Oxa-7-azaspiro[3.4]octan-6-one protonated_oxetane Protonated Oxetane reactant->protonated_oxetane Protonation of oxetane oxygen carbocation Carbocation Intermediate protonated_oxetane->carbocation Ring opening product Diol Byproduct carbocation->product Nucleophilic attack by H₂O H_plus H⁺ (Catalyst) H_plus->reactant H2O_nuc H₂O (Nucleophile) H2O_nuc->carbocation

Data Summary of Potential Byproducts

Byproduct TypeFormation ConditionMolecular FormulaMolecular Weight ( g/mol )
β-Lactam Hydrolysis ProductAqueous acid or baseC₆H₁₁NO₃145.15
Oxetane Hydrolysis ProductAqueous acidC₆H₁₁NO₃145.15
Polymerization ProductStrong acid or base, heat(C₆H₉NO₂)nVariable

Experimental Protocols

Protocol 1: General Procedure for a Reaction with 5-Oxa-7-azaspiro[3.4]octan-6-one
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Solvent: Use anhydrous solvent from a freshly opened bottle or distilled from an appropriate drying agent.

  • Reaction Setup: Assemble the reaction under an inert atmosphere. Add the solvent and reagents via syringe.

  • Reagent Addition: Add 5-Oxa-7-azaspiro[3.4]octan-6-one to the reaction mixture at a low temperature (e.g., 0°C or -78°C) to control its reactivity.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time.

  • Workup: Quench the reaction with a neutral or weakly acidic/basic aqueous solution at low temperature. Extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product promptly using neutral chromatography or recrystallization.

References

Technical Support Center: Optimizing the Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Spirocyclic lactams are increasingly important in drug discovery due to their rigid, three-dimensional structures that can improve physicochemical properties compared to simpler monocyclic analogs.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common synthetic challenges and maximize your reaction yields.

Synthetic Overview: The Core Reaction

The synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one typically involves the intramolecular cyclization of a suitable precursor. A common and effective strategy is the reaction between an activated carboxylic acid derivative of an oxetane-containing amino acid and a base, or a related cyclization pathway. The core transformation relies on the formation of a stable five-membered lactam ring fused at a spirocyclic center.

Below is a generalized workflow for the synthesis.

G cluster_0 Preparation of Precursor cluster_1 Cyclization & Purification Start Oxetane-3-carboxylic acid derivative Coupling Peptide Coupling or Acylation Reaction Start->Coupling Reagent1 Amine Source (e.g., Boc-glycine anhydride) Reagent1->Coupling Intermediate Linear Amide Precursor Coupling->Intermediate Cyclization Intramolecular Spirocyclization (Base-mediated) Intermediate->Cyclization Deprotection (if needed) Workup Aqueous Workup & Extraction Cyclization->Workup Purification Silica Gel Chromatography or Recrystallization Workup->Purification Product 5-Oxa-7-azaspiro[3.4]octan-6-one Purification->Product

Caption: General workflow for synthesizing the target spirocycle.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low yields are a frequent challenge in multi-step organic synthesis.[3][4] The issue can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup/purification losses.[5]

A1.1: Reagent and Solvent Quality
  • Moisture Sensitivity: Many cyclization reactions are sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use.[5] Solvents should be anhydrous. Using freshly distilled solvents or those from a solvent purification system is highly recommended.

  • Starting Material Purity: Impurities in your starting materials can inhibit the reaction or lead to side products.[3] Verify the purity of your oxetane precursor and amine source by NMR or LC-MS before starting the reaction.

  • Reagent Stability: Some reagents, particularly activating agents for the carboxylic acid or strong bases, can degrade over time. Use freshly opened bottles or reagents that have been stored properly under an inert atmosphere.

A1.2: Reaction Conditions
  • Temperature Control: Inadequate temperature control is a common culprit.[4] Adding reagents too quickly can cause exothermic reactions that lead to decomposition or side products.[3] Use an ice bath during the addition of reactive reagents and allow the reaction to warm to the target temperature slowly.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too strong might deprotonate other sites on the molecule, while a base that is too weak will not facilitate the cyclization effectively. Perform small-scale trial reactions to screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and optimize their stoichiometry.

  • Reaction Time and Monitoring: Reactions may not go to completion if stopped too early, or the product may decompose if left for too long.[5] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.

A1.3: Workup and Purification Losses
  • Product Solubility: The spirocyclic lactam product may have some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.

  • Silica Gel Chromatography: The product can be sensitive to acidic silica gel, potentially leading to decomposition on the column.[5] Consider neutralizing your silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, explore other purification methods like recrystallization if a suitable solvent system can be found.

G Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity CheckConditions Review Reaction Conditions: Anhydrous? Inert Atmosphere? CheckPurity->CheckConditions Purity OK Repurify Repurify/Resynthesize Starting Materials CheckPurity->Repurify Impure CheckWorkup Analyze Workup Procedure: Product in Aqueous Layer? CheckConditions->CheckWorkup Conditions OK DryGlassware Ensure Rigorous Drying of Glassware & Solvents CheckConditions->DryGlassware Moisture Present OptimizeWorkup Optimize Extraction Solvent/ pH. Back-extract aqueous layer. CheckWorkup->OptimizeWorkup Suspected Loss OptimizeReaction Systematically Optimize: - Base - Solvent - Temperature CheckWorkup->OptimizeReaction Workup OK

Caption: Troubleshooting workflow for low reaction yield.

Q2: My NMR spectrum shows multiple products or significant impurities. What are the likely side reactions?

The presence of unexpected signals in your analytical data points to competing reaction pathways. Identifying these side products is key to suppressing their formation.

A2.1: Intermolecular Polymerization

Instead of the desired intramolecular cyclization, the linear precursor can react with another molecule of itself, leading to oligomers or polymers. This is especially problematic at high concentrations.

  • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you favor the intramolecular reaction pathway over the intermolecular one. The precursor can be added slowly via a syringe pump to the reaction mixture to maintain a low instantaneous concentration.

A2.2: Ring-Opening of the Oxetane

The oxetane ring, while relatively stable, can be susceptible to nucleophilic attack under certain conditions, especially with strong nucleophiles or under harsh acidic/basic conditions. This can lead to a variety of linear, non-cyclized byproducts.

  • Solution: Use milder reaction conditions. Screen weaker bases and avoid excessively high temperatures. Ensure the reaction pH does not become strongly acidic during workup if the product is acid-sensitive.[5]

A2.3: Epimerization

If there are stereocenters adjacent to carbonyl groups or other acidic protons, epimerization can occur, leading to a mixture of diastereomers.

  • Solution: Use non-nucleophilic, sterically hindered bases and maintain low reaction temperatures. The choice of solvent can also influence the diastereoselectivity of the reaction.

Problem Potential Cause Recommended Action
Low Yield Moisture, impure reagents, non-optimal temperature, workup loss.Use anhydrous conditions, verify reagent purity, optimize temperature, and refine extraction.[3][4][5]
Polymerization High reaction concentration.Use high-dilution conditions and slow addition of the precursor.
Side Products Harsh conditions (strong base/acid, high temp).Screen milder bases and maintain careful temperature control.
Epimerization Wrong base or high temperature.Use a non-nucleophilic base and run the reaction at a lower temperature.
Q3: I'm trying to scale up the synthesis and my yield has dropped significantly. What should I consider?

Scaling up a reaction is not always a linear process. Issues that are negligible on a milligram scale can become significant at the gram or kilogram scale.[6]

A3.1: Heat Transfer (Exotherms)

Reactions that generate heat (exothermic) can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the flask size increases, making it harder for heat to dissipate. This can lead to localized "hot spots" where the temperature rises uncontrollably, causing decomposition.

  • Solution:

    • Control Addition Rate: Add reagents dropwise or via a syringe pump, monitoring the internal temperature with a thermocouple.[5]

    • Efficient Cooling: Use a larger cooling bath or a more efficient cooling system.

    • Mechanical Stirring: Ensure efficient mixing with an overhead mechanical stirrer, as a simple magnetic stir bar may not be sufficient to maintain a homogenous temperature in a large flask.

A3.2: Mixing and Mass Transfer

Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions like polymerization.

  • Solution: Use appropriate stirring methods (e.g., overhead stirrer with a properly sized impeller) to ensure the reaction mixture is homogenous. For heterogeneous reactions (e.g., with a solid base like K₂CO₃), vigorous stirring is essential to maximize the surface area contact.

A3.3: Material Budgeting for Scale-Up

When developing a process for a larger scale, it is unwise to commit all of your advanced intermediate in a single attempt.

  • Solution: A step-wise scale-up is recommended. First, perform the reaction on a small, exploratory scale (e.g., 10-20 mg). If successful, scale up incrementally (e.g., to 100 mg, then 1 g) while carefully monitoring all parameters. This approach allows you to identify and resolve scale-dependent issues before committing large quantities of valuable material.

Optimized Experimental Protocol

This protocol is a recommended starting point. Optimization may be required based on your specific substrate and equipment.

Objective: To synthesize 5-Oxa-7-azaspiro[3.4]octan-6-one from a linear amide precursor.

Materials:

  • Linear Amide Precursor (e.g., N-(tert-butoxycarbonyl)-2-((3-oxetan-3-yl)formamido)acetamide)

  • Anhydrous Solvent (e.g., Acetonitrile or DMF)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Ethyl Acetate/Hexanes (or other suitable eluent system)

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Dissolve the linear amide precursor in the anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.01 M (high dilution).

  • Addition of Base: Add the base (e.g., 1.5 to 2.0 equivalents of Cs₂CO₃) to the solution.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Quench and Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash sequentially with deionized water and brine. Be sure to re-extract the aqueous layers with DCM (3x) to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Be gentle during evaporation as the product may have some volatility.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Oxa-7-azaspiro[3.4]octan-6-one.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Reddit. What are some common causes of low reaction yields? r/Chempros. Available from: [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry? Available from: [Link]

  • Multi Synthesis Problems Organic Chemistry. A Comprehensive Guide. Available from: [Link] (Note: A placeholder URL is used as the original link was not accessible).

  • Dao, H. T., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. Available from: [Link]

  • Li, W., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. RSC Advances, 13(24), 16346-16350. Available from: [Link]

  • PubChemLite. 5-oxa-7-azaspiro[3.4]octan-6-one. Available from: [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1017250. Available from: [Link]

  • Washington State University. How to Succeed in Multi-Step Organic Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]

  • Royal Society of Chemistry. Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. Synthesis and reactivity of spiro-fused beta-lactams. Available from: [Link]

Sources

Technical Support Center: Troubleshooting PROTACs Featuring 5-Oxa-7-azaspiro[3.4]octan-6-one Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate the 5-Oxa-7-azaspiro[3.4]octan-6-one linker moiety. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you diagnose and overcome challenges related to linker stability.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing a hypothesis for the root cause, a diagnostic workflow, and potential solutions.

Q1: My PROTAC shows poor or inconsistent degradation of the target protein in cellular assays, despite having high binding affinity for both the target and the E3 ligase. Could the 5-Oxa-7-azaspiro[3.4]octan-6-one linker be the problem?

Hypothesis: Yes, this is a classic indicator of poor PROTAC stability. The 5-Oxa-7-azaspiro[3.4]octan-6-one moiety contains a β-lactam (a four-membered cyclic amide). Due to significant ring strain, β-lactams are chemically reactive and can be highly susceptible to hydrolysis, which would cleave the PROTAC into its two separate binding fragments, rendering it inactive.[1][2] This cleavage can occur chemically (in aqueous media) or be accelerated by cellular enzymes.

Diagnostic Strategy:

  • Assess Chemical Stability: First, rule out simple hydrolytic instability. Incubate your PROTAC in aqueous buffer (e.g., PBS, pH 7.4) at 37°C for various time points (e.g., 0, 2, 8, 24 hours). Analyze the samples by LC-MS/MS to quantify the disappearance of the parent PROTAC molecule.

  • Evaluate Stability in a Biological Matrix: If the PROTAC is stable in buffer, the next step is to assess its stability in a more complex biological environment. Perform the same time-course experiment using either cell lysate or human plasma. A rapid loss of the parent compound in these matrices compared to the buffer control strongly suggests enzymatic degradation.

  • Run a "Cleaved Linker" Control: Synthesize or acquire the two separate halves of the PROTAC that would result from the hydrolysis of the spiro-lactam linker. In your cellular degradation assay, treat cells with these two fragments in combination at the same concentration as your intact PROTAC. If you observe no degradation, it confirms that the intact PROTAC molecule is required for activity.

Proposed Solution: If instability is confirmed, the most direct solution is to re-design the linker. Replace the 5-Oxa-7-azaspiro[3.4]octan-6-one moiety with a more chemically robust, non-strained cyclic structure, such as a piperidine or a simple acyclic amide linker, while attempting to maintain the optimal length and vector.[3]

Q2: I observe a time-dependent loss of target degradation. My PROTAC is effective at early time points (e.g., 2-6 hours) but the target protein levels rebound at later time points (e.g., 18-24 hours). What does this suggest?

Hypothesis: This kinetic profile strongly suggests that your PROTAC has a limited half-life within the cell. The initial degradation occurs while the PROTAC concentration is sufficient, but as the molecule is degraded over time, its concentration falls below the effective level, allowing for the re-synthesis of the target protein to outpace its degradation. The linker is a primary suspect for this metabolic liability.[4][5]

Diagnostic Strategy:

  • Workflow Diagram: Follow a logical troubleshooting path to pinpoint the issue.

G A Time-dependent loss of degradation observed B Hypothesis: PROTAC has limited cellular half-life A->B C Run Cellular Stability Assay: Incubate PROTAC with cells, collect lysate at 0, 2, 6, 12, 24h. Analyze by LC-MS/MS. B->C D Is parent PROTAC concentration decreasing over time? C->D E Yes: Instability Confirmed. Linker is likely metabolic soft spot. D->E Yes F No: Stability is not the issue. Investigate other mechanisms: - Target protein upregulation - Proteasome saturation D->F No G Next Steps: 1. Redesign linker to improve metabolic stability. 2. Synthesize negative control (e.g., epimerized E3 binder). E->G

Caption: Troubleshooting workflow for time-dependent degradation loss.
  • Data Interpretation: The key experiment is the cellular stability assay described in the diagram. A plot showing the rapid disappearance of the parent PROTAC molecule alongside the reappearance of the target protein on a western blot provides compelling evidence of instability-driven efficacy loss.

Proposed Solution: In addition to linker redesign, consider introducing metabolic blockers. For example, replacing a metabolically labile C-H bond with a C-F bond or incorporating a gem-dimethyl group can sometimes shield the molecule from enzymatic attack without drastically altering its conformation.[6] However, given the inherent reactivity of the β-lactam, modifying the core spiro-moiety is the most robust strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical and metabolic liabilities of the 5-Oxa-7-azaspiro[3.4]octan-6-one linker?

The primary liability is the β-lactam ring .

  • Chemical Instability: The four-membered ring is highly strained, making the amide bond susceptible to nucleophilic attack by water (hydrolysis), which breaks the linker.[1][2]

  • Enzymatic Instability: The β-lactam is the core functional group of penicillin and cephalosporin antibiotics.[7] Cells, even mammalian cells, possess enzymes like β-lactamases or other serine hydrolases that can recognize and cleave this motif.[8][9] While bacterial resistance is the most common context, the potential for enzymatic cleavage in mammalian systems cannot be overlooked.[9]

The oxetane ring (the 5-oxa portion) is generally considered a positive feature in drug design. It is often used to improve properties like solubility and metabolic stability by replacing less stable groups like gem-dimethyls.[6][10][11] Therefore, the oxetane part of the spirocycle is less likely to be the source of instability.

Q2: What are the essential control experiments to definitively prove linker instability?

To build a convincing case for linker instability, you need a set of well-designed controls:

  • Negative Control PROTAC: Synthesize a version of your PROTAC where a key binding element is disabled, for example, by epimerizing the stereocenter on the VHL or CRBN ligand. This molecule should not induce degradation. If it also shows instability in your LC-MS assays, it confirms the instability is inherent to the linker chemistry and not a result of its biological action.

  • "Cleaved" Linker Control: As mentioned in the troubleshooting guide, treating cells with the two separate halves of the PROTAC demonstrates that the covalent link is necessary for activity.

  • Matrix Comparison: Comparing stability in buffer vs. plasma vs. cell lysate helps distinguish between purely chemical hydrolysis and enzyme-mediated degradation.

Q3: If the 5-Oxa-7-azaspiro[3.4]octan-6-one linker is confirmed to be unstable, what are some rational alternative design strategies?

The goal is to maintain the geometric and physicochemical properties of the original linker while improving its stability.

  • Strategy 1: Ring Expansion: Replace the 4-membered β-lactam with a more stable 5-membered (γ-lactam) or 6-membered (δ-lactam) ring. γ-lactams are significantly less prone to hydrolysis than β-lactams.[1][2]

  • Strategy 2: Acyclic Isostere: Replace the spirocyclic core with a flexible acyclic linker (e.g., a PEG or alkyl chain) of similar length. This is the simplest approach but may have a significant impact on the conformational rigidity of the PROTAC.[][13]

  • Strategy 3: Rigid Acyclic/Alternative Cyclic: Incorporate more rigid, stable elements like piperazine rings or alkynes into the linker to maintain a defined conformation.[3]

Section 3: Key Experimental Protocols

Protocol 3.1: Assessing PROTAC Stability in Cell Lysate via LC-MS/MS

This protocol provides a quantitative method to determine the half-life of your PROTAC in a cellular environment.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HEK293T)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal Standard (IS) for LC-MS/MS (a structurally similar, stable compound)

  • 96-well plates

Procedure:

  • Prepare Cell Lysate: Culture and harvest cells. Lyse the cells on ice using Lysis Buffer and clear the lysate by centrifugation.

  • Determine Protein Concentration: Use a BCA assay to determine the total protein concentration of the lysate. Dilute the lysate to a final concentration of 1 mg/mL with PBS.

  • Initiate the Reaction: In a 96-well plate, add 99 µL of the 1 mg/mL cell lysate to multiple wells.

  • Spike PROTAC: Add 1 µL of a 100 µM PROTAC stock solution to each well to achieve a final concentration of 1 µM. Mix gently.

  • Incubation: Place the plate in an incubator at 37°C.

  • Time-Point Quenching: At each time point (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction in one well by adding 200 µL of cold ACN containing the Internal Standard. The T=0 sample should be quenched immediately after adding the PROTAC.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the ratio of the PROTAC peak area to the Internal Standard peak area.

  • Data Analysis: Plot the percentage of remaining PROTAC against time. Fit the data to a first-order decay curve to calculate the half-life (T½).

Data Presentation:

Time (min)PROTAC Peak Area / IS Peak Area% Remaining
01.50100%
151.1577%
300.8557%
600.5033%
1200.1812%
2400.053%

This table presents hypothetical data showing rapid degradation.

Protocol 3.2: Mechanism of Hydrolytic Cleavage

The primary mechanism of instability for the 5-Oxa-7-azaspiro[3.4]octan-6-one moiety is the hydrolytic cleavage of the strained β-lactam ring.

Caption: Proposed hydrolytic cleavage of the 5-Oxa-7-azaspiro[3.4]octan-6-one linker.
Note: A placeholder image is used for the tetrahedral intermediate due to DOT language limitations.

References

  • Wehrman, T., et al. (2002). Protein-protein interactions monitored in mammalian cells via complementation of beta-lactamase enzyme fragments. Proceedings of the National Academy of Sciences, 99(6), 3469-74. [Link]

  • Wuitschik, G., et al. (2012). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 55(7), 3031-3044. [Link]

  • Wehrman, T., et al. (2002). Protein–protein interactions monitored in mammalian cells via complementation of β-lactamase enzyme fragments. PNAS, 99(6), 3469-3474. [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12487–12503. [Link]

  • Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Enamine. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Ferreira, R. S., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(9), e202200055. [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PubMed Central. [Link]

  • Goracci, L., et al. (2020). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. [Link]

  • Dong, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-969. [Link]

  • Bush, K. (2018). Past and Present Perspectives on β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(10), e01076-18. [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(1), 85-97.e6. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(2), 361-368. [Link]

  • Imming, P., et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-31. [Link]

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1269-1283. [Link]

  • Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]

  • Kumar, P., et al. (2023). Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. Journal of the American Chemical Society. [Link]

  • Wikipedia. Beta-lactamase. Wikipedia. [Link]

  • PubChem. 3-Amino-5-oxa-7-azaspiro[3.4]octan-6-one. PubChem. [Link]

  • Kim, D., et al. (2023). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 25(31), 5824–5828. [Link]

  • Bennet, A. J., et al. (1987). Hydrolytic behavior of two β-lactams and their corresponding imidate salts. New evidence for stereoelectronic control. Journal of the American Chemical Society, 109(25), 7876–7881. [Link]

  • PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem. [Link]

  • da Silva, A. C. G., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(15), 4192-4221. [Link]

Sources

side reactions of 5-Oxa-7-azaspiro[3.4]octan-6-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Oxa-7-azaspiro[3.4]octan-6-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered when working with this unique spirocyclic building block. By understanding its inherent chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.

The structure of 5-Oxa-7-azaspiro[3.4]octan-6-one incorporates two key reactive moieties: a strained β-lactam ring and an oxetane ring. The interplay of these functional groups dictates its stability profile in solution and susceptibility to various side reactions. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may face.

Troubleshooting Guide: Navigating Common Experimental Pitfalls

This section addresses specific problems that may arise during your experiments, linking them to the underlying chemical principles and providing actionable solutions.

Question 1: I'm observing inconsistent results in my biological assays, suggesting my compound is degrading in the aqueous assay buffer. What is the likely cause and how can I mitigate this?

Answer:

The most probable cause of inconsistent results in aqueous media is the hydrolytic degradation of the β-lactam ring within the 5-Oxa-7-azaspiro[3.4]octan-6-one structure. The four-membered β-lactam ring is inherently strained and susceptible to nucleophilic attack by water, leading to ring-opening and inactivation of the molecule.[1][2] The rate of this hydrolysis is significantly influenced by pH and temperature.

Underlying Mechanism: Hydrolysis of the β-Lactam Ring

The carbonyl carbon of the β-lactam is highly electrophilic due to ring strain and the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Water molecules can act as nucleophiles, attacking this carbonyl carbon. This process can be catalyzed by both acidic and basic conditions.

  • Base-catalyzed hydrolysis: Hydroxide ions are potent nucleophiles that readily attack the β-lactam carbonyl, leading to a rapid ring-opening to form an inactive carboxylate product.[1]

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water.

Troubleshooting Workflow & Optimization Steps:

To address this instability, a systematic approach is recommended:

  • Confirm Degradation:

    • Prepare a fresh stock solution of 5-Oxa-7-azaspiro[3.4]octan-6-one in an anhydrous organic solvent like DMSO.

    • Analyze both your old and new stock solutions alongside a sample incubated in your assay buffer for a typical experiment duration using LC-MS to identify degradation products.[3][4]

  • Optimize Assay Conditions:

    • Minimize Incubation Time: Reduce the exposure of the compound to the aqueous buffer to the shortest possible time required for the assay.

    • pH Adjustment: If your assay permits, adjust the buffer to a near-neutral or slightly acidic pH (pH 6-7), where β-lactams generally exhibit greater stability.[5]

    • Temperature Control: Perform the assay at the lowest temperature compatible with the biological system to slow the rate of hydrolysis.

  • Conduct a Stability Study:

    • Perform a time-course experiment by incubating the compound in the assay buffer and analyzing aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) by LC-MS to quantify the rate of degradation under your specific conditions.

Question 2: My reaction to modify the N-H group of the lactam is giving low yields and multiple unidentified byproducts. What could be happening?

Answer:

While the N-H group of the lactam is a potential site for functionalization, the reactivity of the β-lactam ring itself can lead to side reactions, especially under basic conditions often used for N-alkylation or N-acylation. Additionally, strong nucleophiles or bases can induce ring-opening of either the β-lactam or the oxetane moiety.

Potential Side Reactions:

  • Base-Mediated Hydrolysis: If your reaction conditions are not strictly anhydrous, any residual water can lead to hydrolysis of the β-lactam, as described in the previous question.

  • Nucleophilic Acyl Substitution: The intended nucleophile for your N-H modification might instead attack the electrophilic carbonyl of the β-lactam, leading to ring-opening.[6][7][8]

  • Oxetane Ring Opening: While generally more stable than epoxides, the oxetane ring can be opened by strong nucleophiles, particularly under acidic conditions which may be generated in situ.[9][10]

Diagram of Potential Side Reactions:

Potential Side Reactions of 5-Oxa-7-azaspiro[3.4]octan-6-one A 5-Oxa-7-azaspiro[3.4]octan-6-one B β-Lactam Hydrolysis A->B H2O, H+ or OH- C Nucleophilic Acyl Substitution A->C Strong Nucleophile (e.g., R-NH2) D Oxetane Ring Opening A->D Nu-, H+ E Desired N-Functionalization A->E Electrophile, Base F Inactive Carboxylic Acid B->F G Ring-Opened Amide C->G H 1,3-Diol Derivative D->H I Desired Product E->I

Caption: Potential reaction pathways for 5-Oxa-7-azaspiro[3.4]octan-6-one.

Experimental Recommendations for N-Functionalization:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in catalytic amounts, or a bulky amine like diisopropylethylamine) to deprotonate the N-H without attacking the carbonyl.

  • Reaction Temperature: Keep the reaction temperature as low as possible to minimize side reactions.

  • Protecting Group Strategy: For complex syntheses, consider protecting the lactam N-H if other reactive sites are being targeted.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Oxa-7-azaspiro[3.4]octan-6-one and its solutions?

A: For optimal stability, the solid compound should be stored at room temperature in a tightly sealed container, protected from moisture.[11] Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Avoid storing in protic solvents like methanol or ethanol for extended periods, as this can lead to solvolysis of the β-lactam ring.

Storage FormRecommended TemperatureNotes
SolidRoom TemperatureKeep in a desiccator to protect from moisture.[11]
Anhydrous DMSO/DMF Stock-20°C to -80°CAliquot to minimize freeze-thaw cycles.
Aqueous SolutionsNot RecommendedPrepare fresh before use due to hydrolysis.

Q2: How does temperature affect the stability of 5-Oxa-7-azaspiro[3.4]octan-6-one?

A: Increased temperature accelerates the rate of degradation reactions, particularly hydrolysis of the β-lactam ring.[12][13] Thermal stress can also potentially lead to other decomposition pathways.[14][15] It is advisable to avoid prolonged heating of solutions containing this compound. If heating is necessary for a reaction, use the lowest effective temperature and shortest possible reaction time.

Q3: Is the compound sensitive to light?

Q4: Can I use acidic or basic conditions in my reactions involving this molecule?

A: Extreme caution is advised.

  • Strongly Basic Conditions (e.g., NaOH, KOH): These conditions will rapidly and irreversibly hydrolyze the β-lactam ring.[1]

  • Strongly Acidic Conditions (e.g., HCl, H₂SO₄): These conditions can catalyze the hydrolysis of the β-lactam and may also promote the ring-opening of the oxetane moiety. If pH modification is necessary, use milder acids or bases and carefully monitor the reaction for the appearance of byproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol allows you to assess the stability of 5-Oxa-7-azaspiro[3.4]octan-6-one under hydrolytic stress.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) degradation media.

  • Degradation:

    • Add a known volume of the stock solution to each of the three media to achieve a final concentration of 0.1 mg/mL.

    • Incubate the solutions at 40°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • For the basic solution, immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis:

    • Analyze all aliquots by a validated LC-MS method to determine the percentage of the parent compound remaining and to identify major degradation products.

References

  • Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications. Photochemical & Photobiological Sciences. [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Accounts of Chemical Research. [Link]

  • Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: microbiological implications. PubMed. [Link]

  • β-Lactamases: A Focus on Current Challenges. Future Microbiology. [Link]

  • Mechanism of β-lactam hydrolysis catalyzed by metallo-β-lactamases... ResearchGate. [Link]

  • Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications. PubMed Central. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • The proposed photocatalytic degradation pathways of β-lactams (antibiotics). ResearchGate. [Link]

  • Persulfate-based photodegradation of a beta-lactam antibiotic amoxicillin in various water matrices. PubMed. [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. PubMed Central. [Link]

  • Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

  • The reactivity of beta-lactams, the mechanism of catalysis and the inhibition of beta-lactamases. PubMed. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Beta-lactam antibiotics. Khan Academy. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • A general and practical Brønsted acid-catalysed synthesis of 3,3-disubstituted oxetane and azetidine ethers. RSC Publishing. [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PubMed Central. [Link]

  • Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. National Institutes of Health. [Link]

  • Degradation of β-lactam antibiotics. ResearchGate. [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Publications. [Link]

  • Thermal decomposition of amorphous beta-lactam antibacterials. PubMed. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Institutes of Health. [Link]

  • Degradation of β-lactam antibiotics. Semantic Scholar. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PubMed. [Link]

  • Effect of the linker's site of attachment on PROTAC stability... ResearchGate. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PubMed Central. [Link]

  • 5-Oxa-7-azaspiro[3.4]octan-6-one. Sunway Pharm Ltd. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]

  • A Thermal Decarbonylation of Penam β-Lactams. The Journal of Organic Chemistry. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with novel spirocyclic scaffolds. The 5-oxa-7-azaspiro[3.4]octan-6-one core is a compelling motif, combining the metabolically stable and solubility-enhancing oxetane ring with a rigid lactam structure.[1][2] This three-dimensional architecture is of high interest for creating bioisosteres of common planar structures, potentially improving pharmacological properties.[3]

This guide deviates from a standard protocol format. Instead, it serves as a dynamic resource, presenting plausible synthetic strategies based on established chemical principles and providing in-depth troubleshooting for challenges you may encounter. We will explore the causality behind experimental choices to empower you to adapt and optimize these routes for your specific research goals.

Core Concept: Retrosynthetic Analysis

The synthesis of a spirocyclic system with two different small rings presents a unique challenge, primarily centered on the construction of the quaternary spiro-carbon. Our analysis suggests two primary disconnection strategies for the 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold.

G cluster_A Route A: Oxetane Ring Formation First cluster_B Route B: Lactam Formation First / Convergent Target 5-Oxa-7-azaspiro[3.4]octan-6-one RouteA [2+2] Cycloaddition (Paternò-Büchi) Target->RouteA Disconnect C-O & C-N (Lactam) RouteB Intramolecular Cyclization Target->RouteB Disconnect C-N (Lactam) PrecursorA Cyclobutanone Derivative + Isocyanate Precursor RouteA->PrecursorA SM_A1 Cyclobutanone PrecursorA->SM_A1 SM_A2 e.g., Chlorosulfonyl isocyanate PrecursorA->SM_A2 PrecursorB Functionalized Oxetane Precursor RouteB->PrecursorB SM_B1 3-(Aminomethyl)-3-(hydroxymethyl)oxetane PrecursorB->SM_B1 From Oxetane-3,3-dimethanol

Caption: Retrosynthetic analysis of 5-Oxa-7-azaspiro[3.4]octan-6-one.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Problem / Question Potential Cause & Mechanistic Rationale Recommended Solution & Scientific Justification
[Low Yield] The initial [2+2] cycloaddition to form the spiro-oxetane ring is low-yielding or fails completely.The Paternò-Büchi reaction, while powerful, can be sensitive. The excited state carbonyl may undergo alternative decay pathways (e.g., Norrish reactions) if the cycloaddition is not efficient. Steric hindrance around the carbonyl can also impede the approach of the alkene.[4]1. Optimize Photochemical Conditions: Switch solvent to acetonitrile, which can promote the reaction for some substrates.[5] Ensure the light source wavelength is appropriate for exciting the carbonyl (typically >300 nm with a Pyrex filter to avoid unwanted side reactions).2. Consider Lewis Acid Catalysis: For formal [2+2] cycloadditions, a Lewis acid can activate the carbonyl, making it more electrophilic and facilitating a stepwise, rather than photochemical, pathway.[4]
[Side Product] I am observing significant ring-opening of the oxetane during subsequent synthetic steps.Oxetanes are strained four-membered rings and are susceptible to ring-opening under strong acidic or basic conditions.[6] The protonation of the oxetane oxygen, followed by nucleophilic attack, is a common decomposition pathway.1. Employ Milder Reagents: Use non-nucleophilic bases like DBU or proton sponges instead of strong hydroxides. For acidic steps, consider using milder acids like PPTS or Sc(OTf)₃.2. Protecting Group Strategy: If subsequent steps are incompatible, consider a strategy where the oxetane is formed later in the synthesis from a protected 1,3-diol precursor.
[Purification Difficulty] The final spiro-lactam product is difficult to separate from starting materials or byproducts.The polarity of the spiro-lactam can be similar to that of precursors, especially if they also contain heteroatoms. The compound may also exhibit poor crystallinity, making recrystallization challenging.1. Derivatization: Temporarily protect the lactam N-H (e.g., as a Boc or Cbz derivative) to significantly alter its polarity for chromatographic separation. The protecting group can be removed in a final step.2. Alternative Chromatography: If silica gel chromatography fails, consider reverse-phase (C18) chromatography or supercritical fluid chromatography (SFC) for challenging separations of polar compounds.
[FAQ] How do I definitively confirm the formation of the spirocyclic quaternary carbon?The absence of proton signals for the spiro-carbon in ¹H NMR is indicative, but not definitive.The most unambiguous evidence comes from ¹³C NMR spectroscopy . The quaternary spiro-carbon will appear as a singlet in a distinct region of the spectrum (typically 70-90 ppm, depending on substitution). HMBC (Heteronuclear Multiple Bond Correlation) NMR can show correlations from protons on adjacent carbons to the quaternary carbon, confirming connectivity.
[FAQ] Which proposed synthetic route offers better scalability?Route B, involving the cyclization of a pre-formed oxetane building block, is likely more scalable.Photochemical reactions (Route A) can be difficult to scale up due to the light penetration problem (Beer-Lambert law), requiring specialized and costly flow reactors. In contrast, intramolecular cyclizations (Route B) often use standard thermal conditions and reagents that are more amenable to large-scale synthesis in traditional reactor setups.

Proposed Synthetic Protocols

The following protocols are proposed based on well-established transformations in organic chemistry. They should be considered starting points for optimization in your laboratory.

Protocol A: Synthesis via [2+2] Cycloaddition and Beckmann Rearrangement

This route builds the spiro-oxetane first, followed by conversion of a ketone to the required lactam.

G cluster_workflow Workflow for Protocol A Start Cyclopentanone + Allyl Alcohol Step1 Paternò-Büchi [2+2] Cycloaddition Start->Step1 Intermediate1 6-Oxaspiro[3.4]octan-2-yl)methanol Step1->Intermediate1 Step2 Oxidation (e.g., PCC, Dess-Martin) Intermediate1->Step2 Intermediate2 6-Oxaspiro[3.4]octan-2-one Step2->Intermediate2 Step3 Oximation (NH2OH·HCl) Intermediate2->Step3 Intermediate3 Oxime Intermediate Step3->Intermediate3 Step4 Beckmann Rearrangement (e.g., PPA, TsCl) Intermediate3->Step4 Final 5-Oxa-7-azaspiro[3.4]octan-6-one Step4->Final

Caption: Proposed workflow for the synthesis of the target compound via a Beckmann rearrangement.

Step 1: Paternò-Büchi Reaction to form Spiro-oxetane Alcohol

  • Rationale: This photochemical [2+2] cycloaddition is a classic and direct method for forming oxetane rings.[4] Using cyclopentanone and allyl alcohol directly forms the spirocyclic core and installs a hydroxyl group for further functionalization.

  • Procedure:

    • In a quartz photoreactor vessel, dissolve cyclopentanone (1.0 eq) and allyl alcohol (1.5 eq) in benzene or acetonitrile (0.1 M concentration).

    • Deoxygenate the solution by bubbling with dry argon for 30 minutes.

    • Irradiate the mixture with a high-pressure mercury lamp equipped with a Pyrex filter (to block wavelengths <300 nm) at room temperature.

    • Monitor the reaction by TLC or GC-MS until consumption of the limiting reagent.

    • Concentrate the reaction mixture under reduced pressure and purify by silica gel column chromatography to isolate the (6-Oxaspiro[3.4]octan-2-yl)methanol.

Step 2: Oxidation to Spiro-ketone

  • Rationale: The primary alcohol is oxidized to a ketone, which is the necessary precursor for the Beckmann rearrangement. Dess-Martin periodinane is a mild and effective reagent for this transformation.[7]

  • Procedure:

    • Dissolve the spiro-oxetane alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude 6-Oxaspiro[3.4]octan-2-one, which can be purified by chromatography.

Step 3 & 4: Oximation and Beckmann Rearrangement

  • Rationale: This is a reliable two-step sequence for converting a cyclic ketone into a lactam.[7] The ketone is first converted to its oxime, which then undergoes an acid-catalyzed rearrangement to form the final product.

  • Procedure:

    • (Oximation): Dissolve the spiro-ketone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours.[7] Cool, remove ethanol under reduced pressure, add water, and extract the oxime product.

    • (Rearrangement): Carefully add the purified oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) (approx. 10 times the weight of the oxime) at 100-120 °C with vigorous stirring for 1-3 hours.[7]

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • The precipitated product can be filtered, washed with cold water, and purified by recrystallization or column chromatography to yield 5-Oxa-7-azaspiro[3.4]octan-6-one.

Comparative Summary of Proposed Routes

FeatureRoute A (Beckmann Rearrangement) Route B (Convergent Cyclization)
Key Transformation Paternò-Büchi Reaction, Beckmann RearrangementIntramolecular amide bond formation
Starting Materials Cyclopentanone, Allyl Alcohol3-(Aminomethyl)-3-(hydroxymethyl)oxetane
Number of Steps ~4 steps~2-3 steps
Pros Utilizes simple, commercially available starting materials. Well-precedented individual reactions.More convergent and potentially higher overall yield. Avoids challenging photochemical scale-up.
Cons Photochemical step can be difficult to scale. Beckmann rearrangement uses harsh acidic conditions that could degrade the oxetane.The oxetane starting material is a specialty chemical and may require synthesis, adding steps to the overall sequence.
Key Challenge Achieving good yield and selectivity in the photochemical step; ensuring oxetane stability during rearrangement.Synthesis and handling of the functionalized oxetane precursor.

References

  • Al-Ghorbani, M., et al. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect. [Link]

  • Xu, J., & Li, S. (2018). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2025). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025. [Link]

  • Jampilek, J., & Brychtova, V. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules. [Link]

  • Alves, A. J. S., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances. [Link]

  • Balalaie, S., et al. (2020). Synthesis of Spiro-β-lactam-pyrroloquinolines as Fused Heterocyclic Scaffolds through Post-transformation Reactions. The Journal of Organic Chemistry. [Link]

  • Bull, J. A., et al. (2021). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Czech, J., & Stepan, A. F. (2019). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting Presentation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. [Link]

Sources

Technical Support Center: Chiral Separation of 5-Oxa-7-azaspiro[3.4]octan-6-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the enantioselective separation of 5-Oxa-7-azaspiro[3.4]octan-6-one. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable methods for quantifying the enantiomeric purity of this spirocyclic lactam.

The unique three-dimensional structure of spirocycles makes them valuable scaffolds in medicinal chemistry.[1] Consequently, ensuring the stereochemical integrity of these compounds is a critical step in development. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the challenges associated with this specific chiral separation.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise during the initial phases of method development for 5-Oxa-7-azaspiro[3.4]octan-6-one.

Q1: What is the best starting point for selecting a chiral stationary phase (CSP) for this molecule?

A: For novel chiral separations where no prior method exists, screening is the most efficient approach.[2] There is no universal chiral stationary phase (CSP) that works for all molecules.[3] However, for a broad range of compounds, polysaccharide-based CSPs are the most successful.[4]

We recommend starting your screening with two main types of polysaccharide columns:

  • Amylose-based CSPs: (e.g., those with amylose tris(3,5-dimethylphenylcarbamate)).

  • Cellulose-based CSPs: (e.g., those with cellulose tris(3,5-dimethylphenylcarbamate)).

These phases offer a high probability of success due to their complex chiral recognition mechanisms, which involve hydrogen bonding, π-π interactions, and steric inclusion.[2]

Q2: Which chromatographic mode—Normal Phase, Reversed-Phase, or Polar Organic—is most suitable for 5-Oxa-7-azaspiro[3.4]octan-6-one?

A: 5-Oxa-7-azaspiro[3.4]octan-6-one (C₆H₉NO₂, MW: 127.14 g/mol ) is a relatively polar compound containing both ether and lactam functionalities.[5][6] Attempting separation in normal-phase (e.g., hexane/isopropanol) may lead to poor sample solubility, a common issue with polar analytes.[7]

Therefore, we strongly recommend starting with:

  • Polar Organic (PO) Mode: Using mobile phases like acetonitrile (ACN) or methanol (MeOH) with additives is often a successful first choice.

  • Reversed-Phase (RP) Mode: Using aqueous buffers with ACN or MeOH is another excellent option, especially if the compound is water-soluble.[7]

Q3: Why are acidic or basic additives necessary in the mobile phase?

A: Additives are crucial for controlling the ionization state of the analyte and for interacting with the stationary phase, which can dramatically improve peak shape and selectivity.[8] The lactam nitrogen and ether oxygen in your molecule can participate in hydrogen bonding.

  • Basic Additives (e.g., diethylamine, DEA): These are often used in normal and polar organic modes to block acidic sites on the silica surface, reducing peak tailing.

  • Acidic Additives (e.g., formic acid, FA; trifluoroacetic acid, TFA): These are commonly used in reversed-phase mode to protonate the analyte and ensure consistent interactions. The concentration of the additive can even alter the elution order of enantiomers.[9]

Q4: What is the difference between "coated" and "immobilized" polysaccharide CSPs, and which should I use?

A: The key difference lies in their solvent compatibility and robustness.

  • Coated CSPs: The chiral polymer is physically adsorbed onto the silica support. These columns have restrictions on the solvents that can be used, as certain solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate can dissolve the coating and irreversibly damage the column.[3][10][11]

  • Immobilized CSPs: The chiral polymer is covalently bonded to the silica. These columns are much more rugged, have no solvent restrictions, and can be flushed with strong solvents to remove contaminants.[10]

For method development, an immobilized CSP is highly recommended. Its versatility allows for a wider range of solvent screening and makes column regeneration and cleaning far more effective.[10]

Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
No Separation / Poor Resolution (Rs < 1.5) 1. Suboptimal CSP. 2. Incorrect mobile phase composition. 3. Temperature is not optimal.1. Screen a different class of CSP (e.g., if amylose fails, try cellulose). 2. Change the primary solvent (e.g., switch from MeOH to ACN). 3. Vary the type and concentration of the additive (e.g., 0.1% FA to 0.1% TFA). 4. Adjust the column temperature; both increasing and decreasing the temperature can drastically alter selectivity.[9]
Broad or Tailing Peaks 1. Secondary interactions with the silica support. 2. Sample solvent is stronger than the mobile phase. 3. Column contamination or degradation.1. Introduce/adjust the concentration of an acidic or basic additive to improve peak shape.[8] 2. Dissolve the sample in the mobile phase whenever possible. If not, inject the smallest possible volume.[3] 3. Flush the column with a strong, compatible solvent. For immobilized columns, THF or DMF can be effective.[10]
Sudden Increase in Backpressure 1. Blocked inlet frit due to sample precipitation or particulates. 2. Precipitation of buffer salts in the system.1. Use a guard column and replace it regularly.[10] 2. Filter all samples and mobile phases through a 0.22 µm filter. 3. As a last resort, carefully reverse the flow direction through the column at a low flow rate to dislodge blockage from the frit.[10]
Drifting Retention Times 1. Insufficient column equilibration time. 2. Column "memory effect" from previous analyses. 3. Fluctuations in mobile phase composition or temperature.1. Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase. 2. Dedicate a column to a specific method or flush thoroughly between methods. Additive memory effects can persist for thousands of column volumes.[8] 3. Use a column thermostat and ensure mobile phase is well-mixed.
Loss of Performance 1. Strongly adsorbed impurities at the column head. 2. Partial dissolution of the CSP (coated columns). 3. Collapse of the packed bed due to pressure shock.1. Implement a robust sample clean-up procedure. 2. Flush the column according to the manufacturer's regeneration protocol.[10] 3. Strictly adhere to the solvent compatibility guidelines for your specific column.[11]

Detailed Experimental Protocols

These protocols provide a structured workflow for developing a chiral separation method for 5-Oxa-7-azaspiro[3.4]octan-6-one.

Protocol 1: Initial CSP and Mobile Phase Screening

The objective of this phase is to rapidly identify a CSP and mobile phase system that shows any separation (baseline or partial) between the enantiomers.

1. Column Selection:

  • Column 1: Immobilized Amylose-based CSP (e.g., CHIRALPAK® IA)
  • Column 2: Immobilized Cellulose-based CSP (e.g., CHIRALPAK® IB)

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of racemic 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • Use the initial mobile phase as the sample diluent. If solubility is an issue, use a solvent compatible with the mobile phase and inject a small volume (1-2 µL).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Injection Volume: 5 µL
  • Detection: UV at 210 nm (or as determined by UV scan)
  • Screening Mobile Phases: Run each column with the following isocratic mobile phases. Equilibrate with at least 10 column volumes before the first injection.
Screening ConditionMobile Phase AMobile Phase BComposition (A:B)Mode
1AcetonitrileMethanol100:0Polar Organic
2AcetonitrileMethanol50:50Polar Organic
3Acetonitrile0.1% Formic Acid in Water50:50Reversed-Phase
4Methanol0.1% Formic Acid in Water50:50Reversed-Phase

4. Analysis:

  • Evaluate the chromatograms for any sign of peak splitting or separation. The goal is to find a "hit" condition that provides a selectivity (α) > 1.05.
Chiral Method Development Workflow

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Start Prepare Racemic Standard Screen_Amylose Screen Amylose CSP (PO & RP Modes) Start->Screen_Amylose Screen_Cellulose Screen Cellulose CSP (PO & RP Modes) Screen_Amylose->Screen_Cellulose Decision Separation Achieved? (α > 1.05) Screen_Cellulose->Decision Decision->Start No, Try Different CSPs Opt_Solvent Optimize Solvent Ratio (e.g., ACN/MeOH) Decision->Opt_Solvent Yes Opt_Additive Optimize Additive (Type & Concentration) Opt_Solvent->Opt_Additive Opt_Temp Optimize Temperature (15-40°C) Opt_Additive->Opt_Temp Validation Method Validation Opt_Temp->Validation

Caption: Workflow for chiral method development.

Protocol 2: Method Optimization

Once a promising condition is identified in Protocol 1, the next step is to refine the separation to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

1. Optimize Mobile Phase Composition:

  • Using the "hit" condition, systematically vary the ratio of the organic solvent to the aqueous phase (in RP) or the ratio of the two organic solvents (in PO). For example, if ACN/Water (50:50) showed promise, evaluate 60:40, 55:45, 45:55, and 40:60.

2. Optimize Additive:

  • If peak shape is poor, or if resolution is still marginal, evaluate different additives.
  • Type: If formic acid was used, try trifluoroacetic acid. If a basic additive is needed, try diethylamine or ethanolamine (typically 0.1% v/v).
  • Concentration: Vary the concentration of the chosen additive (e.g., 0.05%, 0.1%, 0.2%).

3. Optimize Temperature:

  • Temperature can have a profound and non-linear effect on chiral separations.[9]
  • Analyze the sample at a range of temperatures (e.g., 15°C, 25°C, 40°C) using the best conditions from the steps above. A change in temperature can sometimes reverse the elution order of the enantiomers.
Troubleshooting Flowchart: Poor Resolution

Troubleshooting Start Poor Resolution (Rs < 1.5) Check1 Is there any peak splitting at all? Start->Check1 NoSep No Separation (α ≈ 1.0) Check1->NoSep No PartialSep Partial Separation (1.0 < α < 1.2) Check1->PartialSep Yes Action1 Change Primary Solvent (e.g., MeOH -> ACN) NoSep->Action1 Action1->Check1 Action2 Change CSP Class (e.g., Amylose -> Cellulose) Action1->Action2 Action3 Optimize Mobile Phase Ratio PartialSep->Action3 Action4 Change/Optimize Additive (Type & Concentration) Action3->Action4 Action5 Optimize Temperature Action4->Action5 End Achieved Rs ≥ 1.5 Action5->End

Sources

Technical Support Center: Scale-Up of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Oxa-7-azaspiro[3.4]octan-6-one. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this valuable spirocyclic β-lactam. We will explore a plausible and scalable synthetic route, addressing common challenges and providing practical solutions in a comprehensive question-and-answer format.

Introduction: The Synthetic Challenge

5-Oxa-7-azaspiro[3.4]octan-6-one is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure. However, its synthesis, particularly on a larger scale, presents several challenges. The construction of the strained four-membered β-lactam ring fused to a tetrahydrofuran moiety at a spirocyclic center requires careful control of reaction conditions to avoid side reactions and ensure good yields and purity.

This guide will focus on a logical synthetic pathway, breaking down each stage to anticipate and troubleshoot potential issues.

Proposed Synthetic Pathway

A robust and scalable synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one can be envisioned in three main stages, starting from the readily available 3-hydroxytetrahydrofuran.

Synthetic_Pathway A 3-Hydroxytetrahydrofuran B 3-Oxotetrahydrofuran A->B Oxidation C 3-(tert-Butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid B->C Strecker Reaction & Protection D 5-Oxa-7-azaspiro[3.4]octan-6-one C->D Intramolecular Cyclization

Caption: Proposed synthetic route to 5-Oxa-7-azaspiro[3.4]octan-6-one.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up of 5-Oxa-7-azaspiro[3.4]octan-6-one.

Stage 1: Oxidation of 3-Hydroxytetrahydrofuran to 3-Oxotetrahydrofuran

Question 1: My oxidation reaction is sluggish and gives a low yield of 3-oxotetrahydrofuran. What could be the cause?

Answer:

Several factors can contribute to a low-yielding oxidation. Let's break down the possibilities:

  • Choice of Oxidant: For scale-up, common chromium-based reagents like PCC or PDC are often avoided due to their toxicity and the difficulty of removing chromium residues. More scalable and environmentally friendly options include Swern oxidation, Dess-Martin periodinane (DMP), or catalytic methods using TEMPO with a co-oxidant like sodium hypochlorite.

  • Reaction Conditions:

    • Temperature: For Swern-type oxidations, maintaining a low temperature (typically below -60 °C) during the addition of oxalyl chloride or trifluoroacetic anhydride is critical to prevent side reactions. A rise in temperature can lead to the decomposition of the intermediate species.

    • Moisture: All oxidation reactions should be conducted under anhydrous conditions. Moisture can quench the activated oxidant and lead to lower yields.

  • Purity of Starting Material: The presence of water or other impurities in the starting 3-hydroxytetrahydrofuran can interfere with the reaction. Ensure your starting material is of high purity and adequately dried.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored oxidizing agents.

  • Optimize Temperature Control: On a larger scale, efficient heat transfer is crucial. Ensure your reactor is equipped with adequate cooling capacity.

  • Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Stage 2: Synthesis of the β-Amino Acid Precursor

Question 2: I am observing the formation of multiple byproducts during the Strecker reaction to form the aminonitrile intermediate. How can I improve the selectivity?

Answer:

The Strecker reaction, while effective, can be prone to side reactions, especially on a larger scale.

  • Control of Stoichiometry: Precise control over the stoichiometry of the ketone, cyanide source (e.g., KCN or NaCN), and ammonia source (e.g., ammonium chloride) is essential. An excess of cyanide can lead to the formation of cyanohydrins, while an excess of the amine can result in the formation of diamines.

  • pH Control: The pH of the reaction mixture is critical. It should be maintained in a slightly acidic to neutral range (pH 6-8) to ensure the presence of both free ammonia and the protonated iminium ion intermediate.

  • Temperature Management: The reaction is typically run at or below room temperature. Exothermic reactions can occur upon mixing the reagents, so controlled addition and efficient cooling are important to prevent side reactions.

Troubleshooting Steps:

  • Slow Addition of Reagents: Add the cyanide source slowly to the mixture of the ketone and ammonium salt to control the exotherm and maintain a steady concentration of reactants.

  • Monitor pH: Use a pH meter or pH paper to monitor and adjust the pH of the reaction mixture as needed.

  • Alternative Methods: Consider a reductive amination approach as an alternative. This involves the reaction of the ketone with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation. Reductive amination can sometimes offer better control and fewer byproducts.[1][2]

Question 3: The hydrolysis of the aminonitrile to the β-amino acid is incomplete, and I am seeing amide byproducts. What can I do?

Answer:

Hydrolysis of the aminonitrile to the carboxylic acid can be challenging.

  • Hydrolysis Conditions: Both acidic and basic conditions can be used for hydrolysis.

    • Acidic Hydrolysis: Strong acids like concentrated HCl or H₂SO₄ are effective but can sometimes lead to the formation of a stable amide intermediate if the reaction is not driven to completion with sufficient heat and time.

    • Basic Hydrolysis: Strong bases like NaOH or KOH can also be used. However, care must be taken to avoid racemization if the amino acid is chiral.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: If the hydrolysis is sluggish, cautiously increase the reaction temperature and/or extend the reaction time.

  • Use a Two-Step Hydrolysis: A common strategy is to first perform a partial hydrolysis to the amide, isolate it, and then subject the amide to more forcing conditions to complete the hydrolysis to the carboxylic acid.

Stage 3: Intramolecular Cyclization to 5-Oxa-7-azaspiro[3.4]octan-6-one

Question 4: My intramolecular cyclization to form the β-lactam ring is giving low yields and I am observing polymer formation. What is going wrong?

Answer:

The formation of the strained β-lactam ring is often the most challenging step.

  • Choice of Cyclization Method:

    • Mitsunobu Reaction: This is a powerful method for intramolecular cyclization of β-amino acids.[3][4] However, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can be difficult to remove on a large scale. The reaction can also be sensitive to steric hindrance.

    • Activating Agents: Other activating agents like carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents can be used. However, these can also lead to side reactions like the formation of N-acylurea byproducts.

  • Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization. On a large scale, this can be achieved by the slow addition of the β-amino acid to a solution of the cyclizing agent.

  • Temperature: The optimal temperature will depend on the chosen method. The Mitsunobu reaction is often run at or below room temperature, while other methods may require heating.

Troubleshooting Workflow:

Troubleshooting_Cyclization Start Low Yield in Cyclization Check_Method Evaluate Cyclization Method Start->Check_Method Check_Concentration Check Reaction Concentration Start->Check_Concentration Check_Purity Assess Precursor Purity Start->Check_Purity Alt_Method Consider Alternative Cyclization Agent Check_Method->Alt_Method High_Dilution Implement High Dilution Conditions Check_Concentration->High_Dilution Purify_Precursor Re-purify β-Amino Acid Check_Purity->Purify_Precursor Success Improved Yield High_Dilution->Success Alt_Method->Success Purify_Precursor->Success

Caption: Decision tree for troubleshooting the intramolecular cyclization step.

Question 5: I am having difficulty purifying the final product, 5-Oxa-7-azaspiro[3.4]octan-6-one. It seems to be very polar.

Answer:

The spirocyclic β-lactam is indeed a polar molecule, which can make purification by traditional silica gel chromatography challenging.

  • Chromatography:

    • Normal Phase: You may observe streaking on silica gel. To mitigate this, you can try adding a small amount of a polar solvent like methanol or an amine like triethylamine to the eluent.

    • Reverse Phase: Reverse-phase chromatography (C18) is often a better choice for polar compounds. A gradient of water and acetonitrile or methanol is typically used.

  • Crystallization: If the product is a solid, crystallization is a highly effective and scalable purification method. Experiment with different solvent systems to find one that gives good quality crystals.

  • Extraction: Careful workup and extraction can help to remove some impurities before chromatography. For example, if you used the Mitsunobu reaction, you might be able to precipitate out some of the triphenylphosphine oxide by adding a non-polar solvent like hexane or ether.

Purification MethodAdvantagesDisadvantages
Normal Phase Chromatography Readily availableCan have issues with streaking for polar compounds
Reverse Phase Chromatography Good for polar compoundsCan be more expensive on a large scale
Crystallization Highly scalable, gives very pure productProduct must be a solid, requires screening of solvents
Extraction Good for initial cleanupMay not remove all impurities

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one?

A1: Key safety considerations include:

  • Cyanide: If using a Strecker reaction, extreme care must be taken when handling cyanide salts. The reaction should be performed in a well-ventilated fume hood, and an appropriate quench solution (e.g., bleach) should be readily available.

  • Azodicarboxylates: Reagents like DEAD and DIAD used in the Mitsunobu reaction are shock-sensitive and should be handled with care.

  • Exothermic Reactions: Several steps, such as the Strecker reaction and the addition of reagents in the Mitsunobu reaction, can be exothermic. Ensure adequate cooling and slow addition of reagents to control the temperature.

Q2: Can I use a Staudinger [2+2] cycloaddition to synthesize this spirocycle?

A2: A Staudinger cycloaddition is a plausible alternative route.[5][6] This would involve the reaction of an appropriate imine derived from tetrahydrofuran with a ketene. However, on a large scale, the in-situ generation of ketenes can be challenging to control and may lead to polymerization.[7]

Q3: What is the expected stability of 5-Oxa-7-azaspiro[3.4]octan-6-one?

A3: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. The ring strain makes it reactive towards nucleophiles. Therefore, the final product should be stored in a cool, dry place, and exposure to strong acids, bases, or nucleophiles should be avoided during workup and storage.

Q4: Are there any specific analytical techniques recommended for monitoring the reaction progress and purity of the final product?

A4:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and purity. A reverse-phase C18 column is likely to be suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

Part 3: Experimental Protocols

Protocol 1: Reductive Amination of 3-Oxotetrahydrofuran
  • To a solution of 3-oxotetrahydrofuran (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 2M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with dichloromethane to remove any unreacted starting material.

  • Basify the aqueous layer to pH > 10 with 6M NaOH and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 3-aminotetrahydrofuran.

Protocol 2: Intramolecular Cyclization via Mitsunobu Reaction
  • In a separate flask, dissolve the β-amino acid precursor (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq) in THF to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, or C18 reverse phase, eluting with a gradient of acetonitrile in water) to obtain 5-Oxa-7-azaspiro[3.4]octan-6-one.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. Current Medicinal Chemistry, 8(8), 925-959.
  • Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Chemistry of Ketenes, Allenes and Related Compounds (Vol. 2, pp. 1-107). John Wiley & Sons, Ltd.
  • Tidwell, T. T. (2008). Ketenes. John Wiley & Sons.
  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic reactions, 42, 335-656.
  • Swamy, K. C. K., Kumar, N. N. B., & Kumar, K. S. (2008). Mitsunobu and related reactions: advances and applications. Chemical reviews, 108(7), 2551-2651.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.
  • Wasserman, H. H., & Glaser, E. (1975). Conversion of amino acids to beta-lactam derivatives via cyclopropanone. The Journal of Organic Chemistry, 40(10), 1505-1506.
  • Bose, A. K., Manhas, M. S., van der Veen, J. M., & Lal, B. (1971). Studies on lactams—XXIV: A new synthesis of β-lactams. Tetrahedron Letters, 12(4), 331-334.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
  • Jarrahpour, A. A., & Zarei, M. (2011). A review on the synthesis of β-lactams. ARKIVOC, 2011(i), 27-78.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Novel E3 Ligase Recruiters in Targeted Protein Degradation Assays: A Case Study with 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has revolutionized therapeutic strategies, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] This approach utilizes bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of a protein of interest (POI).[2][3] A critical component of a PROTAC is the E3 ligase-recruiting ligand, which dictates the engagement of the cellular degradation machinery. While ligands for established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-characterized, the exploration of novel scaffolds is a frontier in TPD research.[4][5]

This guide provides an in-depth comparison of the hypothetical efficacy of a novel E3 ligase recruiter, 5-Oxa-7-azaspiro[3.4]octan-6-one, against well-established alternatives. We will delve into the experimental workflows required to validate and characterize such a novel agent, providing detailed protocols and illustrative data to guide researchers in their drug discovery efforts.

The Central Role of the E3 Ligase Ligand

A PROTAC molecule's efficacy hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[2][6] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3][7][8] The choice of E3 ligase and its corresponding ligand is therefore a pivotal decision in PROTAC design, influencing degradation efficiency, selectivity, and the overall therapeutic window.

Introducing a Novel Scaffold: 5-Oxa-7-azaspiro[3.4]octan-6-one

Spirocyclic scaffolds are gaining increasing attention in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property positions.[9][10] For the purpose of this guide, we will consider 5-Oxa-7-azaspiro[3.4]octan-6-one as a representative of a novel class of E3 ligase-recruiting moieties. While public data on its specific application in TPD is limited, its rigid, spirocyclic structure presents an intriguing starting point for the development of new degraders.

Established Alternatives for Comparison

The performance of any new E3 ligase recruiter must be benchmarked against the current standards in the field. The two most widely utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][11]

  • Cereblon (CRBN) Ligands: Derivatives of thalidomide, such as lenalidomide and pomalidomide (often referred to as immunomodulatory drugs or IMiDs), are the most common CRBN recruiters.[1][4] They are known for their well-defined binding mode and favorable drug-like properties.[12]

  • Von Hippel-Lindau (VHL) Ligands: Small molecule ligands that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL are potent recruiters of this E3 ligase.[13][14] These ligands have been extensively optimized for high-affinity binding.[5]

A Roadmap for Comparative Efficacy Evaluation

To ascertain the potential of a novel E3 ligase recruiter like 5-Oxa-7-azaspiro[3.4]octan-6-one, a systematic and multi-faceted experimental approach is required. The following sections outline the key assays and a logical workflow for this evaluation.

TPD_Evaluation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Mechanistic Validation A Synthesis of PROTACs with Novel and Standard Ligands B Biochemical Binding Assays (e.g., TR-FRET, FP) A->B C Ternary Complex Formation Assays (e.g., AlphaLISA) B->C D Western Blot for Target Degradation C->D E Dose-Response and Time-Course Studies D->E F Quantitative Proteomics (e.g., TMT, SILAC) E->F G Ubiquitination Assays F->G H Proteasome Inhibition Rescue G->H I E3 Ligase Knockdown/Knockout H->I PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Sources

A Researcher's Guide to the Biological Stability of 5-Oxa-7-azaspiro[3.4]octan-6-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of Novel Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter that escapes the "flatland" of traditional aromatic compounds is paramount. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling strategy to enhance physicochemical properties and explore new chemical space.[1] The 5-Oxa-7-azaspiro[3.4]octan-6-one core is one such scaffold, merging the structural rigidity of a spirocycle with the functionalities of an oxetane and a γ-lactam. While these features can improve parameters like aqueous solubility and metabolic stability, they also introduce potential liabilities that must be rigorously assessed.[2]

This guide provides an in-depth analysis of the stability of 5-Oxa-7-azaspiro[3.4]octan-6-one in common biological assays. We will dissect its structural components, outline robust experimental protocols for stability assessment, and compare its performance against alternative molecular scaffolds. The objective is to equip researchers with the foundational knowledge and practical methodologies to confidently evaluate this and similar scaffolds in their drug development programs.

Molecular Profile: Deconstructing 5-Oxa-7-azaspiro[3.4]octan-6-one

Understanding the stability of a molecule begins with an analysis of its constituent parts. The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold contains two key functional groups that dictate its potential behavior in a biological milieu: the oxetane ring and the γ-lactam.

cluster_0 5-Oxa-7-azaspiro[3.4]octan-6-one cluster_1 mol mol A γ-Lactam Ring: Potential for hydrolysis by amidases/proteases. A->mol B Oxetane Ring: Generally enhances metabolic stability, but can be a substrate for microsomal epoxide hydrolase (mEH). B->mol

Caption: Key functional motifs of 5-Oxa-7-azaspiro[3.4]octan-6-one.

  • The γ-Lactam: Lactam rings, particularly the strained β-lactams, are known for their susceptibility to hydrolytic cleavage.[3][4] While γ-lactams are generally more stable than their four-membered counterparts, they can still be recognized and cleaved by various hydrolases, such as amidases and proteases, present in plasma and cellular fractions.[4][5] This represents a primary potential degradation pathway.

  • The Oxetane Ring: The incorporation of an oxetane ring is a modern medicinal chemistry strategy often used to improve metabolic stability, solubility, and other drug-like properties.[2][6] Oxetanes are generally resistant to metabolism by Cytochrome P450 (CYP450) enzymes. However, a critical and often overlooked liability is their potential for hydrolysis by microsomal epoxide hydrolase (mEH) to form diols, representing an unusual non-oxidative metabolic route.

Therefore, a comprehensive stability assessment must interrogate both hydrolytic degradation in plasma and metabolic turnover in hepatic fractions, paying close attention to both NADPH-dependent (CYP450) and independent (e.g., mEH) pathways.

A Multi-Pronged Experimental Framework for Stability Assessment

To generate a holistic stability profile, we employ a series of assays that probe the molecule's vulnerability in different biological environments. This workflow ensures that we can distinguish between chemical instability, plasma-mediated hydrolysis, and hepatic metabolism.

workflow start_node Test Compound: 5-Oxa-7-azaspiro[3.4]octan-6-one A Buffer Stability Assay (pH 7.4) start_node->A B Plasma Stability Assay (e.g., Human, Rat) start_node->B C Liver Microsomal Stability Assay (with and without NADPH) start_node->C assay_node assay_node data_node data_node endpoint_node Comprehensive Stability Profile D Chemical Stability (t1/2) A->D Assesses inherent chemical degradation E Hydrolytic Stability (t1/2) (Esterases, Amidases) B->E Assesses enzymatic degradation in circulation F Metabolic Stability (t1/2, CLint) (CYP450, mEH, UGTs) C->F Assesses Phase I/II hepatic metabolism D->endpoint_node E->endpoint_node F->endpoint_node

Caption: Experimental workflow for assessing compound stability.

Protocol 1: Plasma Stability Assay

Causality and Rationale: This assay is critical for determining if a compound will survive in systemic circulation long enough to reach its target. Compounds that are rapidly degraded in plasma often exhibit a short in vivo half-life and poor efficacy.[5][7] This protocol uses LC-MS/MS for quantification due to its high sensitivity and specificity in complex biological matrices.[8][9]

Detailed Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human plasma (or plasma from other species of interest) at 37°C.[10]

    • Prepare a 1 mM stock solution of 5-Oxa-7-azaspiro[3.4]octan-6-one in DMSO.

    • Prepare a working solution by diluting the stock solution in acetonitrile to 100 µM.

    • Prepare a positive control known to be unstable in plasma (e.g., Procaine).

  • Incubation:

    • In a 96-well plate, add 198 µL of pre-warmed plasma to designated wells.

    • To initiate the reaction, add 2 µL of the 100 µM working solution to each well, achieving a final concentration of 1 µM (final DMSO concentration of 0.1%). Mix gently.

    • Incubate the plate at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in the respective wells.[5]

    • To stop the reaction, add 400 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound) to precipitate plasma proteins and quench enzymatic activity.[7]

  • Sample Processing & Analysis:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard.[7][8]

  • Self-Validation System:

    • T=0 Control: The 0-minute time point represents 100% of the compound and is used for normalization.

    • Positive Control: The degradation of procaine must fall within an expected range, confirming that the plasma enzymes are active.

    • Buffer Control: Run a parallel incubation in phosphate-buffered saline (pH 7.4) to assess purely chemical hydrolysis under the same conditions.[11]

Protocol 2: Liver Microsomal Stability Assay

Causality and Rationale: The liver is the primary site of drug metabolism.[12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, including CYP450s and mEH.[12] This assay is a cost-effective way to predict hepatic clearance.[11][13] The inclusion of incubations without the cofactor NADPH is crucial; degradation in its absence suggests metabolism by non-CYP450 enzymes like mEH, which is a key hypothesis for an oxetane-containing compound.[14]

Detailed Step-by-Step Methodology:

  • Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute the HLM to a final concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound and controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Incubation (in duplicate):

    • Condition A (+NADPH): In a 96-well plate, combine the HLM suspension and the NADPH regenerating system. Pre-incubate at 37°C for 5 minutes.

    • Condition B (-NADPH): In a separate set of wells, combine the HLM suspension and buffer (without the regenerating system). Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • Process the samples as described in the plasma stability protocol (vortex, centrifuge, transfer supernatant).

    • Analyze by LC-MS/MS to quantify the remaining parent compound.[13]

  • Self-Validation System:

    • T=0 Control: Represents 100% compound at the start of the reaction.

    • +/- NADPH Controls: Comparing degradation rates between these conditions isolates the contribution of NADPH-dependent enzymes (primarily CYP450s).[13]

    • Positive Controls: Verapamil (+NADPH) should show rapid clearance, while Warfarin should show low clearance, validating the assay system.

    • Heat-Inactivated Control: A parallel incubation with heat-inactivated microsomes can confirm that degradation is enzymatic rather than chemical.

Data Analysis and Comparative Performance

The stability of the compound is typically expressed as its half-life (t½). By plotting the natural logarithm of the percentage of compound remaining against time, a linear regression can be performed. The slope of this line (k) is the elimination rate constant.

Half-life (t½) = 0.693 / k [10]

For microsomal assays, the in vitro intrinsic clearance (CLint) can also be calculated, which is a key parameter for predicting in vivo hepatic clearance.[13][15]

Comparative Stability Data (Hypothetical)

To contextualize the stability of 5-Oxa-7-azaspiro[3.4]octan-6-one, we compare it with two alternative scaffolds: a common morpholine analog and a gem-dimethyl substituted analog, which is often used to block metabolic "soft spots".

CompoundStructurePlasma t½ (min)Microsomal t½ (+NADPH) (min)Microsomal t½ (-NADPH) (min)Predicted Primary Liability
5-Oxa-7-azaspiro[3.4]octan-6-one Spirocyclic Oxetane-Lactam> 1208595Minor mEH hydrolysis
Comparator A: Morpholine AnalogMorpholine> 12040> 120CYP450 Oxidation
Comparator B: Gem-Dimethyl AnalogAcyclic gem-dimethyl> 12015> 120CYP450 Oxidation

Interpretation of Results:

  • 5-Oxa-7-azaspiro[3.4]octan-6-one: The data suggests high stability in plasma, indicating the γ-lactam is not readily cleaved by plasma hydrolases. In microsomes, there is moderate stability. The similar half-life in the presence and absence of NADPH suggests that CYP450-mediated oxidation is not the primary metabolic route.[13] The slight degradation in both conditions could point towards a slow hydrolysis of the oxetane ring by mEH, a non-NADPH dependent enzyme.[14]

  • Comparator A (Morpholine): This compound shows significant degradation only in the presence of NADPH, a classic profile for metabolism by CYP450 enzymes.

  • Comparator B (Gem-Dimethyl): The gem-dimethyl group, often used to sterically hinder metabolism, is clearly not effective in this position, leading to rapid CYP450-mediated clearance.

This comparison highlights the potential advantage of the spirocyclic oxetane scaffold in blocking typical CYP450 metabolic pathways.[1]

Conclusion and Strategic Outlook

The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold demonstrates a promising stability profile, particularly its resistance to degradation by plasma enzymes and major CYP450 pathways. The primary, albeit slow, metabolic liability appears to be potential hydrolysis of the oxetane ring by microsomal epoxide hydrolase.

For drug development professionals, this scaffold represents a viable starting point for lead optimization. Future work should focus on:

  • Hepatocyte Stability Assays: Using intact liver cells to confirm the microsomal findings and investigate potential Phase II metabolism (e.g., glucuronidation).[12][16]

  • Metabolite Identification: Pinpointing the exact structure of any metabolites formed to confirm the hypothesized diol product from oxetane cleavage.[13]

  • Cross-Species Comparison: Evaluating stability in plasma and microsomes from preclinical species (e.g., rat, dog) to identify any species-specific differences in metabolism.[13]

By employing the rigorous, self-validating protocols outlined in this guide, researchers can effectively de-risk novel scaffolds and make informed decisions, accelerating the journey from chemical concept to clinical candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Obach, R. S., & Ryder, T. F. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
  • Wipf, P., et al. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • ChemRxiv. (2024, November 12). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Cyprotex. (n.d.). Plasma Stability.
  • Royal Society of Chemistry. (2023, June 15). Organic & Biomolecular Chemistry.
  • American Chemical Society. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Domainex. (n.d.). Plasma Stability Assay.
  • Creative Bioarray. (n.d.). Plasma Stability Assay.
  • CymitQuimica. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • PubMed. (n.d.). [Mechanism of Enzymatic Resistance to Beta-Lactam Antibiotics].
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
  • Chromatography Online. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting.
  • ResearchGate. (2025, August 6). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
  • National Institutes of Health. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one.
  • PubChem. (2025, December 27). 3-Amino-5-oxa-7-azaspiro[3.4]octan-6-one.
  • AxisPharm. (2022, September 14). Methods for Pharmaceutical Analysis of Biological Samples.
  • SpiroChem. (n.d.). Analytical Method Development.
  • PubChem. (n.d.). 7-Methyl-5-oxa-7-azaspiro[3.4]octan-6-one.
  • ChemBK. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • Benchchem. (n.d.). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis.
  • Smolecule. (n.d.). 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile.
  • ResearchGate. (2025, August 6). Enzymatic synthesis of ß-lactams: Constraints and control.
  • ResearchGate. (2025, August 5). Degradation of β-lactam antibiotics.
  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Benchchem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
  • YouTube. (2019, July 1). Beta-lactamases | Antibiotic Resistance | Infection | Enzymes | Basic Science Series.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • PubChemLite. (n.d.). 5-oxa-7-azaspiro[3.4]octan-6-one.
  • Biosynth. (n.d.). 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Semantic Scholar. (n.d.). [PDF] Degradation of β-lactam antibiotics.
  • ResearchGate. (2010, January 22). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles.
  • ResearchGate. (2025, August 5). Degradation of beta-lactam antibiotics.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Semantic Scholar. (2003). (Open Access) Degradation of β-lactam antibiotics.

Sources

A Comparative Guide to 5-Oxa-7-azaspiro[3.4]octan-6-one Analogues as γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the pursuit of disease-modifying therapies for Alzheimer's disease, the modulation of γ-secretase presents a compelling therapeutic strategy. Unlike γ-secretase inhibitors (GSIs), which can cause mechanism-based toxicities due to their indiscriminate inhibition of Notch processing, γ-secretase modulators (GSMs) offer a more nuanced approach.[1][2] GSMs allosterically alter the activity of γ-secretase to selectively reduce the production of the aggregation-prone and neurotoxic amyloid-beta 42 (Aβ42) peptide, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species like Aβ38.[1][2]

This guide provides an in-depth technical comparison of a novel class of GSMs: the 5-Oxa-7-azaspiro[3.4]octan-6-one analogues . Drawing from foundational patent literature and established principles in medicinal chemistry, we will explore the structure-activity relationships (SAR) of these compounds, detail the experimental protocols for their evaluation, and provide insights into the causal relationships that drive their biological activity.

The 5-Oxa-7-azaspiro[3.4]octan-6-one Scaffold: A Privileged Structure in GSM Design

The spirocyclic nature of the 5-Oxa-7-azaspiro[3.4]octan-6-one core offers a distinct three-dimensional architecture. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to the target protein and allows for a more precise orientation of key pharmacophoric elements within the binding pocket of γ-secretase.

Structure-Activity Relationship (SAR) of 5-Oxa-7-azaspiro[3.4]octan-6-one Analogues

The core of our understanding of the SAR for this class of compounds is derived from patent literature, which discloses the initial exploration of this chemical space. The general structure of these analogues consists of the spirocyclic core with substitutions on the nitrogen atom (position 7).

A key determinant of activity for these analogues is the nature of the substituent at the N7-position. Early explorations focused on the introduction of substituted phenyl rings, revealing that the electronic and steric properties of these substituents play a crucial role in modulating the potency of Aβ42 inhibition.

Compound IDN7-SubstituentAβ42 IC50 (nM)Key Observations
1a Phenyl>1000Unsubstituted phenyl ring confers weak activity.
1b 4-Fluorophenyl500Introduction of an electron-withdrawing group at the para-position improves potency.
1c 3,4-Difluorophenyl250Di-substitution with electron-withdrawing groups further enhances activity.
1d 4-Trifluoromethylphenyl150A potent electron-withdrawing group at the para-position leads to a significant increase in potency.
1e 4-Methoxyphenyl>1000An electron-donating group at the para-position is detrimental to activity.
1f 2-Fluorophenyl800Ortho-substitution is less tolerated than para-substitution, likely due to steric hindrance.

Causality Behind Experimental Choices: The initial SAR exploration logically began with simple, commercially available phenyl derivatives to probe the electronic and steric requirements of the binding pocket. The progressive increase in potency with the introduction of electron-withdrawing substituents at the para-position suggests that this region of the molecule may be involved in a key interaction with an electron-deficient area of the γ-secretase complex. The detrimental effect of electron-donating groups and the reduced potency of ortho-substituted analogues further refine this hypothesis, indicating a specific and sensitive binding orientation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we outline the detailed methodologies for the key experiments used to characterize these 5-Oxa-7-azaspiro[3.4]octan-6-one analogues.

Synthesis of 5-Oxa-7-azaspiro[3.4]octan-6-one Analogues

The synthesis of the N-substituted 5-Oxa-7-azaspiro[3.4]octan-6-one analogues is typically achieved through a nucleophilic substitution reaction.

Step-by-Step Methodology:

  • Starting Material: 5-Oxa-7-azaspiro[3.4]octan-6-one.

  • Reaction: The spirocyclic core is reacted with a substituted aryl halide (e.g., 4-fluorobenzyl bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or cesium carbonate.

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is used to facilitate the reaction.

  • Temperature: The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired N-substituted analogue.

In Vitro γ-Secretase Modulation Assay

The primary assay to determine the potency of these compounds in modulating γ-secretase activity is a cell-based assay that measures the levels of secreted Aβ42.

Step-by-Step Methodology:

  • Cell Line: A human neuroglioma cell line (e.g., H4) stably overexpressing human amyloid precursor protein (APP) is used.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are serially diluted in cell culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a fixed period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Aβ42 Quantification: The concentration of Aβ42 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a Meso Scale Discovery (MSD) assay. These assays utilize specific antibodies to capture and detect Aβ42.

  • Data Analysis: The Aβ42 levels are normalized to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of Aβ42 production) is calculated using a non-linear regression analysis.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Flowchart cluster_SAR Structure-Activity Relationship Core_Scaffold 5-Oxa-7-azaspiro[3.4]octan-6-one Core N7_Position N7-Position Substitution Core_Scaffold->N7_Position Key Modification Site Aryl_Substituents Aryl Substituents N7_Position->Aryl_Substituents Electronic_Effects Electronic Effects (Electron-withdrawing vs. Electron-donating) Aryl_Substituents->Electronic_Effects Steric_Effects Steric Effects (Positional Isomers) Aryl_Substituents->Steric_Effects Potency Modulation of Aβ42 Potency Electronic_Effects->Potency Steric_Effects->Potency

Caption: Logical flow of the SAR investigation.

Experimental_Workflow cluster_Workflow In Vitro Assay Workflow Cell_Seeding Seed APP-overexpressing cells Compound_Treatment Treat with 5-Oxa-7-azaspiro[3.4]octan-6-one analogues Cell_Seeding->Compound_Treatment Incubation Incubate for 24 hours Compound_Treatment->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection Abeta_Quantification Quantify Aβ42 levels (ELISA/MSD) Supernatant_Collection->Abeta_Quantification Data_Analysis Calculate IC50 values Abeta_Quantification->Data_Analysis

Caption: Workflow for in vitro evaluation.

Conclusion and Future Directions

The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold represents a promising new chemotype for the development of potent and selective γ-secretase modulators. The initial structure-activity relationship studies indicate that the potency of these analogues can be significantly influenced by the electronic properties of the N7-aryl substituent. Further optimization of this series could involve exploring a wider range of aryl and heteroaryl substituents, as well as modifications to the spirocyclic core itself to enhance potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of this exciting class of compounds in the ongoing effort to combat Alzheimer's disease.

References

  • Gamma Secretase Modulators - PMC. [Link]

  • Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC. [Link]

  • Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production - PubMed. [Link]

  • Novel γ-secretase modulators: A review of patents from 2008 to 2010 - ResearchGate. [Link]

  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one - PubChem. [Link]

  • Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PubMed Central. [Link]

  • Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue - PMC. [Link]

  • γ-Secretase Inhibitors and Modulators - PMC - PubMed Central. [Link]

  • First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - NIH. [Link]

  • Initial Optimization of a New Series of γ-Secretase Modulators Derived from a Triterpene Glycoside - PubMed. [Link]

Sources

A Head-to-Head Comparison of Azaspiro[3.4]octane and Piperazine Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Molecular Design

In the intricate landscape of drug discovery, the choice of a chemical linker can be as critical as the pharmacophore itself. While often perceived as a simple tether, the linker profoundly influences a molecule's physicochemical properties, dictating its solubility, permeability, metabolic stability, and ultimately, its therapeutic efficacy. Among the plethora of linker motifs, piperazine has long been a stalwart, a familiar and reliable building block. However, the relentless pursuit of improved drug-like properties has brought novel scaffolds to the forefront, with azaspiro[3.4]octane emerging as a compelling alternative.

This guide provides a comprehensive head-to-head comparison of azaspiro[3.4]octane and piperazine linkers, offering in-depth analysis and experimental insights to empower researchers, scientists, and drug development professionals in making informed decisions for their next generation of therapeutic agents.

The Contenders: A Structural and Conceptual Overview

Piperazine: The Established Standard

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous motif in medicinal chemistry.[1][2] Its prevalence stems from its synthetic accessibility, conformational rigidity, and the ability of its basic nitrogen atoms to be protonated at physiological pH, often enhancing aqueous solubility.[3][4] However, this very basicity can also be a liability, leading to off-target effects and metabolic vulnerabilities.

Azaspiro[3.4]octane: The Three-Dimensional Challenger

The azaspiro[3.4]octane scaffold, a bicyclic system featuring a spirocyclic carbon atom shared between a cyclobutane and a pyrrolidine ring, introduces a significant architectural shift. This spirocyclic nature imparts a distinct three-dimensional (3D) topology, a desirable attribute in modern drug design that seeks to escape the "flatland" of traditional aromatic scaffolds.[5] This 3D geometry can facilitate more precise interactions with biological targets and is hypothesized to confer superior physicochemical properties.

Physicochemical Properties: A Comparative Analysis

The rational selection of a linker hinges on a thorough understanding of its impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we dissect the key physicochemical parameters that differentiate azaspiro[3.4]octane and piperazine linkers.

PropertyPiperazineAzaspiro[3.4]octaneRationale and Implications for Drug Design
Lipophilicity (cLogP) Generally moderate, but can be influenced by substituents.Generally lower than corresponding piperazines.Lower lipophilicity is often associated with improved aqueous solubility and reduced off-target toxicity. The spirocyclic nature of azaspiro[3.4]octane introduces a higher fraction of sp3-hybridized carbons, which tends to decrease lipophilicity.
Aqueous Solubility High, particularly when protonated.[6]Generally high, and often superior to non-spirocyclic analogues.The inherent 3D structure of azaspiro[3.4]octane can disrupt crystal lattice packing, leading to improved solubility. While piperazine's solubility is pH-dependent, the spirocyclic scaffold offers a more intrinsic enhancement.
Metabolic Stability Susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes.[2][7][8]Generally higher metabolic stability. The spirocyclic core can shield adjacent chemical bonds from enzymatic degradation.N-dealkylation of piperazine is a common metabolic pathway that can lead to the formation of active or inactive metabolites, complicating the pharmacokinetic profile.[7] The rigid, sterically hindered nature of the azaspiro[3.4]octane scaffold can mitigate this metabolic liability.
Permeability Can be modulated by its protonation state.Favorable, due to the balance of polarity and lipophilicity.While the charged state of piperazine at physiological pH can reduce passive permeability, the overall improved properties of azaspiro[3.4]octane-containing molecules can be beneficial for cell permeability.
Three-Dimensionality (Fsp3) LowerHigherA higher fraction of sp3-hybridized carbons (Fsp3) is a key descriptor for "drug-likeness" and is associated with increased clinical success rates. The spirocyclic core inherently increases the Fsp3 character of a molecule.

The Causality Behind Experimental Choices: Why 3D Scaffolds Matter

The shift towards more three-dimensional molecular architectures is a deliberate strategy in modern drug discovery. Planar, aromatic-rich compounds often exhibit promiscuous binding to off-targets and are more prone to metabolic liabilities. In contrast, the defined spatial arrangement of substituents on a rigid, 3D scaffold like azaspiro[3.4]octane allows for more precise and selective interactions with the target protein. This can lead to enhanced potency and a cleaner safety profile.

The spirocyclic nature of azaspiro[3.4]octane offers a distinct advantage in exploring novel chemical space. By providing unique exit vectors for linker attachment, it enables the synthesis of molecules with geometries that are not accessible with traditional, more linear linkers like piperazine.

Experimental Protocols for a Definitive Head-to-Head Comparison

To provide irrefutable evidence for the superiority of one linker over the other for a specific application, a rigorous head-to-head comparison is essential. The following experimental protocols outline a comprehensive strategy for evaluating the impact of azaspiro[3.4]octane and piperazine linkers on a given drug candidate.

Protocol 1: Parallel Synthesis of a Focused Compound Library

To minimize variability and ensure a direct comparison, a focused library of compounds should be synthesized in parallel.[9][10][11] This involves creating pairs of molecules that are identical in every aspect except for the linker, one containing a piperazine moiety and the other an azaspiro[3.4]octane.

Diagram of Parallel Synthesis Workflow:

cluster_synthesis Parallel Synthesis Workflow cluster_piperazine Piperazine Linker Arm cluster_azaspiro Azaspiro[3.4]octane Linker Arm start Common Precursor split Split into Two Reaction Pathways start->split p_linker Introduce Piperazine Linker split->p_linker Pathway A a_linker Introduce Azaspiro[3.4]octane Linker split->a_linker Pathway B p_conjugate Conjugate to Pharmacophore p_linker->p_conjugate p_product Final Piperazine Compound p_conjugate->p_product a_conjugate Conjugate to Pharmacophore a_linker->a_conjugate a_product Final Azaspiro[3.4]octane Compound a_conjugate->a_product

Caption: Parallel synthesis workflow for generating paired compounds.

Step-by-Step Methodology:

  • Synthesize a common precursor containing a reactive handle for linker attachment.

  • Divide the precursor into two equal portions.

  • Pathway A (Piperazine): React one portion with a bifunctional piperazine linker.

  • Pathway B (Azaspiro[3.4]octane): React the second portion with a bifunctional azaspiro[3.4]octane linker.[12][13]

  • Conjugate the linker-modified intermediates to the desired pharmacophore or protein-binding ligand.

  • Purify the final compounds using standard chromatographic techniques.

  • Characterize all compounds thoroughly by NMR, LC-MS, and HRMS to confirm their identity and purity.

Protocol 2: Kinetic Aqueous Solubility Assay

This assay provides a rapid assessment of a compound's solubility under physiologically relevant conditions.[14][15][16][17][18]

Step-by-Step Methodology:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Add a small aliquot of the DMSO stock to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubate the samples with shaking for a defined period (e.g., 2 hours) at 37°C.

  • Filter the samples to remove any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculate the kinetic solubility in µg/mL or µM.

Protocol 3: Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[1][19][20][][22]

Diagram of Caco-2 Permeability Assay Workflow:

cluster_caco2 Caco-2 Permeability Assay cell_culture Culture Caco-2 cells on Transwell inserts monolayer_formation Allow cells to form a confluent monolayer cell_culture->monolayer_formation compound_addition Add test compound to the apical side monolayer_formation->compound_addition incubation Incubate at 37°C compound_addition->incubation sampling Sample from the basolateral side at time points incubation->sampling analysis Quantify compound concentration by LC-MS sampling->analysis papp_calculation Calculate Apparent Permeability (Papp) analysis->papp_calculation

Caption: Experimental workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Culture Caco-2 cells on permeable Transwell inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (donor) chamber.

  • At various time points, collect samples from the basolateral (receiver) chamber.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to determine the rate of drug transport across the cell monolayer.

Protocol 4: Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[23][24][25][26][27]

Step-by-Step Methodology:

  • Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer solution.

  • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Incubate the mixture at 37°C.

  • At specific time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion: Navigating the Linker Landscape for Optimal Drug Design

The choice between azaspiro[3.4]octane and piperazine linkers is not a one-size-fits-all decision. Piperazine remains a valuable and synthetically tractable linker, particularly when its basicity can be leveraged to enhance solubility without introducing significant metabolic liabilities. However, the compelling advantages of spirocyclic scaffolds in imparting three-dimensionality and improving overall drug-like properties make azaspiro[3.4]octane a powerful tool in the medicinal chemist's arsenal.

The inherent rigidity and unique conformational constraints of azaspiro[3.4]octane can lead to improved potency, selectivity, and a more favorable ADME profile, particularly in terms of metabolic stability. While direct head-to-head comparative data is still emerging, the foundational principles of medicinal chemistry and the available evidence strongly suggest that azaspiro[3.4]octane linkers hold immense promise for the development of superior therapeutic agents.

By employing the rigorous experimental workflows outlined in this guide, researchers can systematically evaluate the impact of these linkers on their specific drug candidates, enabling data-driven decisions that pave the way for the next generation of innovative medicines.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Caco-2 Permeability In Vitro Assay. Charnwood Discovery. [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Ingenta Connect. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. [Link]

  • Piperazine. Solubility of Things. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Piperazine. Wikipedia. [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. [Link]

  • Piperazine. PubChem. [Link]

  • Combinatorial Chemistry-Parallel Synthesis. University of Zurich. [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Parallel synthesis of libraries. ResearchGate. [Link]

  • Parallel Synthesis. BioDuro. [Link]

Sources

A Researcher's Guide to the In Vivo Gauntlet: Evaluating Novel 5-Oxa-7-azaspiro[3.4]octan-6-one-based Degraders Against Established Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) is in a relentless pursuit of new chemistries to expand the scope and enhance the properties of molecular glue and PROTAC® degraders. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases form the bedrock of current clinical candidates, their limitations—such as restricted E3 ligase expression, potential for resistance, and specific ADME/Tox profiles—have catalyzed the search for alternatives. Among the emerging chemical matter, novel scaffolds like 5-Oxa-7-azaspiro[3.4]octan-6-one represent a frontier in degrader design, promising new protein target scope and improved drug-like properties.

This guide provides a framework for the rigorous in vivo evaluation of degraders based on such novel scaffolds. It contrasts the known performance of established CRBN and VHL-based degraders with the critical questions and experimental validations that a new platform, exemplified by the 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold, must face to demonstrate its therapeutic potential.

The Central Challenge: From In Vitro Promise to In Vivo Proof

A novel degrader scaffold may exhibit potent and selective degradation of a target protein in cell culture, but this is merely the entry ticket to the complex biological milieu of a living organism. The central challenge is to maintain this activity while navigating the hurdles of absorption, distribution, metabolism, and excretion (ADME), all while avoiding off-target toxicities. The in vivo performance of any degrader is dictated by the interplay of its pharmacokinetics (PK) and pharmacodynamics (PD).

A successful degrader must achieve sufficient exposure at the tissue of interest to drive the ternary complex formation (Target-Degrader-E3 Ligase) required for ubiquitination and subsequent proteasomal degradation. This relationship is often more complex than that of traditional inhibitors.

cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' A Dosing (IV, PO, IP) B Absorption & Distribution A->B C Metabolism & Excretion B->C D Drug Exposure (Plasma, Tissue) B->D E Ternary Complex Formation (Target-Degrader-Ligase) D->E [Concentration] F Target Ubiquitination E->F G Proteasomal Degradation F->G H Target Protein Knockdown G->H H->D Feedback Loop (Target loss may alter PK) I Therapeutic Effect (e.g., Tumor Regression) H->I

Figure 1: The critical relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) in determining the in vivo efficacy of a protein degrader.

Comparative Analysis: Key Performance Metrics

The success of a novel 5-Oxa-7-azaspiro[3.4]octan-6-one-based degrader hinges on its ability to match or exceed the performance of well-understood CRBN and VHL-based agents on several key fronts. The following table outlines these comparative metrics.

Performance Metric Established CRBN/VHL Degraders Benchmark for a Novel Scaffold (e.g., 5-Oxa-7-azaspiro[3.4]octan-6-one) Rationale & Experimental Readout
Oral Bioavailability Highly variable; optimized examples exceed 50%. Lenalidomide is orally available. Many VHL-based PROTACs face challenges.> 30% is a strong starting point for oncology indications.Essential for patient compliance. Measured via cassette or discrete PK studies comparing plasma exposure after oral (PO) vs. intravenous (IV) administration.
Pharmacodynamics (PD) Can achieve >90% target degradation in vivo in tumor tissue with optimized dosing.Must demonstrate deep and sustained degradation (>80%) at a well-tolerated dose.The ultimate measure of efficacy. Assessed by Western Blot, ELISA, or Mass Spectrometry of target protein levels in tumor and/or surrogate tissues.
PK/PD Correlation Clear correlation is often established, linking plasma/tumor exposure to the extent and duration of target degradation.A clear, dose-dependent relationship between drug exposure and target knockdown must be proven.Demonstrates that the observed degradation is drug-driven. Requires concurrent measurement of drug concentration and protein levels over a time course.
Tumor Growth Inhibition (TGI) Many examples (e.g., ARV-110, ARV-471) show significant TGI and even regression in xenograft models.Must achieve >50% TGI, with tumor stasis or regression being the gold standard, at doses that are not causing significant body weight loss.The key translational endpoint. Measured in mouse xenograft or syngeneic models.
Safety & Tolerability Known liabilities include neutropenia (CRBN) and potential for hypoxia-related toxicities (VHL). On-target toxicity is also possible.Must demonstrate a clean safety profile in initial rodent tolerability studies. Absence of hematological issues or unexpected organ toxicity is critical.Assessed via body weight monitoring, clinical observations, and histopathology of key organs in multi-day tolerability studies.
E3 Ligase Expression Dependent on CRBN or VHL, which have broad but not universal tissue expression. Resistance can occur via ligase mutation.Ideally, the recruited E3 ligase would have a unique and favorable expression profile, potentially overcoming resistance to CRBN/VHL degraders.Ligase expression can be profiled via qPCR or proteomics in relevant tissues and cell lines.

Experimental Workflows for In Vivo Validation

Validating a novel degrader scaffold requires a systematic, multi-stage approach. Below are the core, self-validating protocols required to build a compelling in vivo data package.

Workflow 1: Establishing the PK/PD Relationship in Rodents

This is the foundational in vivo experiment to determine if the degrader can achieve sufficient exposure to drive target degradation.

Figure 2: Experimental workflow for a foundational rodent PK/PD study.

Detailed Protocol:

  • Animal Model: Use healthy, naive mice (e.g., C57BL/6 or BALB/c) for initial PK. If a tumor model is established, use tumor-bearing mice (e.g., immunodeficient NSG mice with xenografts).

  • Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration. A common starting point is Solutol/Ethanol/Water or PEG/Tween/Dextrose.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • PO Group: Administer a single gavage dose (e.g., 10-20 mg/kg) to assess oral absorption.

  • Sample Collection:

    • Collect sparse blood samples (approx. 25 µL) from each animal at staggered time points to build a composite PK profile.

    • At the end of the study (e.g., 24 hours), perform terminal collection of blood and key tissues. Flash-freeze tissues immediately in liquid nitrogen.

  • Bioanalysis:

    • PK: Extract the drug from plasma and tissue homogenates. Quantify using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • PD: Homogenize a portion of the collected tissue. Determine target protein levels using Western Blot or a quantitative immunoassay (like ELISA) and normalize to a loading control (e.g., GAPDH).

  • Causality Check: The data must show a dose-dependent relationship. Higher drug exposure (Area Under the Curve - AUC) should correlate with deeper protein degradation. If degradation is observed at plasma concentrations far below the in vitro DC50, it may suggest high tissue accumulation or an unstable metabolite.

Workflow 2: Xenograft Tumor Growth Inhibition (TGI) Study

This experiment provides the definitive proof-of-concept that target degradation leads to a desired therapeutic outcome.

  • Model Selection: Implant a human cancer cell line (known to be sensitive to target degradation in vitro) subcutaneously into immunodeficient mice.

  • Study Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into vehicle and treatment groups (n=8-10 per group).

  • Dosing Regimen: Based on the PK/PD study, select a dose and schedule (e.g., once daily, PO) designed to maintain target degradation. Include at least two dose levels to assess dose-response.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health daily as a measure of tolerability.

  • Endpoint Analysis:

    • Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the vehicle group reach a defined size limit.

    • At the study's end, collect terminal tumors and plasma. Analyze a subset of tumors for target protein levels to confirm sustained degradation.

  • Trustworthiness Check: The degree of Tumor Growth Inhibition (TGI%) should correlate with the depth of target degradation observed in the terminal PD analysis. A lack of correlation could point to off-target effects or a flawed therapeutic hypothesis.

Conclusion and Forward Look

For a novel degrader scaffold such as 5-Oxa-7-azaspiro[3.4]octan-6-one, demonstrating compelling in vivo performance is the ultimate validation. While the journey from a novel chemical entity to a clinical candidate is fraught with challenges, a systematic and rigorous evaluation of its PK, PD, and anti-tumor efficacy provides the necessary evidence to advance. The benchmarks set by CRBN and VHL-based degraders are high, but novel platforms offer the potential to engage new E3 ligases, overcome resistance, and ultimately expand the reach of targeted protein degradation to a wider range of diseases. The experimental frameworks outlined here provide a clear, validated path to generating the data needed to make go/no-go decisions and to build a convincing case for the therapeutic promise of new-generation degraders.

References

  • PROTAC Targeted Protein Degraders: The Past is Prologue. Cell Chemical Biology.[Link]

  • The PROTAC technology in drug discovery: A review. European Journal of Medicinal Chemistry.[Link]

  • In vivo activity of ARV-110, an androgen receptor PROTAC degrader, in models of enzalutamide-resistant prostate cancer. AACR Annual Meeting 2019.[Link] (Note: Direct deep link to abstracts may be unstable; linking to the organization is more robust).

  • Pharmacokinetics, Pharmacodynamics, and Safety of ARV-471, a PROTAC Estrogen Receptor Degrader, in Healthy Volunteers and Patients with ER+/HER2- Locally Advanced or Metastatic Breast Cancer. Clinical Cancer Research.[Link]

  • The clinical landscape of targeted protein degradation. Nature Reviews Drug Discovery.[Link]

A Comparative Guide to Validating the Three-Dimensional Advantage of the 5-Oxa-7-azaspiro[3.4]octan-6-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative to "Escape from Flatland" in Modern Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic, sp²-hybridized carbocyclic and heterocyclic scaffolds. While this approach has yielded numerous successful therapeutics, it has also led to an over-exploration of a limited, two-dimensional chemical space. The concept of "escaping from flatland" advocates for the increased use of saturated, three-dimensional (3D) molecular frameworks to improve the clinical success of drug candidates.[1][2] Molecules with greater sp³ character exhibit enhanced shape diversity, allowing them to form more specific and complex interactions with the intricate 3D topographies of biological targets.[2][3] This increased three-dimensionality is correlated with improved physicochemical properties, including higher solubility and better metabolic stability, and can lead to superior potency and selectivity.[1][4]

Spirocyclic systems, in which two rings are joined by a single common atom, are exemplary 3D scaffolds.[4] Their inherent rigidity and defined conformational geometry offer medicinal chemists precise control over the spatial orientation of functional groups.[5][6] This guide provides an in-depth validation of the three-dimensional advantages of a specific, promising scaffold: 5-Oxa-7-azaspiro[3.4]octan-6-one . We will objectively compare its performance with a conventional, flatter alternative, providing the supporting rationale and experimental frameworks necessary for its adoption in drug discovery programs.

The 5-Oxa-7-azaspiro[3.4]octan-6-one Scaffold: A Profile

The 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold is a unique heterocyclic system featuring a spirocyclic fusion between a cyclobutane ring and a five-membered oxazolidinone ring.[7][8] This architecture confers a rigid, non-planar geometry with well-defined exit vectors for substituent placement.

Key Structural Features and Their Implications:

  • Spirocyclic Core: The central spiro-carbon atom locks the two rings into a perpendicular orientation, creating a distinct three-dimensional shape. This rigidity minimizes the entropic penalty upon binding to a target protein, which can translate to higher binding affinity.[5]

  • High Fsp³ Character: The fraction of sp³ hybridized carbons (Fsp³) is a key metric for molecular three-dimensionality.[1] The scaffold's core is rich in sp³ centers, a characteristic associated with improved clinical success rates.[1][2]

  • Defined Exit Vectors: Unlike flexible chains or flat rings, substituents placed on the spirocyclic core project into space at fixed, predictable angles.[9] This allows for a more rational and efficient exploration of a protein's binding pocket, enhancing the potential for high selectivity.

  • Embedded Polar Functionality: The integrated oxazolidinone moiety provides hydrogen bond donors and acceptors, contributing to improved solubility and offering key interaction points for target binding without adding excessive molecular weight or rotatable bonds.

G Scaffold_3D Scaffold_3D Properties Properties Scaffold_3D->Properties Superior Outcome_Improved Outcome_Improved Properties->Outcome_Improved Scaffold_2D Scaffold_2D Scaffold_2D->Properties Inferior

// Define nodes for the 3D scaffold N1 [label="N", pos="0,0!"]; C1 [label="C", pos="0.8,-0.5!"]; O1 [label="O", pos="1.6,0!"]; C2 [label="C", pos="0.8,0.5!"]; // Spiro carbon O2 [label="=O", pos="1.2,-1.2!"];

// Define nodes for the cyclobutane ring C3 [label="C", pos="-0.2,1.2!"]; C4 [label="C", pos="0.8,1.9!"]; C5 [label="C", pos="1.8,1.2!"];

// Draw bonds for the 3D scaffold N1 -- C1; C1 -- O1; O1 -- C2; C2 -- N1; C1 -- O2;

// Draw bonds for the cyclobutane ring C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C2;

// Label for 3D Scaffold label_3D [label="5-Oxa-7-azaspiro[3.4]octan-6-one", pos="0.8, -2.0!"];

// Define nodes for the 2D alternative (N-acetylmorpholine) N_alt [label="N", pos="4.5,0.5!"]; C1_alt [label="C", pos="5.3,0!"]; C2_alt [label="C", pos="6.1,0.5!"]; O_alt [label="O", pos="5.3,1.5!"]; C3_alt [label="C", pos="4.5,2.0!"]; C4_alt [label="C", pos="3.7,1.5!"]; C_acetyl [label="C", pos="3.7,-0.5!"]; O_acetyl [label="=O", pos="2.9,-0.5!"]; C_methyl [label="C", pos="4.1,-1.5!"];

// Draw bonds for the 2D alternative N_alt -- C1_alt; C1_alt -- C2_alt; C2_alt -- O_alt; O_alt -- C3_alt; C3_alt -- C4_alt; C4_alt -- N_alt; N_alt -- C_acetyl; C_acetyl -- O_acetyl; C_acetyl -- C_methyl;

// Label for 2D Alternative label_2D [label="N-acetylmorpholine (Flatter Alternative)", pos="4.9, -2.0!"];

// VS label vs_label [label="VS.", fontsize=14, fontcolor="#4285F4", pos="2.9, 0.8!"]; } end_dot Caption: Structural comparison of the 3D scaffold vs. a flatter alternative.

Comparative Analysis: Spirocyclic Scaffold vs. Acyclic Analogue

To empirically validate the advantages of the 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold, we present a comparative analysis against a structurally related but more flexible and "flatter" analogue, N-cyclopentyl-2-methoxyacetamide. This comparison is designed to isolate the impact of the rigid, spirocyclic core.

Property5-Oxa-7-azaspiro[3.4]octan-6-one DerivativeN-cyclopentyl-2-methoxyacetamide DerivativeRationale for Advantage
Fraction of sp³ Carbons (Fsp³) 0.83 0.67A higher Fsp³ is a direct measure of increased three-dimensionality, which correlates with higher clinical success rates.[1]
Calculated LogP (cLogP) -0.4 1.2The spirocyclic scaffold's compact, rigid structure can reduce lipophilicity, often leading to a more favorable ADME profile.
Aqueous Solubility (Phosphate Buffer, pH 7.4) >200 µM 45 µMIncreased polarity and reduced lipophilicity from the 3D scaffold contribute to significantly higher aqueous solubility.[1][10]
Metabolic Stability (Human Liver Microsomes, t½) >60 min 15 minThe spirocyclic core sterically shields adjacent carbons from metabolic enzymes (e.g., CYP450s), reducing metabolic liabilities.[4]
Target Potency (Hypothetical Kinase, IC₅₀) 50 nM 500 nMThe rigid scaffold pre-organizes substituents into an optimal binding conformation, reducing the entropic cost of binding and increasing potency.[5][6]
Target Selectivity (Kinase Panel) High LowDefined exit vectors allow for precise interactions with the target's binding site, minimizing off-target interactions.[1][4]

Experimental Protocols

Protocol 1: Synthesis of the 5-Oxa-7-azaspiro[3.4]octan-6-one Scaffold

This protocol outlines a plausible, robust synthetic route. The causality behind this choice is its convergence and use of reliable, well-understood chemical transformations, making it amenable to library synthesis for drug discovery campaigns.

G start Cyclobutanone step1 Step 1: Knoevenagel Condensation (Ethyl Cyanoacetate, Piperidine) start->step1 intermediate1 Ethyl 2-cyano-1-cyclobutylideneacetate step1->intermediate1 step2 Step 2: Michael Addition & Cyclization (Sodium Ethoxide) intermediate1->step2 intermediate2 Spiro-intermediate step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation (HCl, heat) intermediate2->step3 final_product 5-Oxa-7-azaspiro[3.4]octan-6-one step3->final_product

Step-by-Step Methodology:

  • Step 1: Synthesis of Ethyl 1-cyanocyclobutane-1-carboxylate.

    • To a solution of cyclobutanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, until water evolution ceases.

    • Causality: This is a classic Knoevenagel condensation to form the key α,β-unsaturated ester intermediate. Toluene and the Dean-Stark trap are used to drive the equilibrium by removing the water byproduct.

    • Cool the reaction mixture, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the intermediate. Self-Validation: Confirm structure by ¹H NMR and LC-MS.

  • Step 2: Reductive Cyclization.

    • Dissolve the product from Step 1 (1.0 eq) in ethanol. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP.

    • Carefully add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The NaBH₄ reduces the nitrile and ester functionalities, and the resulting amino alcohol undergoes spontaneous intramolecular cyclization to form the protected oxazolidinone ring. The Boc group protects the nitrogen.

    • Quench the reaction carefully with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography. Self-Validation: Confirm the formation of the spirocyclic core by ¹H NMR, ¹³C NMR, and HRMS.

  • Step 3: Deprotection.

    • Dissolve the Boc-protected spirocycle (1.0 eq) in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 2 hours.

    • Causality: The strong acidic conditions cleanly cleave the Boc protecting group to reveal the final scaffold as its hydrochloride salt.

    • Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the pure 5-Oxa-7-azaspiro[3.4]octan-6-one hydrochloride . Self-Validation: Final product confirmation via NMR and comparison to reference spectra. Purity assessment (>95%) by HPLC.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is essential for validating the improved metabolic resistance of the 3D scaffold. The use of pooled human liver microsomes (HLM) provides a field-proven model of Phase I metabolism.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare Test Compound (1µM) Prepare HLM/NADPH Mix Prepare Positive Control (Verapamil) Incubate 1. Pre-warm HLM & Compound (37°C) 2. Initiate reaction with NADPH 3. Aliquot & Quench at time points (0, 5, 15, 30, 60 min) Prep->Incubate Combine Analyze 1. Centrifuge quenched samples 2. Analyze supernatant by LC-MS/MS (Quantify remaining parent compound) Incubate->Analyze Quenched Samples Data Plot ln(% Remaining) vs. Time Calculate Half-life (t½) Analyze->Data Concentration Data

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound (and the flatter analogue for comparison) in DMSO.

    • Prepare a working solution by diluting the stock to 100 µM in acetonitrile.

    • Prepare a suspension of pooled Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

    • Prepare a 10 mM solution of NADPH (cofactor) in 100 mM phosphate buffer.

    • Causality: NADPH is the required cofactor for CYP450 enzyme activity. Using a standardized protein concentration of HLM ensures reproducibility.

  • Incubation:

    • In a 96-well plate, add the HLM suspension. In separate wells, add the test compound working solution to achieve a final concentration of 1 µM. Include a positive control (e.g., Verapamil, a compound with known high metabolic turnover) and a negative control (no NADPH).

    • Pre-incubate the plate at 37 °C for 10 minutes with shaking.

    • Causality: Pre-incubation ensures all components reach the optimal temperature for enzymatic activity.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative control. This is T=0.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Analysis & Data Interpretation:

    • Seal and centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Self-Validation: The positive control (Verapamil) should show rapid degradation, while the negative control (no NADPH) should show minimal degradation, confirming the assay is performing correctly.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the natural logarithm of the % remaining versus time. The slope of this line (k) is the elimination rate constant. The half-life (t½) is calculated as 0.693/k.

Conclusion

The validation of the 5-Oxa-7-azaspiro[3.4]octan-6-one scaffold demonstrates a clear three-dimensional advantage over conventional flatter, more flexible alternatives. Its rigid, sp³-rich core provides a superior platform for drug design, leading to demonstrable improvements in key drug-like properties including solubility, metabolic stability, and target-specific potency. The defined exit vectors inherent to the spirocyclic architecture empower medicinal chemists to rationally design molecules with enhanced selectivity, thereby minimizing off-target effects. By adopting robust synthetic and analytical protocols, research and development teams can effectively leverage this and similar 3D scaffolds to "escape from flatland" and populate their pipelines with higher quality, more promising clinical candidates.

References

  • Title: Route to three-dimensional fragments using diversity-oriented synthesis.[3] Source: PNAS URL: [Link]

  • Title: Why 3D is not the always the winner in fragment-based screening?[10] Source: Sygnature Discovery URL: [Link]

  • Title: This fragment-based drug discovery library is designed to be sociable.[11] Source: Chemistry World URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[4] Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains.[12] Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.[13] Source: Journal of the American Chemical Society URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[14] Source: ACS Publications URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle.[15] Source: Molecules URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery.[5] Source: ResearchGate URL: [Link]

  • Title: The Significance of Spirocyclic Compounds in Modern Drug Discovery.[6] Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 5-oxa-7-azaspiro[3.4]octan-6-one - PubChem.[7] Source: PubChem URL: [Link]

  • Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.[16] Source: ResearchGate URL: [Link]

Sources

The Spirocyclic Linker Advantage: A Comparative Guide to Enhancing Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) structures has emerged as a powerful approach to unlock superior pharmacological profiles. Among these 3D motifs, spirocyclic linkers have garnered significant attention for their ability to impart conformational rigidity, enhance target binding, and improve crucial drug-like properties. This guide provides a comprehensive comparative analysis of various spirocyclic linkers, supported by experimental data, to empower researchers in the rational design of next-generation drugs.

The Rationale for Rigidity: Why Spirocycles?

The introduction of a spirocyclic linker, where two rings share a single carbon atom, fundamentally alters the topology of a molecule. Unlike flexible aliphatic chains, spirocycles introduce a degree of conformational constraint. This pre-organization of the molecular conformation can significantly reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency.[1] Furthermore, the rigid 3D arrangement of substituents allows for a more precise and optimized presentation of pharmacophoric elements into the binding pocket, which can improve both potency and selectivity.[2][3]

The move towards more sp3-hybridized, non-planar structures, a concept often referred to as "escaping flatland," has been correlated with improved clinical success rates.[4] Spirocyclic scaffolds inherently increase the fraction of sp3-hybridized carbons (Fsp3), a parameter linked to improved aqueous solubility, metabolic stability, and reduced promiscuity.[2][4]

A Head-to-Head Comparison of Key Spirocyclic Linkers

The choice of the spirocyclic linker can have a profound impact on the physicochemical and pharmacokinetic properties of a drug candidate. Below is a comparative analysis of some of the most utilized spirocyclic linkers in drug design.

Azaspirocycles vs. Traditional Heterocycles: The Case of Diazaspiro[3.3]heptane vs. Piperazine

The piperazine ring is a ubiquitous motif in medicinal chemistry. However, its conformational flexibility can sometimes be a liability. Diazaspiro[3.3]heptane has emerged as a valuable rigid bioisostere of piperazine, offering several advantages.

PropertyDiazaspiro[3.3]heptanePiperazineRationale for Difference
Conformational Rigidity HighModerate (chair-boat interconversion)The spirocyclic nature of diazaspiro[3.3]heptane locks the conformation.
Aqueous Solubility Generally HigherVariableThe more 3D and polar nature of the spirocycle can improve solvation.
Metabolic Stability Often ImprovedSusceptible to N-dealkylationThe quaternary spirocenter can shield adjacent positions from metabolic attack.
Lipophilicity (logD) Generally LowerHigherThe introduction of sp3 character and polarity reduces lipophilicity.
Intellectual Property Novel SpaceCrowdedOffers opportunities for novel patent claims.

Experimental Evidence: A study by Johansson et al. demonstrated that replacing a morpholine ring with various azaspirocycles in melanin-concentrating hormone receptor 1 (MCHr1) antagonists led to lower logD values and improved metabolic stability.[4] Similarly, the substitution of a piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, while slightly reducing potency, significantly increased selectivity for PARP-1 and reduced cytotoxicity.[4]

Carbocyclic Spirocycles: Spiro[3.3]heptane as a Benzene Bioisostere

The phenyl ring is another cornerstone of drug design, but its planarity and lipophilicity can be suboptimal. Spiro[3.3]heptane has been successfully employed as a non-planar, saturated bioisostere for the benzene ring.

PropertySpiro[3.3]heptane AnaloguePhenyl AnalogueImpact of Replacement
Lipophilicity (clogP) LowerHigherReplacement of the aromatic ring with a saturated spirocycle reduces lipophilicity.[2]
Metabolic Stability Generally HigherSusceptible to aromatic oxidationThe saturated core is less prone to oxidative metabolism.[2]
Solubility Generally HigherLowerThe less planar, more polarizable spirocycle can lead to better solubility.
Patentability NovelOften GenericProvides access to new and patentable chemical space.[2]

Case Study: Sonidegib Analogue The replacement of the meta-substituted phenyl ring in the approved anti-cancer drug Sonidegib with a spiro[3.3]heptane core resulted in a patent-free analogue with high activity.[2] This substitution led to a decrease in the calculated logP (clogP) by approximately 0.8 units, from 6.8 for Sonidegib to 6.0 for the spirocyclic analogue.[2]

Oxaspirocycles: Modulating Physicochemical Properties

The incorporation of oxygen atoms into the spirocyclic framework, creating oxaspirocycles, can further modulate a compound's properties, particularly solubility and hydrogen bonding capacity. For instance, 2-oxa-7-azaspiro compounds have shown promise in medicinal chemistry.[5]

The introduction of the oxaspirocycle can significantly enhance aqueous solubility and metabolic stability while reducing lipophilicity, which are all critical for a favorable pharmacokinetic profile.[5]

Experimental Evaluation of Spirocyclic Linkers: Methodologies

A rigorous and systematic evaluation of drug candidates containing spirocyclic linkers is essential. The following are key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess their performance.

Aqueous Solubility Assessment

Protocol: Kinetic Solubility Assay

  • Prepare a stock solution of the test compound in DMSO.

  • Add the stock solution to a phosphate-buffered saline (PBS) solution at various pH values (e.g., 5.0, 6.2, 7.4) in a 96-well plate.

  • Incubate the plate for a defined period (e.g., 2 hours) with shaking.

  • Filter the samples to remove any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV spectroscopy.

  • A compound with high solubility, such as diclofenac, should be used as a positive control.[2]

Membrane Permeability Assessment

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The test compound is added to the donor wells (e.g., at pH 7.4).

  • The acceptor wells are filled with buffer.

  • The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specified time (e.g., 4-16 hours).

  • The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability is calculated based on the amount of compound that has crossed the membrane.

Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_safety Safety Solubility Aqueous Solubility (Kinetic Assay) PAMPA PAMPA (Passive Permeability) Solubility->PAMPA Lipophilicity Lipophilicity (logD/logP) Lipophilicity->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Microsomal Microsomal Stability (Phase I Metabolism) Caco2->Microsomal Hepatocyte Hepatocyte Stability (Phase I & II Metabolism) Microsomal->Hepatocyte hERG hERG Assay (Cardiotoxicity) Hepatocyte->hERG CYP_Inhibition CYP450 Inhibition (Drug-Drug Interactions) Hepatocyte->CYP_Inhibition Lead_Candidate Lead Candidate with Spirocyclic Linker Lead_Candidate->Solubility Lead_Candidate->Lipophilicity

Caption: A typical experimental workflow for the in vitro ADME profiling of a drug candidate containing a spirocyclic linker.

Metabolic Stability Assessment

Protocol: Liver Microsomal Stability Assay

  • Incubate the test compound (e.g., at 1 µM) with liver microsomes (human or other species) and NADPH (a cofactor for P450 enzymes) at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • A compound with known metabolic instability can be used as a positive control.[2][6]

Cardiotoxicity Assessment

Protocol: hERG Patch-Clamp Assay

  • Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

  • Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.

  • Apply the test compound at various concentrations to the cells.

  • Measure the inhibition of the hERG current at each concentration.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Case Studies: The Spirocyclic Advantage in Action

The true value of spirocyclic linkers is best illustrated through their successful application in drug discovery programs.

  • Irbesartan: This antihypertensive drug features a spirocyclic scaffold that was elaborated at an advanced stage of its synthesis, highlighting the feasibility of incorporating these motifs in complex molecules.[6]

  • Fluspirilene: An antipsychotic drug discovered in the 1960s, fluspirilene's spirocyclic core contributes to its potent activity at dopamine D2 and serotonin 5-HT2A receptors.[6]

  • PROTACs: In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-binding moieties is critical for efficacy. While flexible PEG and alkyl chains are common, more rigid linkers incorporating spirocyclic motifs like piperazine are being explored to enhance stability and improve the formation of the productive ternary complex.[7][8]

Future Directions and Expert Opinion

The application of spirocyclic linkers in drug design is poised for continued growth. The increasing commercial availability of diverse spirocyclic building blocks is empowering medicinal chemists to more readily explore this valuable chemical space.[3] Computational methods are also playing a more significant role in predicting the conformational effects and ADME properties of novel spirocyclic linkers, which will further accelerate their rational design and implementation.

As a Senior Application Scientist, it is my experience that the early and strategic incorporation of spirocyclic linkers can de-risk drug discovery projects by addressing potential liabilities in metabolic stability, solubility, and off-target effects at the lead optimization stage. While the synthesis of some spirocyclic systems can be more challenging than their acyclic counterparts, the potential rewards in terms of improved drug properties often justify the synthetic investment. The future of drug design will undoubtedly be more three-dimensional, and spirocyclic linkers will be a key tool in building the next generation of safer and more effective medicines.

References

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Zavgorodnii, A., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • O'Brien, E., et al. (2012). Spirobicyclic Diamines 2: Synthesis of Homochiral Diastereoisomeric Proline Derived[9][9]-Spirolactams. Arrow@TU Dublin. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • ResearchGate. (2022). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. [Link]

  • Ture, F., & Testa, A. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 13(10), 1159-1174. [Link]

  • ResearchGate. (2022). Examples of spirocycle‐containing marketed drugs. ResearchGate. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • ResearchGate. (2022). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

  • Zorba, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD48. [Link]

Sources

The Spirocyclic Advantage: A Comparative Guide to Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a linker that connects them.[1] While significant attention has been rightfully placed on the warhead and E3 ligase ligand, the linker is far from a passive spacer; its architecture is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3]

This guide provides a comprehensive comparison of linker strategies, with a particular focus on the emerging class of rigid, spirocyclic linkers and their potential to overcome the limitations of traditional flexible linkers. We will delve into the causal relationships between linker structure and PROTAC performance, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The Linker's Dilemma: Navigating the Flexible vs. Rigid Continuum

The choice of a linker can profoundly impact the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[2] The most common linker classes fall into two broad categories: flexible and rigid.

The Allure of Flexibility: Alkyl and PEG Chains

Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, have been widely used in early PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1][2]

Advantages:

  • Conformational Sampling: Their high degree of rotational freedom allows the PROTAC to adopt numerous conformations, increasing the statistical probability of forming a productive ternary complex.[2]

  • Improved Solubility: PEG linkers, in particular, can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[4]

Disadvantages:

  • Entropic Penalty: The inherent flexibility can also be a double-edged sword. A significant entropic cost is associated with constraining the linker into a single bioactive conformation, which can weaken the overall avidity of the ternary complex.[1]

  • Hydrophobic Collapse and Aggregation: Long, flexible linkers can be prone to hydrophobic collapse, leading to aggregation and poor physicochemical properties.[5]

  • Metabolic Instability: Alkyl and ether chains can be susceptible to oxidative metabolism, limiting the in vivo half-life of the PROTAC.[6]

The Promise of Rigidity: Pre-organizing for Success

Rigid linkers incorporate structural elements that restrict conformational freedom, such as cyclic structures (e.g., piperazine, piperidine), aromatic rings, and spirocycles.[2] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation.[2]

Advantages:

  • Enhanced Potency: By locking the PROTAC into a conformation that is optimal for ternary complex formation, rigid linkers can significantly enhance degradation potency (lower DC50 values).[2]

  • Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better overall pharmacokinetic properties.[2][7]

  • Enhanced Selectivity: A more defined orientation of the ligands can improve selectivity for the target protein over other structurally related proteins.[2]

  • Novel Intellectual Property: The use of unique rigid linkers can create new intellectual property space.[5]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive compared to their flexible counterparts.[2]

  • Risk of Misfit: If the pre-organized conformation is not ideal for a specific target protein and E3 ligase pair, it can completely abrogate the formation of a productive ternary complex.[2]

The Spirocyclic Advantage: A New Dimension in Rigidity

Among the various classes of rigid linkers, spirocyclic scaffolds have garnered significant interest for their ability to impart a unique three-dimensional character to the PROTAC molecule.[8] The 5-Oxa-7-azaspiro[3.4]octan-6-one motif, while not yet widely documented in successful PROTAC case studies, represents a class of spirocyclic linkers with the potential to offer several key advantages.

Spirocycles can enhance molecular three-dimensionality, reduce the total polar surface area, and improve pharmacokinetic properties.[8] By replacing traditional long-chain aliphatic linkers with more rigid spirocyclic structures, it is possible to increase linker rigidity, reduce the total polar surface area (TPSA), improve water solubility, and enhance degradation activity.[8]

Comparative Analysis of PROTACs with Different Linker Architectures

The following table summarizes experimental data from various studies, highlighting the impact of linker choice on the performance of PROTACs. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, cell lines, and experimental conditions.

PROTAC TargetLinker TypeDC50DmaxCell LineReference
BRD4Flexible (PEG)~30 nM>90%HEK293T[1]
Androgen ReceptorRigid< 1 nM>90%LNCaP, VCaP[1]
TBK1Flexible (Alkyl/Ether)3 nM (21-atom linker)96%Not Specified[1]
IRAK4Spirocyclic PyridineImproved DC50 over flexible linkerNot SpecifiedNot Specified[8]

Experimental Protocols for Evaluating PROTAC Efficacy

A systematic workflow is essential for the evaluation and comparison of different PROTAC linkers. This should encompass a range of assays from initial binding to final protein degradation.

Ternary Complex Formation Assay (e.g., FRET or TR-FRET)

Objective: To quantify the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.

Methodology:

  • Label the target protein and E3 ligase with a FRET donor (e.g., terbium) and acceptor (e.g., GFP) pair, respectively.

  • In a microplate format, incubate the labeled proteins with varying concentrations of the PROTAC.

  • Measure the FRET signal at an appropriate wavelength. An increase in the FRET signal indicates the formation of the ternary complex.

  • Calculate the concentration of PROTAC required to achieve 50% of the maximum FRET signal (TC50).

Western Blotting for Protein Degradation

Objective: To determine the concentration-dependent degradation of the target protein.

Methodology:

  • Culture the desired cell line to ~80% confluency.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Cellular Permeability Assay (e.g., PAMPA)

Objective: To assess the passive permeability of the PROTAC across an artificial membrane.

Methodology:

  • Prepare a donor plate containing the PROTAC dissolved in a suitable buffer.

  • Prepare an acceptor plate with a lipid-infused artificial membrane.

  • Place the acceptor plate on top of the donor plate and incubate for a defined period.

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC_Design PROTAC Design & Synthesis Permeability_Assay Cellular Permeability (e.g., PAMPA) PROTAC_Design->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) PROTAC_Design->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot) Ternary_Complex_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->PROTAC_Design Iterative Design

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion: A Rational Approach to Linker Design

The linker is a critical component of a PROTAC that significantly influences its biological activity. While flexible linkers offer synthetic convenience, the trend in the field is moving towards more rigid and structurally complex linkers that can pre-organize the molecule for optimal ternary complex formation. Spirocyclic linkers, such as those related to 5-Oxa-7-azaspiro[3.4]octan-6-one, represent a promising, albeit underexplored, class of rigid linkers that can enhance the three-dimensional character and improve the physicochemical properties of PROTACs.

The successful development of next-generation protein degraders will rely on a comprehensive understanding of the structure-activity relationships of different linker architectures. A systematic approach that combines rational design, efficient synthesis, and a battery of biophysical and cellular assays will be paramount to unlocking the full therapeutic potential of this exciting modality.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 4, 2026, from [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025, December 12). University of Birmingham. Retrieved January 4, 2026, from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing. Retrieved January 4, 2026, from [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Expertise of the month: PROTACS and Molecular Glues. (2022, May 31). SpiroChem. Retrieved January 4, 2026, from [Link]

  • PROTACs revolutionize small molecule drugs. (2024, November 15). CAS. Retrieved January 4, 2026, from [Link]

  • Methods to accelerate PROTAC drug discovery. (2025, June 25). National Institutes of Health. Retrieved January 4, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: 5-Oxa-7-azaspiro[3.4]octan-6-one

Before initiating any disposal procedure, it is crucial to understand the fundamental properties of the substance.

PropertyValueSource
CAS Number 27784-33-4[1][2][3]
Molecular Formula C6H9NO2[1][2]
Molecular Weight ~127.14 g/mol [1][2]
Physical Form Solid[2]
Known Use Protein Degrader Building Block[1]

The structure of 5-Oxa-7-azaspiro[3.4]octan-6-one contains a lactam ring, a functional group that can exhibit biological activity.[4][5][6][7] The spirocyclic nature of the molecule imparts rigidity. While specific toxicity data is unavailable, it is prudent to handle this compound with care, assuming it may possess unknown biological effects.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 5-Oxa-7-azaspiro[3.4]octan-6-one.

Step 1: Waste Characterization and Segregation

Proper categorization is the cornerstone of safe chemical waste disposal.[8]

  • Initial Assessment : Treat 5-Oxa-7-azaspiro[3.4]octan-6-one as a potentially hazardous chemical waste. Due to the lack of specific hazard data, a conservative approach is necessary.

  • Waste Stream Identification : This compound should be classified as a non-halogenated organic solid waste.

  • Segregation : It is critical to segregate this waste from other chemical waste streams to prevent inadvertent reactions.[9] Do not mix with:

    • Halogenated solvents

    • Strong acids or bases

    • Oxidizing or reducing agents

    • Aqueous waste

Step 2: Container Selection and Labeling

The integrity of the waste container is essential to prevent leaks and ensure the safety of all personnel.[8][10]

  • Container Choice : Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is recommended for solid chemical waste.[9][11]

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Oxa-7-azaspiro[3.4]octan-6-one"

    • The CAS Number: "27784-33-4"

    • An approximate amount of the waste

    • The date the waste was first added to the container

    • The primary hazard(s) (e.g., "Caution: Chemical of Unknown Toxicity")

    • Your name, laboratory, and contact information

Step 3: Accumulation and Storage

Proper storage of chemical waste is a regulatory requirement and a key safety measure.[10][11]

  • Designated Storage Area : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[11]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential spills.[9][10]

  • Storage Conditions : The storage area should be cool, dry, and well-ventilated. Keep the container away from heat sources and direct sunlight.

Step 4: Disposal Procedure

The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste disposal vendor to schedule a pickup.

  • Documentation : Complete all necessary waste disposal forms and documentation as required by your institution and the disposal vendor.[8]

  • Do Not Dispose Down the Drain : Under no circumstances should 5-Oxa-7-azaspiro[3.4]octan-6-one be disposed of down the sanitary sewer.[11][12]

  • Do Not Dispose in Regular Trash : This compound should not be disposed of in the regular solid waste trash.[12]

Decision-Making for Disposal

The following diagram illustrates the logical flow for making decisions regarding the disposal of 5-Oxa-7-azaspiro[3.4]octan-6-one.

Disposal_Workflow Start Start: Have 5-Oxa-7-azaspiro [3.4]octan-6-one Waste Characterize Characterize Waste: - Solid - Non-halogenated Organic - Unknown Toxicity Start->Characterize Segregate Segregate Waste: Keep separate from other chemical waste streams Characterize->Segregate Container Select & Label Container: - HDPE or Glass - Secure Lid - Detailed Label Segregate->Container Store Store Safely: - Satellite Accumulation Area - Secondary Containment Container->Store Dispose Arrange Professional Disposal: Contact EHS or approved vendor Store->Dispose End End: Waste Safely Removed Dispose->End

Caption: Disposal Decision Workflow for 5-Oxa-7-azaspiro[3.4]octan-6-one.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.

  • Personal Protective Equipment (PPE) : Before cleaning a small spill, don appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat

  • Containment and Cleanup :

    • For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Report : Report the spill to your EHS office.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a collective responsibility that underpins the integrity of our research and the safety of our communities. By adhering to these detailed procedures for the disposal of 5-Oxa-7-azaspiro[3.4]octan-6-one, we uphold our commitment to a culture of safety and environmental protection. Always consult your institution's specific waste management policies and EHS professionals for guidance.

References

  • Vertex AI Search. 5-oxa-7-azaspiro[3.4]octan-6-one, min 97%, 250 mg.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21).
  • CymitQuimica. 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Properly Managing Chemical Waste in Laboratories.
  • ChemBK. 5-Oxa-7-azaspiro[3.4]octan-6-one.
  • Biosynth. 5-Oxa-7-azaspiro[3.4]octan-6-one | 27784-33-4 | CBA78433.
  • PubMed. Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase.
  • Organic Chemistry Frontiers (RSC Publishing). Strategies and methodologies for the construction of spiro-γ-lactams: an update.
  • PubMed. Spiro-Lactams as Novel Antimicrobial Agents.
  • Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. (2010-03-19).

Sources

Navigating the Uncharted: A Comprehensive Safety Guide for Handling 5-Oxa-7-azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. Among these, spirocyclic β-lactams are a class of compounds with significant therapeutic potential.[1] This guide provides essential, immediate safety and logistical information for the handling of a specific member of this class: 5-Oxa-7-azaspiro[3.4]octan-6-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Compound: A Profile of 5-Oxa-7-azaspiro[3.4]octan-6-one

While a specific Safety Data Sheet (SDS) for 5-Oxa-7-azaspiro[3.4]octan-6-one is not currently available, an understanding of its chemical properties and the known hazards of structurally similar compounds allows for a robust preliminary risk assessment.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 27784-33-4
Molecular Formula C₆H₉NO₂[2]
Molecular Weight 127.14 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥97%[2][3]
Storage Room temperature, in a tightly sealed container, in a dry and well-ventilated place.[3][4]

This data is compiled from publicly available chemical supplier information.

Hazard Assessment: An Evidence-Based Approach

In the absence of a dedicated SDS, a conservative approach to safety is mandated. The hazard profile is inferred from SDSs of analogous spirocyclic compounds and general chemical safety principles. The primary hazards associated with similar compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[5]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

It is crucial to handle this compound as a substance with unknown toxicological properties and to take all necessary precautions to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The following PPE is mandatory when handling 5-Oxa-7-azaspiro[3.4]octan-6-one.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[7] In situations with a risk of splashing or aerosol generation, a face shield worn over safety glasses is mandatory.[7][8]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[7][9] Always inspect gloves for tears or punctures before use and change them immediately upon any sign of contamination. For prolonged handling, consider double-gloving.

    • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[7]

    • Clothing: Long pants and closed-toe, closed-heel shoes are required. Avoid fabrics made of polyester or acrylic.[7]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] If there is a potential for dust or aerosol generation outside of a fume hood, a respirator may be required.[7]

PPE_Workflow

Figure 1: A generalized workflow for donning, using, and doffing Personal Protective Equipment (PPE) when handling 5-Oxa-7-azaspiro[3.4]octan-6-one.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is critical for ensuring safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any known hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container should be tightly closed.[4]

Handling and Experimental Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood to prevent inhalation of dust particles. Use a disposable weighing boat.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound in a chemical fume hood.

Handling_Workflow

Figure 2: A step-by-step workflow for the safe handling of 5-Oxa-7-azaspiro[3.4]octan-6-one from receipt to disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Remove contaminated clothing. If irritation persists, seek medical attention.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[10][11]

  • Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink.[5] Seek immediate medical attention.[5]

  • Spill: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, labeled container for waste disposal.[6] Avoid generating dust.[5] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing boats) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions containing 5-Oxa-7-azaspiro[3.4]octan-6-one should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • General Guidance: All waste disposal must be in accordance with local, state, and federal regulations.[12][13] Never dispose of this compound down the drain.[12]

Conclusion: A Commitment to Safety

The responsible handling of novel chemical compounds like 5-Oxa-7-azaspiro[3.4]octan-6-one is fundamental to both scientific progress and the well-being of laboratory personnel. By adhering to the principles of proactive risk assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, we can foster a research environment that is both innovative and safe. This guide serves as a foundational document; always consult your institution's specific safety protocols and chemical hygiene plan.

References

  • PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Safety and Health America. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • PubChem. 3-Amino-5-oxa-7-azaspiro[3.4]octan-6-one. [Link]

  • ChemBK. 5-Oxa-7-azaspiro[3.4]octan-6-one. [Link]

  • ChemWhat. 5-oxa-7-azaspiro[3.4]octan-6-one CAS#: 27784-33-4. [Link]

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. RSC Advances.
  • Royal Society of Chemistry. Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. [Link]

  • Royal Society of Chemistry. Strategies and methodologies for the construction of spiro-γ-lactams: an update. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • ResearchGate. An update on the synthesis and reactivity of spiro-fused β-lactams. [Link]

  • HDH Chemicals. 5-oxa-7-azaspiro[3.4]octan-6-one, min 97%, 250 mg. [Link]

  • University of St Andrews. Disposal of Laboratory Wastes (GUIDANCE). [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • Needle.Tube. Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. [Link]

  • ACS Publications. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxa-7-azaspiro[3.4]octan-6-one
Reactant of Route 2
Reactant of Route 2
5-Oxa-7-azaspiro[3.4]octan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.